Linperlisib
Description
This compound is a small molecule drug with a maximum clinical trial phase of I (across all indications) and has 3 investigational indications.
Structure
2D Structure
3D Structure
Properties
IUPAC Name |
N-[5-[6-fluoro-8-[[4-(2-hydroxypropan-2-yl)piperidin-1-yl]methyl]-2-morpholin-4-ylquinazolin-4-yl]-2-methoxypyridin-3-yl]methanesulfonamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H37FN6O5S/c1-28(2,36)20-5-7-34(8-6-20)17-19-13-21(29)15-22-24(31-27(32-25(19)22)35-9-11-40-12-10-35)18-14-23(33-41(4,37)38)26(39-3)30-16-18/h13-16,20,33,36H,5-12,17H2,1-4H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NVWKNQGHVMMAJW-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C1CCN(CC1)CC2=C3C(=CC(=C2)F)C(=NC(=N3)N4CCOCC4)C5=CC(=C(N=C5)OC)NS(=O)(=O)C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H37FN6O5S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
588.7 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
1702816-75-8 | |
| Record name | pi3Kdelta-IN-2 | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=1702816758 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | Linperlisib | |
| Source | DrugBank | |
| URL | https://www.drugbank.ca/drugs/DB17235 | |
| Description | The DrugBank database is a unique bioinformatics and cheminformatics resource that combines detailed drug (i.e. chemical, pharmacological and pharmaceutical) data with comprehensive drug target (i.e. sequence, structure, and pathway) information. | |
| Explanation | Creative Common's Attribution-NonCommercial 4.0 International License (http://creativecommons.org/licenses/by-nc/4.0/legalcode) | |
| Record name | LINPERLISIB | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/05HYK3CV9N | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Foundational & Exploratory
The Selective PI3K Delta Inhibitor YY-20394: A Technical Overview
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of the phosphoinositide 3-kinase (PI3K) delta inhibitor YY-20394 (also known as Linperlisib). It details the compound's selectivity profile, the experimental methodologies used for its characterization, and its mechanism of action within the crucial PI3K/AKT/mTOR signaling pathway.
Core Data: Selectivity Profile of YY-20394
YY-20394 is a potent and highly selective inhibitor of the PI3K delta (PI3Kδ) isoform.[1] Its selectivity is a key attribute, minimizing off-target effects that can be associated with pan-PI3K inhibitors.[2] The inhibitory activity of YY-20394 against the four Class I PI3K isoforms has been quantified through biochemical assays, with the half-maximal inhibitory concentrations (IC50) summarized below.
| PI3K Isoform | IC50 (nM) |
| PI3Kα (alpha) | 1200 |
| PI3Kβ (beta) | 140 |
| PI3Kγ (gamma) | 5200 |
| PI3Kδ (delta) | 4.6 |
| Data sourced from a 2022 publication on PI3K inhibitors.[3] |
The data clearly demonstrates the high selectivity of YY-20394 for the PI3Kδ isoform, with significantly weaker activity against the alpha, beta, and gamma isoforms.
Signaling Pathway and Mechanism of Action
YY-20394 exerts its therapeutic effect by competitively binding to the ATP-binding site of the PI3Kδ enzyme, which is a key component of the PI3K/AKT/mTOR signaling pathway.[2] This pathway is critical for regulating cell growth, proliferation, survival, and differentiation.[2] In many B-cell malignancies, this pathway is aberrantly activated, promoting cancer cell survival and proliferation.[2] By inhibiting PI3Kδ, YY-20394 blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a crucial second messenger.[2] This, in turn, prevents the activation of downstream effectors such as AKT and mTOR, ultimately leading to the induction of apoptosis and cell cycle arrest in malignant cells.[2]
Experimental Protocols
The determination of the PI3Kδ selectivity profile of YY-20394 involves a combination of in vitro biochemical and cellular assays. The following are detailed methodologies representative of those used in the field.
Biochemical Kinase Assay (In Vitro IC50 Determination)
This assay directly measures the ability of YY-20394 to inhibit the enzymatic activity of purified PI3K isoforms. A common method is a luminescence-based assay that quantifies ATP consumption.
Objective: To determine the IC50 values of YY-20394 against PI3Kα, PI3Kβ, PI3Kγ, and PI3Kδ.
Materials:
-
Recombinant human PI3K isoforms (α, β, γ, δ)
-
Kinase substrate (e.g., PIP2)
-
ATP
-
YY-20394 (serially diluted)
-
Luminescence-based kinase assay kit (e.g., ADP-Glo™)
-
Microplate reader
Procedure:
-
Prepare a reaction mixture containing the specific PI3K isoform, the kinase substrate, and a buffer solution in the wells of a microplate.
-
Add serially diluted concentrations of YY-20394 to the wells. Include a positive control (no inhibitor) and a negative control (no enzyme).
-
Initiate the kinase reaction by adding ATP. Incubate at a controlled temperature (e.g., 30°C) for a specified time (e.g., 60 minutes).
-
Stop the reaction and measure the amount of ADP produced, which is inversely proportional to the amount of remaining ATP. This is typically done by adding a reagent that converts ADP to ATP, followed by a luciferase/luciferin reaction that generates a luminescent signal.
-
Read the luminescence on a microplate reader.
-
Calculate the percentage of inhibition for each concentration of YY-20394 relative to the controls.
-
Plot the percentage of inhibition against the logarithm of the inhibitor concentration and fit the data to a dose-response curve to determine the IC50 value.
Cellular Assay (Target Engagement and Pathway Inhibition)
This assay confirms the activity of YY-20394 in a cellular context by measuring the inhibition of a downstream marker of PI3K signaling, typically the phosphorylation of AKT (pAKT).
Objective: To assess the ability of YY-20394 to inhibit PI3Kδ-mediated signaling in a relevant cell line.
Materials:
-
A suitable cell line with active PI3K signaling (e.g., a B-cell lymphoma cell line)
-
Cell culture medium and supplements
-
YY-20394 (serially diluted)
-
Stimulant to activate the PI3K pathway (if necessary, e.g., an antibody or growth factor)
-
Lysis buffer
-
Primary antibodies (anti-pAKT, anti-total AKT, and a loading control like anti-β-actin)
-
Secondary antibody (HRP-conjugated)
-
Western blot reagents and equipment (gels, transfer apparatus, chemiluminescence substrate)
Procedure:
-
Culture the selected cells to an appropriate density.
-
Treat the cells with various concentrations of YY-20394 for a predetermined time.
-
If the pathway is not constitutively active, stimulate the cells to activate PI3K signaling.
-
Lyse the cells to extract total protein.
-
Determine the protein concentration of the lysates.
-
Separate the proteins by size using SDS-PAGE and transfer them to a membrane (e.g., PVDF or nitrocellulose).
-
Block the membrane to prevent non-specific antibody binding.
-
Incubate the membrane with a primary antibody against phosphorylated AKT (pAKT).
-
Wash the membrane and incubate with an HRP-conjugated secondary antibody.
-
Detect the signal using a chemiluminescent substrate.
-
Strip the membrane and re-probe with antibodies for total AKT and a loading control to ensure equal protein loading.
-
Quantify the band intensities to determine the relative inhibition of AKT phosphorylation at different concentrations of YY-20394.
References
Linperlisib: A Deep Dive into its Mechanism of Action on the PI3K/Akt/mTOR Signaling Pathway
A Technical Whitepaper for Researchers and Drug Development Professionals
This technical guide provides a comprehensive overview of Linperlisib (also known as YY-20394), a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. We will delve into its specific effects on the critical PI3K/Akt/mTOR signaling pathway, supported by quantitative data, detailed experimental methodologies, and visual representations of the underlying molecular interactions and laboratory workflows.
Introduction: The PI3K/Akt/mTOR Pathway and the Role of this compound
The phosphatidylinositol-3-kinase (PI3K)/Akt/mammalian target of rapamycin (mTOR) signaling pathway is a crucial intracellular cascade that governs a multitude of cellular functions, including cell growth, proliferation, survival, and metabolism.[1][2][3] Dysregulation and constitutive activation of this pathway are common hallmarks of various cancers, particularly hematological malignancies like B-cell lymphomas, where it drives tumor cell survival and proliferation.[3][4][5]
PI3Kδ, one of the Class I PI3K isoforms, is predominantly expressed in hematopoietic cells and plays a pivotal role in the development, signaling, and survival of B-cells.[6][7] This restricted expression pattern makes PI3Kδ an attractive therapeutic target, as its inhibition offers the potential for high efficacy in hematological cancers with a more manageable safety profile compared to pan-PI3K inhibitors.[8][9]
This compound is a next-generation, orally bioavailable small molecule designed to selectively inhibit PI3Kδ.[6][8][10] By targeting this key node, this compound effectively disrupts the downstream signaling cascade, leading to anti-proliferative and pro-apoptotic effects in malignant cells.[6][8]
Mechanism of Action: How this compound Disrupts Cancer Cell Signaling
This compound exerts its therapeutic effect through competitive inhibition at the ATP-binding site of the PI3Kδ enzyme.[8] This targeted action initiates a cascade of downstream events that culminate in the suppression of tumor growth.
-
Inhibition of PIP3 Production : By binding to PI3Kδ, this compound blocks the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) into phosphatidylinositol-3,4,5-trisphosphate (PIP3), a critical secondary messenger.[8]
-
Suppression of Akt Activation : The reduction in PIP3 levels prevents the recruitment and subsequent phosphorylation-mediated activation of the serine/threonine kinase Akt (also known as Protein Kinase B).[6][8]
-
Downregulation of mTOR and Downstream Effectors : The lack of Akt activation leads to the suppression of the mTOR signaling complex (specifically mTORC1), a master regulator of protein synthesis and cell growth.[1][8] This, in turn, inhibits the phosphorylation of downstream mTOR effectors such as S6 kinase (S6K) and 4E-binding protein 1 (4E-BP1).[2][11]
-
Induction of Apoptosis and Cell Cycle Arrest : The collective dampening of these pro-survival and pro-proliferative signals ultimately leads to cell cycle arrest and the induction of apoptosis (programmed cell death) in cancer cells.[5][8]
Quantitative Analysis of this compound's Bioactivity
The potency and efficacy of this compound have been quantified through various preclinical and clinical studies. The following tables summarize key data points.
Table 1: In Vitro Inhibitory Activity
| Parameter | Value | Target | Notes |
| IC₅₀ | 6.4 nM | PI3Kδ | Represents the concentration required to inhibit 50% of the PI3Kδ enzyme activity.[10] |
Table 2: Clinical Efficacy in Relapsed/Refractory (R/R) Lymphomas
| Indication | Study Phase | N | Dosing | ORR (%) | CR (%) | Median PFS | Median OS |
| Follicular Lymphoma (FL) | Phase II | 84 | 80 mg QD | 79.8% | 15.5% | 13.4 months | Not Reached |
| Peripheral T-Cell Lymphoma (PTCL) | Phase Ib | 43 | 80 mg QD | 60.5% | 35.0% | 11.8 months | >38 months |
ORR: Objective Response Rate; CR: Complete Response; PFS: Progression-Free Survival; OS: Overall Survival; QD: Once Daily.[12][13][14]
Table 3: Safety Profile - Common Treatment-Related Adverse Events (TRAEs) (Grade ≥3)
| Adverse Event | Follicular Lymphoma (%)[14] | Peripheral T-Cell Lymphoma (%)[13] |
| Infectious Pneumonia | 19.0% | 11.6% |
| Neutropenia | 15.5% | 21.0% |
| Hypertriglyceridemia | 3.6% | 7.0% |
| Lymphocyte Count Decreased | 4.8% | - |
| Leukocyte Count Decreased | 4.8% | - |
Key Experimental Protocols
The characterization of this compound's effects on the PI3K/Akt/mTOR pathway relies on a suite of standard and advanced molecular biology techniques.
Western Blotting for Pathway Protein Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins within the PI3K/Akt/mTOR pathway following treatment with this compound.
Methodology:
-
Cell Lysis: Treat cancer cells with varying concentrations of this compound for a specified duration. Harvest and lyse the cells in RIPA buffer supplemented with protease and phosphatase inhibitors to preserve protein integrity.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA or Bradford assay to ensure equal loading.
-
SDS-PAGE: Denature protein lysates and separate them by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: Transfer the separated proteins from the gel to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.[15]
-
Blocking: Block the membrane with a solution like 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) to prevent non-specific antibody binding.[15]
-
Primary Antibody Incubation: Incubate the membrane overnight at 4°C with primary antibodies specific for target proteins (e.g., total-Akt, phospho-Akt (Ser473), total-mTOR, phospho-mTOR, etc.).
-
Secondary Antibody Incubation: Wash the membrane and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody that recognizes the primary antibody.
-
Detection: Add an enhanced chemiluminescence (ECL) substrate and visualize the protein bands using an imaging system. Analyze band intensity to quantify changes in protein levels.
In Vitro Kinase Assay
Kinase assays are essential for determining the direct inhibitory effect of this compound on PI3Kδ activity and for calculating its IC₅₀ value. Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) assays are a common format.
Methodology:
-
Reagent Preparation: Prepare a reaction buffer containing the PI3Kδ enzyme, a lipid substrate (e.g., PIP2), and ATP.
-
Compound Dilution: Create a serial dilution of this compound to test a range of concentrations.
-
Kinase Reaction: In a microplate, combine the PI3Kδ enzyme, this compound (or DMSO as a control), and initiate the reaction by adding the ATP/PIP2 substrate mix. Incubate at room temperature to allow the enzymatic reaction to proceed.
-
Detection: Stop the reaction and add detection reagents. This typically includes a biotinylated-PIP3 product and a europium-labeled antibody that binds the product, along with a fluorescent acceptor (e.g., streptavidin-APC).
-
Signal Reading: After incubation, read the plate on a TR-FRET-capable plate reader. The FRET signal is proportional to the amount of PIP3 produced.
-
Data Analysis: Plot the signal against the logarithm of this compound concentration and fit the data to a dose-response curve to calculate the IC₅₀ value.
Cell Viability Assay
Cell viability assays, such as the MTS or CCK-8 assay, are used to measure the cytotoxic and cytostatic effects of this compound on cancer cell lines.
Methodology:
-
Cell Seeding: Plate cancer cells in a 96-well plate at a predetermined density and allow them to adhere overnight.
-
Drug Treatment: Treat the cells with a serial dilution of this compound and incubate for a specified period (e.g., 48-72 hours). Include untreated and vehicle-only (DMSO) controls.
-
Reagent Addition: Add the viability reagent (e.g., MTS, CCK-8) to each well.[16] This reagent is converted by metabolically active (i.e., viable) cells into a colored formazan product.
-
Incubation: Incubate the plate for 1-4 hours to allow for color development.
-
Absorbance Measurement: Measure the absorbance of each well at the appropriate wavelength (e.g., 490 nm for MTS) using a microplate reader.[16]
-
Data Analysis: Normalize the absorbance values to the vehicle control to determine the percentage of cell viability. Plot viability against drug concentration to calculate the IC₅₀ for the cell line.
Conclusion
This compound is a highly selective and potent PI3Kδ inhibitor that demonstrates significant therapeutic potential in hematological malignancies.[8][9] Its mechanism of action is centered on the direct inhibition of PI3Kδ, leading to a robust blockade of the downstream Akt/mTOR signaling pathway.[8] This disruption of a key cancer cell survival network results in decreased proliferation and increased apoptosis.[6] Preclinical data, including a low nanomolar IC₅₀, and compelling clinical data from studies in Follicular Lymphoma and Peripheral T-Cell Lymphoma highlight its promising efficacy and a manageable safety profile.[10][12][14] The ongoing and planned clinical evaluations will further define the role of this compound as a valuable targeted therapy in oncology.[9]
References
- 1. Targeting PI3K/Akt/mTOR Signaling in Cancer - PMC [pmc.ncbi.nlm.nih.gov]
- 2. PI3K/Akt/mTOR Signaling Pathway in Blood Malignancies—New Therapeutic Possibilities - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. tandfonline.com [tandfonline.com]
- 6. Phase Ib study of the oral PI3Kδ inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3Kδ inhibitor this compound combined with gemcitabine and oxaliplatin for relapsed or refractory diffuse large B-cell lymphoma: a multicenter, single-arm phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. What is the mechanism of this compound? [synapse.patsnap.com]
- 9. targetedonc.com [targetedonc.com]
- 10. medchemexpress.com [medchemexpress.com]
- 11. researchgate.net [researchgate.net]
- 12. aacrjournals.org [aacrjournals.org]
- 13. A Phase Ib Study of this compound in the Treatment of Patients with Relapsed and/or Refractory Peripheral T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 15. nacalai.com [nacalai.com]
- 16. thno.org [thno.org]
A Technical Guide to the Preclinical Evaluation of Linperlisib for Follicto Lymphoma
Audience: Researchers, scientists, and drug development professionals.
Disclaimer: Detailed quantitative data and specific experimental protocols from the preclinical studies of Linperlisib are not extensively available in the public domain. The majority of published information focuses on clinical trial results. This guide summarizes the known preclinical rationale and mechanism of action, supplemented with generalized experimental protocols typical for this area of research and supported by the extensive clinical data that followed.
Introduction: this compound (YY-20394)
This compound is a novel, orally administered, highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/AKT signaling pathway is frequently dysregulated in B-cell malignancies like follicular lymphoma (FL), making it a critical therapeutic target.[1][3] By specifically targeting the PI3Kδ isoform, which is predominantly expressed in hematopoietic cells, this compound is designed to maximize efficacy against malignant B-cells while minimizing the off-target effects and toxicities associated with pan-PI3K inhibitors.[1][4][5]
Preclinical research has indicated that this compound effectively induces apoptosis and curtails the proliferation of malignant B-cell lines.[4] These foundational studies highlighted its potential, demonstrating superior efficacy and favorable pharmacokinetic properties suitable for a once-daily oral agent.[6][7] This promising preclinical profile led to extensive clinical evaluation, culminating in its approval in China for relapsed or refractory (r/r) follicular lymphoma and receiving Orphan Drug Designation from the U.S. FDA for FL.[6][8]
Core Mechanism of Action and Signaling Pathway
This compound exerts its antineoplastic effects by directly intervening in the PI3K/AKT/mTOR signaling cascade, a key pathway for cell growth, proliferation, and survival.[1][5]
-
Targeted Inhibition: this compound functions as a competitive inhibitor, binding to the ATP-binding site of the PI3Kδ enzyme.[1]
-
Pathway Blockade: This binding action prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) into phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1]
-
Downstream Suppression: The reduction in PIP3 levels leads to decreased phosphorylation and activation of the serine/threonine kinase AKT.[1][4] The subsequent suppression of downstream effectors, including the mammalian target of rapamycin (mTOR), disrupts critical cellular processes.[1]
-
Cellular Outcomes: By disrupting this pathway, this compound effectively promotes apoptosis and induces cell cycle arrest in the cancer cells that rely on this signaling for their survival and proliferation.[1][2]
Caption: PI3Kδ signaling pathway and the inhibitory action of this compound.
Generalized Preclinical Experimental Protocols
While specific protocols for this compound are proprietary, a standard preclinical evaluation for a targeted inhibitor in follicular lymphoma would follow a workflow encompassing both in vitro and in vivo studies.
In Vitro Assays
These experiments are designed to assess the direct effects of the drug on cancer cells.
-
Cell Viability and Proliferation Assays:
-
Protocol: Follicular lymphoma cell lines (e.g., RL, DOHH2) are cultured in 96-well plates and exposed to a range of this compound concentrations for 48-72 hours. Cell viability is then measured using colorimetric assays like MTT or MTS, which quantify metabolic activity.
-
Endpoint: Calculation of the half-maximal inhibitory concentration (IC50), representing the drug concentration required to inhibit cell growth by 50%.
-
-
Apoptosis Assays:
-
Protocol: Cells are treated with this compound at concentrations around the determined IC50. After 24-48 hours, they are stained with Annexin V and Propidium Iodide (PI) and analyzed via flow cytometry to quantify early and late-stage apoptosis.
-
Endpoint: Percentage of apoptotic cells compared to a vehicle-treated control group.
-
-
Mechanism Confirmation via Western Blot:
-
Protocol: Protein lysates are collected from this compound-treated and control cells. Western blotting is performed using antibodies specific for total and phosphorylated forms of AKT and downstream proteins (e.g., S6 ribosomal protein).
-
Endpoint: Visualization and quantification of the reduction in p-AKT levels, confirming on-target pathway inhibition.
-
In Vivo Efficacy Models
These studies evaluate the drug's anti-tumor activity and safety in a whole-organism setting.
-
Xenograft Model Development:
-
Protocol: Immunocompromised mice (e.g., SCID or NSG) are subcutaneously inoculated with human follicular lymphoma cells.[9][10] Alternatively, patient-derived xenograft (PDX) models, which involve implanting tumor fragments from a patient, are used for a model that more closely recapitulates human disease.[9]
-
Endpoint: Establishment of palpable tumors (e.g., 100-200 mm³).
-
-
Efficacy Study:
-
Protocol: Once tumors are established, mice are randomized into treatment and control groups. The treatment group receives daily oral doses of this compound, while the control group receives a vehicle.[10] Tumor volume and body weight are measured 2-3 times per week.
-
Endpoint: Key metrics include Tumor Growth Inhibition (TGI), tumor regression, and overall survival benefit. The safety profile is assessed by monitoring body weight and clinical signs of toxicity.
-
Caption: Generalized workflow for preclinical drug evaluation in follicular lymphoma.
Quantitative Data from Clinical Trials
The success of the preclinical investigations is best reflected in the subsequent clinical trial outcomes. The following tables summarize key quantitative data from the pivotal Phase II study (NCT04370405) of this compound in patients with relapsed/refractory follicular lymphoma.[3][6]
Table 1: Clinical Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma
| Endpoint | Value (N=84) | 95% Confidence Interval (CI) |
|---|---|---|
| Overall Response Rate (ORR) | 79.8% | 69.6% - 87.8% |
| Complete Response (CR) | 15.5% | - |
| Partial Response (PR) | 64.3% | - |
| Disease Control Rate (DCR) | 96.6% | - |
| Median Duration of Response (DOR) | 12.3 months | 9.3 - 15.9 months |
| Median Progression-Free Survival (PFS) | 13.4 months | 11.1 - 16.7 months |
| 12-Month Overall Survival (OS) Rate | 91.4% | 82.7% - 95.8% |
Data sourced from clinical trial results.[3][11][12][13]
Table 2: Most Frequent Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Frequency (%) |
|---|---|
| Infectious Pneumonia | 19.0% |
| Neutropenia | 15.5% |
| Interstitial Lung Disease | 6.5% |
| Decreased Lymphocyte Count | 4.8% |
| Decreased Leukocyte Count | 4.8% |
| Hypertriglyceridemia | 3.6% |
| Increased Lipase | 3.6% |
| Decreased Platelet Count | 3.6% |
Data sourced from Phase II safety analysis.[11][12][13]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C28H37FN6O5S | CID 91754520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Phase Ib study of the oral PI3Kδ inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Modulating the PI3K Signalling Pathway in Activated PI3K Delta Syndrome: a Clinical Perspective - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Yingli Pharma announce promising topline results of a Phase II registration study for treatment of relapsed/refractory follicular lymphoma with the once daily oral PI3Kδ inhibitor, this compound [prnewswire.com]
- 7. firstwordpharma.com [firstwordpharma.com]
- 8. Yingli Pharma presents a pivotal Phase 2 study data evaluating this compound in relapsed or refractory peripheral T-cell lymphoma in an oral session at the American Society of Hematology 2023 Annual Meeting - BioSpace [biospace.com]
- 9. Establishing Patient-Derived Xenograft (PDX) Models of Lymphomas | Springer Nature Experiments [experiments.springernature.com]
- 10. In vivo model of follicular lymphoma resistant to rituximab - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. P1119: THE ORAL PI3KΔ INHIBITOR this compound FOR THE TREATMENT OF RELAPSED OR REFRACTORY FOLLICULAR LYMPHOMA: A SINGLE-ARM MULTICENTER PHASE 2 CLINICAL TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 12. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. search.library.uvic.ca [search.library.uvic.ca]
Linperlisib: A Deep Dive into its Potential as a PI3Kδ Inhibitor for Autoimmune Diseases
A Technical Guide for Researchers and Drug Development Professionals
Executive Summary
Linperlisib (YY-20394) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). While clinically investigated primarily for hematological malignancies, its mechanism of action holds significant promise for the treatment of a range of autoimmune diseases. The PI3Kδ signaling pathway is a critical regulator of the development, proliferation, and function of immune cells, particularly B lymphocytes. Dysregulation of this pathway is a key factor in the pathogenesis of numerous autoimmune disorders. This document provides a comprehensive technical overview of this compound, including its mechanism of action, available clinical data in oncology as a surrogate for its biological activity, detailed experimental protocols for assessing its effects, and visualizations of the relevant biological pathways and experimental workflows. Although direct preclinical data for this compound in autoimmune models is not yet widely published, this guide extrapolates its potential based on the established role of PI3Kδ in autoimmunity and the effects of other selective PI3Kδ inhibitors.
Introduction: The Role of PI3Kδ in Autoimmunity
The phosphoinositide 3-kinase (PI3K) family of enzymes plays a crucial role in intracellular signaling, regulating a multitude of cellular processes including cell growth, proliferation, survival, and differentiation. The class I PI3Ks are further divided into isoforms (α, β, γ, δ), with the δ isoform being predominantly expressed in hematopoietic cells. This restricted expression pattern makes PI3Kδ an attractive therapeutic target for immune-mediated diseases, as its inhibition is less likely to cause broad off-target effects in other tissues.[1][2]
In the context of the immune system, PI3Kδ is a key component of the B-cell receptor (BCR) signaling pathway.[3] Upon antigen binding to the BCR, PI3Kδ is activated and catalyzes the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[4] PIP3 acts as a second messenger, recruiting and activating downstream signaling proteins such as Akt and Bruton's tyrosine kinase (BTK), which in turn promote B-cell proliferation, survival, and antibody production.[4]
In autoimmune diseases, autoreactive B cells escape tolerance mechanisms and produce autoantibodies, leading to chronic inflammation and tissue damage. By inhibiting PI3Kδ, this compound has the potential to dampen the aberrant activation of these autoreactive B cells, thereby reducing autoantibody production and mitigating the inflammatory cascade. Furthermore, PI3Kδ signaling is also involved in the function of other immune cells, such as T cells and mast cells, suggesting that its inhibition could have broader immunomodulatory effects.[5]
Mechanism of Action of this compound
This compound is an orally bioavailable small molecule that acts as a selective inhibitor of the PI3Kδ isoform.[4] It competitively binds to the ATP-binding pocket of the PI3Kδ enzyme, preventing the phosphorylation of PIP2 to PIP3.[4] This blockade of PIP3 production leads to the downstream inhibition of the PI3K/Akt/mTOR signaling pathway.[4] The consequences of this inhibition in immune cells are multifaceted and include:
-
Reduced B-cell proliferation and survival: By blocking BCR signaling, this compound can induce apoptosis in and reduce the proliferation of B lymphocytes.
-
Decreased antibody production: Inhibition of the PI3Kδ pathway can suppress the differentiation of B cells into antibody-secreting plasma cells.
-
Modulation of T-cell function: PI3Kδ also plays a role in T-cell activation and differentiation, and its inhibition may skew T-cell responses towards a less inflammatory phenotype.[6]
-
Inhibition of mast cell activation: Mast cell degranulation, a key event in allergic and inflammatory responses, is also dependent on PI3Kδ signaling.[5]
The selectivity of this compound for the δ isoform over other PI3K isoforms is a key feature, potentially leading to a more favorable safety profile compared to pan-PI3K inhibitors.[7]
Quantitative Data on this compound's Clinical Activity
While clinical trial data for this compound in autoimmune diseases are not yet available, extensive studies in hematological malignancies, where PI3Kδ signaling is also a key driver of pathology, have demonstrated its potent biological activity. The following tables summarize the efficacy of this compound in clinical trials for follicular lymphoma (FL) and peripheral T-cell lymphoma (PTCL). This data serves as a surrogate to illustrate the drug's ability to effectively inhibit the PI3Kδ pathway in a clinical setting.
Table 1: Efficacy of this compound in Relapsed/Refractory Follicular Lymphoma
| Clinical Trial ID | Number of Patients (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Disease Control Rate (DCR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
|---|
| NCT04370405[6][8][9] | 89 | 80.9% | 15.5% | 64.3% | 96.6% | 12.3 months | 13.4 months |
Table 2: Efficacy of this compound in Relapsed/Refractory Peripheral T-Cell Lymphoma
| Clinical Trial ID | Number of Patients (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Disease Control Rate (DCR) | Median Duration of Response (DOR) | Median Progression-Free Survival (PFS) |
|---|---|---|---|---|---|---|---|
| Phase 2 Pivotal Study[2][10] | 88 | 48% | 30% | 18% | 68% | Not Reached | 5.5 months |
| Phase 1b Study[11][12] | 27 | 70.4% | 25.9% | 44.4% | 100% | 11.1 months | 11.8 months |
Experimental Protocols
The following are detailed methodologies for key experiments that can be used to evaluate the efficacy and mechanism of action of this compound in a research setting focused on autoimmune diseases.
In Vitro PI3Kδ Kinase Assay
This assay directly measures the ability of this compound to inhibit the enzymatic activity of PI3Kδ.
Objective: To determine the IC50 value of this compound for PI3Kδ.
Materials:
-
Recombinant human PI3Kδ enzyme
-
PIP2 substrate
-
ATP (with a radioactive or fluorescent label)
-
Kinase assay buffer (e.g., 50 mM HEPES, pH 7.5, 50 mM NaCl, 3 mM MgCl2, 0.025 mg/ml BSA)[12]
-
This compound (or other test compounds)
-
ADP-Glo™ Kinase Assay kit (Promega) or similar detection system[12][13]
-
384-well plates
Protocol:
-
Prepare a solution of the PI3Kδ enzyme in kinase assay buffer.
-
Prepare serial dilutions of this compound in the assay buffer.
-
Add the enzyme solution to the wells of a 384-well plate.
-
Add the this compound dilutions to the wells and incubate for a predefined period (e.g., 10-15 minutes) at room temperature to allow for inhibitor binding.
-
Initiate the kinase reaction by adding a mixture of PIP2 substrate and labeled ATP.
-
Incubate the reaction for a specific time (e.g., 60 minutes) at room temperature.[12]
-
Stop the reaction according to the detection kit manufacturer's instructions (e.g., by adding a stop solution containing EDTA).
-
Detect the amount of product (PIP3) or remaining substrate (PIP2) using an appropriate detection method (e.g., luminescence, fluorescence, or radioactivity).
-
Calculate the percentage of inhibition for each this compound concentration relative to a vehicle control (e.g., DMSO).
-
Plot the percentage of inhibition against the logarithm of the this compound concentration and fit the data to a dose-response curve to determine the IC50 value.
Lymphocyte Proliferation Assay
This assay assesses the effect of this compound on the proliferation of lymphocytes upon stimulation.
Objective: To evaluate the anti-proliferative effect of this compound on activated T and B cells.
Materials:
-
Peripheral blood mononuclear cells (PBMCs) isolated from healthy donors or patients with autoimmune diseases.
-
Cell culture medium (e.g., RPMI-1640 supplemented with 10% fetal bovine serum, penicillin, and streptomycin).
-
Stimulants:
-
For B cells: Anti-IgM antibody, CpG oligodeoxynucleotides.
-
For T cells: Phytohemagglutinin (PHA), anti-CD3/CD28 antibodies.
-
-
This compound (or other test compounds).
-
Cell proliferation dye (e.g., CFSE) or [3H]-thymidine.
-
96-well cell culture plates.
-
Flow cytometer or liquid scintillation counter.
Protocol:
-
Isolate PBMCs using density gradient centrifugation (e.g., Ficoll-Paque).
-
Label the cells with a cell proliferation dye like CFSE, if using a flow cytometry-based method.
-
Seed the cells in a 96-well plate at a density of 1-2 x 10^5 cells per well.
-
Add serial dilutions of this compound to the wells.
-
Add the appropriate stimulant to the wells to induce lymphocyte proliferation. Include unstimulated and vehicle-treated stimulated controls.
-
Incubate the plate for 3-5 days at 37°C in a humidified 5% CO2 incubator.
-
If using [3H]-thymidine, add it to the cultures for the final 18-24 hours of incubation.
-
Harvest the cells.
-
For flow cytometry: Stain the cells with antibodies against cell surface markers (e.g., CD19 for B cells, CD4/CD8 for T cells) and acquire the data on a flow cytometer. Analyze the dilution of the proliferation dye to quantify cell division.
-
For [3H]-thymidine incorporation: Harvest the cells onto a filter mat using a cell harvester and measure the incorporated radioactivity using a liquid scintillation counter.
-
Calculate the percentage of inhibition of proliferation for each this compound concentration compared to the vehicle-treated control.
Cytokine Secretion Assay
This assay measures the effect of this compound on the production and secretion of key cytokines involved in autoimmune responses.
Objective: To determine the effect of this compound on the production of pro-inflammatory (e.g., IFN-γ, TNF-α, IL-17) and anti-inflammatory (e.g., IL-10) cytokines by immune cells.
Materials:
-
Isolated PBMCs or specific immune cell subsets (e.g., CD4+ T cells).
-
Cell culture medium.
-
Stimulants (e.g., PMA and ionomycin, or antigen-specific stimulation).[11]
-
This compound (or other test compounds).
-
Brefeldin A or Monensin (protein transport inhibitors for intracellular cytokine staining).[11]
-
ELISA kits or multiplex bead-based immunoassay (e.g., Luminex) for secreted cytokines.
-
Fluorochrome-conjugated antibodies against cytokines and cell surface markers for intracellular cytokine staining by flow cytometry.
Protocol:
-
Isolate and culture the immune cells as described in the lymphocyte proliferation assay.
-
Pre-treat the cells with serial dilutions of this compound for a short period (e.g., 1-2 hours).
-
Stimulate the cells with the appropriate stimulant for a defined period (e.g., 4-24 hours).
-
For secreted cytokines:
-
Centrifuge the cell culture plate and collect the supernatant.
-
Measure the concentration of cytokines in the supernatant using ELISA or a multiplex immunoassay according to the manufacturer's instructions.
-
-
For intracellular cytokines:
-
Add a protein transport inhibitor (Brefeldin A or Monensin) for the last few hours of stimulation.
-
Harvest the cells and stain them with antibodies against cell surface markers.
-
Fix and permeabilize the cells.
-
Stain the cells with fluorochrome-conjugated anti-cytokine antibodies.
-
Analyze the cells by flow cytometry to determine the percentage of cytokine-producing cells and the mean fluorescence intensity.
-
-
Calculate the effect of this compound on cytokine production relative to the vehicle-treated control.
Visualizations
Signaling Pathway Diagram
The following diagram illustrates the PI3Kδ signaling pathway and the point of intervention by this compound.
Caption: PI3Kδ signaling pathway and this compound's mechanism of action.
Experimental Workflow Diagram
The following diagram outlines the general workflow for preclinical evaluation of this compound in an animal model of autoimmune disease.
Caption: Workflow for preclinical evaluation in an autoimmune disease model.
Conclusion
This compound, a selective PI3Kδ inhibitor, demonstrates significant potential as a therapeutic agent for autoimmune diseases. Its targeted mechanism of action, focused on a key signaling pathway in immune cells, offers the promise of effective immunomodulation with a potentially favorable safety profile. While direct clinical evidence in autoimmune conditions is pending, the robust preclinical rationale and the demonstrated clinical activity of this compound in hematological malignancies provide a strong foundation for its further investigation in this area. The experimental protocols and conceptual frameworks presented in this guide offer a roadmap for researchers and drug development professionals to explore the full therapeutic potential of this compound in the treatment of autoimmune disorders.
References
- 1. Evolution of PI3Kγ and δ Inhibitors for Inflammatory and Autoimmune Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | Selective inhibitors of phosphoinositide 3-kinase delta: modulators of B-cell function with potential for treating autoimmune inflammatory diseases and B-cell malignancies [frontiersin.org]
- 3. osti.gov [osti.gov]
- 4. PI3K (p120γ) Protocol [promega.com]
- 5. Inhibition of phosphoinositide 3-kinase delta attenuates experimental autoimmune encephalomyelitis in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. The Therapeutic Potential for PI3K Inhibitors in Autoimmune Rheumatic Diseases - PMC [pmc.ncbi.nlm.nih.gov]
- 7. protocols.io [protocols.io]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. PI3K pan-inhibition impairs more efficiently proliferation and survival of T-cell acute lymphoblastic leukemia cell lines when compared to isoform-selective PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Stimulation of Cytokine Production in Immune Cells | Thermo Fisher Scientific - SG [thermofisher.com]
- 12. promega.com [promega.com]
- 13. promega.es [promega.es]
Linperlisib's Impact on the Tumor Microenvironment: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth analysis of Linperlisib, a novel, orally administered, highly selective inhibitor of the phosphatidylinositol 3-kinase delta (PI3Kδ) isoform. The focus is on its mechanism of action and its impact on the tumor microenvironment (TME), supported by the latest clinical trial data and experimental methodologies.
Core Mechanism of Action: Selective PI3Kδ Inhibition
This compound's primary mechanism of action is the targeted inhibition of the PI3Kδ enzyme, which is predominantly expressed in leukocytes and plays a crucial role in the proliferation and survival of malignant B cells.[1][2] By selectively binding to the ATP-binding site of PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[3] This action blocks the activation of the downstream PI3K/Akt/mTOR signaling pathway, a critical pathway for cell growth, proliferation, and survival that is often dysregulated in cancer.[1][3] The disruption of these signals leads to cell cycle arrest and apoptosis in cancer cells that overexpress PI3Kδ.[2][3] Its high selectivity for the delta isoform is designed to minimize off-target effects and preserve PI3K signaling in normal cells, thereby reducing toxicity.[2][3]
Modulation of the Tumor Microenvironment (TME)
Beyond its direct anti-tumor effects, this compound is understood to modulate the TME, making it less conducive to cancer growth and more susceptible to immune attack.[1] PI3Kδ inhibitors have been shown to block mitogenic and survival signaling within the TME and activate anti-lymphoma immune responses.[4] The δ isoform of PI3K is critical for the function and survival of various immune cells, and its inhibition can therefore reshape the immune landscape within the tumor.[5] While specific quantitative data on TME changes from this compound studies are emerging, the known roles of PI3Kδ suggest that this compound may:
-
Inhibit Regulatory T-cells (Tregs): PI3Kδ is crucial for the survival and immunosuppressive function of Tregs. Its inhibition can deplete Tregs within the TME, thereby relieving a major brake on the anti-tumor immune response.
-
Modulate Macrophage Polarization: PI3Kδ signaling is involved in macrophage function. Inhibition may shift the balance from pro-tumoral M2 macrophages to anti-tumoral M1 macrophages.
-
Enhance Cytotoxic T-cell Activity: By reducing the influence of immunosuppressive cells like Tregs and potentially myeloid-derived suppressor cells (MDSCs), this compound can create a more favorable environment for the activity of cytotoxic CD8+ T-cells.
Unpublished data from T-cell detection studies indicate that this compound's mechanism involves the T-cell immune microenvironment.[6]
Quantitative Data from Clinical Trials
This compound has demonstrated significant anti-tumor activity and a manageable safety profile across several clinical trials in both hematologic malignancies and solid tumors.
Efficacy in Hematologic Malignancies
| Trial / Cancer Type | Phase | N (evaluable) | Overall Response Rate (ORR) | Complete Response (CR) | Partial Response (PR) | Disease Control Rate (DCR) | Citation(s) |
| Peripheral T-cell Lymphoma (PTCL) | Ib | 27 | 70.4% | 25.9% | 44.4% | 100% | [4] |
| PTCL (AITL subtype) | Ib | 10 | 80% | - | - | - | [4] |
| PTCL (PTCL-NOS subtype) | Ib | 12 | 50% | - | - | - | [4] |
| PTCL | Ib | 43 | 60.5% | 35% | - | - | [5] |
| Follicular Lymphoma (FL) | II | - | 80% | - | - | - | [5] |
| Diffuse Large B-cell Lymphoma (DLBCL) (in combination with GEMOX) | Ib/II | - | 53.8% | - | - | - | [6] |
Efficacy in Advanced Solid Tumors
| Trial / Cancer Type | Phase | N (evaluable) | Overall Response Rate (ORR) | Disease Control Rate (DCR) | Notable Responses | Citation(s) |
| Advanced Solid Tumors | Ib | 42 | 2.38% | 45.24% | 1 PR (Thymic Carcinoma), 1 SD (Lung Adenocarcinoma) | [7] |
Safety and Tolerability: Common Treatment-Related Adverse Events (TRAEs)
| Trial / Cancer Type | N | Most Common TRAEs (≥10%) | Citation(s) |
| Peripheral T-cell Lymphoma (PTCL) | 36 | Neutrophil count decreased (55.6%), Leukocyte count decreased (33.3%), Hypertriglyceridemia (22.2%), AST increased (16.7%), Hypercholesterolemia (16.7%), ALT increased (11.1%), Creatinine increased (11.1%), Rash (11.1%), Thrombocyte count decreased (11.1%) | [4] |
| Advanced Solid Tumors | 70 | Non-hematologic: Proteinuria (37.1%), AST increased (20%), Nausea (20%). Hematologic: Leukopenia (24.3%), Neutropenia (17.1%) | [7] |
Experimental Protocols
The data presented are derived from structured clinical trials with defined methodologies for patient selection, treatment administration, and efficacy/safety assessment.
Clinical Trial Design (General Workflow)
The clinical studies cited generally follow a similar workflow for patient management and data collection.
Patient Population: Patients with histologically confirmed relapsed or refractory (r/r) malignancies (e.g., PTCL, FL, solid tumors) who have received at least one prior systemic therapy are enrolled.[4][8]
Treatment Regimen:
-
Administration: this compound is administered orally.[1]
-
Dosage: A common recommended Phase 2 dose (RP2D) is 80 mg taken once daily (QD).[4]
-
Cycle: Treatment is administered in 28-day cycles and continues until disease progression, unacceptable toxicity, or patient withdrawal.[4][8]
Efficacy Assessment:
-
Criteria: Tumor response is typically assessed using established criteria such as the International Working Group (IWG) 2007 criteria for lymphomas or RECIST 1.1 for solid tumors.[4][7]
-
Frequency: Assessments (e.g., via CT scans) are performed at regular intervals, often every 2 cycles.[4]
Safety Assessment:
-
Criteria: Adverse events (AEs) are graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (NCI-CTCAE), version 5.0.[4][7]
Conclusion
This compound is a promising, highly selective PI3Kδ inhibitor with significant clinical activity in various hematologic and solid tumors.[4][7][9] Its mechanism extends beyond direct tumor cell cytotoxicity to include modulation of the tumor microenvironment, a key factor in durable anti-cancer responses.[1][4] The favorable safety profile, particularly the low incidence of severe immune-mediated toxicities often seen with other PI3K inhibitors, positions this compound as a valuable candidate for further investigation, both as a monotherapy and in combination with other anti-cancer agents.[5][10] Future translational studies will be critical to fully elucidate the specific cellular and molecular changes it induces within the TME.
References
- 1. What is this compound used for? [synapse.patsnap.com]
- 2. Facebook [cancer.gov]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. ascopubs.org [ascopubs.org]
- 5. aacrjournals.org [aacrjournals.org]
- 6. PI3Kδ inhibitor this compound combined with gemcitabine and oxaliplatin for relapsed or refractory diffuse large B-cell lymphoma: a multicenter, single-arm phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 7. ascopubs.org [ascopubs.org]
- 8. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Phase Ib study of the oral PI3Kδ inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
In-Depth Technical Guide: Molecular Targets of Linperlisib Downstream of PI3K Delta
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linperlisib (YY-20394) is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is a frequent event in various malignancies, particularly in hematological cancers where the PI3Kδ isoform is predominantly expressed and plays a crucial role in the survival and proliferation of malignant B-cells.[2] this compound's targeted inhibition of PI3Kδ offers a promising therapeutic strategy by disrupting key downstream signaling cascades that drive tumorigenesis, while its selectivity aims to minimize off-target effects and associated toxicities.[2]
This technical guide provides a comprehensive overview of the molecular targets of this compound downstream of PI3Kδ, supported by available preclinical and clinical data. It is intended to serve as a resource for researchers, scientists, and drug development professionals engaged in the study of PI3K inhibitors and their application in oncology.
Mechanism of Action
This compound competitively binds to the ATP-binding site of the PI3Kδ enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[2] PIP3 acts as a critical second messenger, recruiting and activating downstream signaling proteins, most notably the serine/threonine kinase Akt (also known as Protein Kinase B).[2] By inhibiting the production of PIP3, this compound effectively blocks the activation of Akt and its subsequent downstream signaling pathways.[2]
Downstream Molecular Targets
The inhibition of PI3Kδ by this compound initiates a cascade of effects on several key downstream molecular targets:
Akt (Protein Kinase B)
As a central node in the PI3K pathway, the phosphorylation and activation of Akt are directly dependent on PIP3. Preclinical data have demonstrated that this compound treatment leads to a reduction in the phosphorylation level of the Akt protein.[3] This deactivation of Akt is a primary mechanism through which this compound exerts its anti-tumor effects.
mTOR (mammalian Target of Rapamycin)
mTOR is a serine/threonine kinase that exists in two distinct complexes, mTORC1 and mTORC2, and is a key downstream effector of Akt. The PI3K/Akt pathway is a major upstream regulator of mTORC1 activity. Inhibition of Akt by this compound leads to the suppression of the mTOR signaling pathway.[2] This disruption affects critical cellular functions regulated by mTOR, including protein synthesis and cell growth.
Key downstream targets of mTORC1 that are consequently affected by this compound include:
-
S6 Kinase (S6K) and Ribosomal Protein S6 (S6): mTORC1 directly phosphorylates and activates S6K, which in turn phosphorylates the ribosomal protein S6. This phosphorylation cascade is crucial for the initiation of protein synthesis. Inhibition of mTOR by this compound is expected to decrease the phosphorylation of both S6K and S6.
-
4E-Binding Protein 1 (4E-BP1): mTORC1 phosphorylates 4E-BP1, leading to its dissociation from the eukaryotic translation initiation factor 4E (eIF4E). This allows eIF4E to participate in the initiation of cap-dependent translation of key oncogenic proteins. By inhibiting mTORC1, this compound is expected to result in hypophosphorylated 4E-BP1, which then sequesters eIF4E and inhibits the translation of proteins essential for cell growth and proliferation.
GSK-3 (Glycogen Synthase Kinase 3)
Akt can phosphorylate and inactivate GSK-3, a kinase involved in various cellular processes, including cell cycle regulation and apoptosis. By reducing Akt activation, this compound leads to the inhibition of GSK-3.[2] The dysregulation of GSK-3 activity has been implicated in the progression of various cancers.
The collective impact of this compound on these downstream targets is the induction of cell cycle arrest and the promotion of apoptosis in cancer cells, ultimately leading to the inhibition of tumor growth and proliferation.[2]
Quantitative Data
The following tables summarize the available quantitative data for this compound's activity and its effects on downstream signaling.
Table 1: In Vitro Inhibitory Activity of this compound
| Target | IC50 (nM) | Assay Type | Source |
| PI3Kδ | 6.4 | Biochemical Assay | [1] |
Table 2: Preclinical Effects of this compound on Downstream Targets
| Cell Line | Treatment | Target | Effect | Assay | Source |
| Malignant B-cells and primary tumor cell lines | This compound | p-Akt | Reduced phosphorylation | Not specified | [3] |
Note: Specific quantitative data on the dose-dependent effects of this compound on the phosphorylation of Akt, mTOR, S6, and 4E-BP1 in lymphoma cell lines are not yet publicly available in the reviewed literature.
Signaling Pathway and Experimental Workflow Diagrams
PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound
Caption: this compound inhibits PI3K delta, blocking downstream Akt and mTOR signaling.
Experimental Workflow: Western Blot Analysis of Downstream Target Phosphorylation
Caption: Workflow for assessing protein phosphorylation via Western blot.
Experimental Protocols
Detailed experimental protocols for the preclinical evaluation of this compound are not extensively available in the public domain. However, based on standard methodologies for characterizing kinase inhibitors, the following outlines the likely protocols employed.
In Vitro PI3K Enzyme Inhibition Assay
-
Objective: To determine the in vitro potency and selectivity of this compound against PI3K isoforms.
-
Methodology: A biochemical assay, such as a radiometric assay or a luminescence-based assay (e.g., Kinase-Glo®), would be utilized.
-
Recombinant human PI3K isoforms (α, β, γ, δ) are incubated with this compound at various concentrations.
-
The kinase reaction is initiated by the addition of a lipid substrate (e.g., PIP2) and ATP.
-
The amount of phosphorylated product (PIP3) or the amount of ATP remaining after the reaction is quantified.
-
IC50 values are calculated by fitting the dose-response data to a four-parameter logistic equation.
-
Cellular Proliferation Assay
-
Objective: To assess the anti-proliferative activity of this compound in cancer cell lines.
-
Methodology:
-
Cancer cell lines (e.g., lymphoma, leukemia) are seeded in 96-well plates.
-
Cells are treated with a range of this compound concentrations for a specified duration (e.g., 72 hours).
-
Cell viability is measured using a colorimetric or fluorometric assay, such as MTT, MTS (CellTiter 96® AQueous One Solution), or resazurin (CellTiter-Blue®).
-
GI50 (concentration for 50% of maximal inhibition of cell proliferation) values are determined from the dose-response curves.
-
Western Blot Analysis of Downstream Signaling
-
Objective: To evaluate the effect of this compound on the phosphorylation status of key downstream signaling proteins.
-
Methodology:
-
Cancer cells are treated with this compound at various concentrations and for different time points.
-
Whole-cell lysates are prepared using a lysis buffer containing protease and phosphatase inhibitors.
-
Protein concentrations are determined using a standard method like the bicinchoninic acid (BCA) assay.
-
Equal amounts of protein are separated by SDS-polyacrylamide gel electrophoresis (SDS-PAGE) and transferred to a polyvinylidene difluoride (PVDF) or nitrocellulose membrane.
-
The membranes are blocked and then incubated with primary antibodies specific for the phosphorylated and total forms of the proteins of interest (e.g., p-Akt (Ser473), Akt, p-mTOR (Ser2448), mTOR, p-S6 (Ser235/236), S6, p-4E-BP1 (Thr37/46)).
-
After washing, the membranes are incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The protein bands are visualized using an enhanced chemiluminescence (ECL) detection system and imaged.
-
Densitometric analysis is performed to quantify the changes in protein phosphorylation relative to the total protein levels.
-
Conclusion
This compound is a selective PI3Kδ inhibitor that exerts its anti-tumor effects by targeting the PI3K/Akt/mTOR signaling pathway. Its primary mechanism of action involves the inhibition of PI3Kδ, leading to a reduction in Akt phosphorylation and the subsequent suppression of downstream effectors, including mTOR and GSK-3. This disruption of key signaling cascades ultimately results in cell cycle arrest and apoptosis in cancer cells. While the general mechanism is well-understood, further publication of detailed preclinical data, including dose-response effects on downstream target phosphorylation and comprehensive experimental protocols, will be invaluable for the scientific community to fully elucidate the molecular pharmacology of this compound and to guide its continued clinical development and potential combination therapies.
References
An In-depth Technical Guide to Early-Stage Clinical Trial Data for Linperlisib
Introduction
Linperlisib (YY-20394) is an investigational, orally administered, highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3] The PI3K signaling pathway is a critical regulator of numerous cellular functions, including proliferation, survival, differentiation, and migration.[1] Dysregulation of the PI3K/Akt/mTOR pathway is a common feature in various hematologic malignancies, making it a key therapeutic target.[1][4][5] this compound's selectivity for the delta isoform, which is predominantly expressed in hematopoietic cells, aims to optimize therapeutic efficacy in B-cell and T-cell lymphomas while minimizing off-target effects and improving the safety profile compared to other PI3K inhibitors.[1][6]
This guide provides a comprehensive overview of the early-stage clinical trial data for this compound, focusing on its mechanism of action, quantitative efficacy and safety outcomes, and detailed experimental protocols for researchers, scientists, and drug development professionals.
Mechanism of Action: PI3Kδ Inhibition
This compound functions by competitively binding to the ATP-binding site of the PI3Kδ enzyme.[1] This inhibition prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] PIP3 acts as a crucial second messenger, and its reduced production leads to the downstream suppression of the Akt/mTOR signaling cascade.[1] The ultimate effect is the induction of cell cycle arrest and apoptosis in cancer cells that are dependent on this pathway for growth and survival.[1]
Signaling Pathway
The following diagram illustrates the PI3K/Akt/mTOR signaling pathway and the point of inhibition by this compound.
Early-Stage Clinical Trial Data
This compound has been evaluated in several Phase I and Phase II clinical trials, primarily in patients with relapsed or refractory (r/r) hematologic malignancies. The data demonstrates significant clinical activity and a manageable safety profile.
Quantitative Efficacy Data Summary
The tables below summarize the key efficacy outcomes from early-stage trials of this compound monotherapy.
Table 1: Efficacy in Relapsed/Refractory Follicular Lymphoma (FL)
| Endpoint | Phase II (NCT04370405)[5][7][8] |
|---|---|
| Number of Patients (FAS) | 84 |
| Objective Response Rate (ORR) | 79.8% |
| Complete Response (CR) | 15.5% |
| Partial Response (PR) | 64.3% |
| Median Duration of Response (DOR) | 12.3 months |
| Median Progression-Free Survival (PFS) | 13.4 months |
| 12-month Overall Survival (OS) Rate | 91.4% |
Table 2: Efficacy in Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)
| Endpoint | Pivotal Phase II (CTR20210333)[9][10][11] | Phase Ib (NCT04108325)[6][12][13] |
|---|---|---|
| Number of Patients (FAS) | 88 | 43 |
| Objective Response Rate (ORR) | 48% | 60.5% |
| Complete Response (CR) | 30% | 35% |
| Partial Response (PR) | 18% | 25.5% |
| Disease Control Rate (DCR) | 68% | Not Reported |
| Median Duration of Response (DOR) | Not Reached (75% at 6 mos) | 11.1 months |
| Median Progression-Free Survival (PFS) | 5.5 months | 11.8 months |
| Median Overall Survival (OS) | 14.2 months | >38 months (Not Reached) |
Table 3: Efficacy in Relapsed/Refractory B-Cell Malignancies (Mixed Cohort)
| Endpoint | Phase Ib Study[4] |
|---|---|
| Number of Patients | 43 |
| Objective Response Rate (ORR) | 46.5% |
| Disease Control Rate (DCR) | 72.1% |
| Median Duration of Response (DOR) | 9.3 months |
| Median Progression-Free Survival (PFS) | 8.3 months |
| 2-year Overall Survival (OS) Rate | 76.7% |
Quantitative Safety Data Summary
This compound has demonstrated a manageable safety profile across studies. The most common treatment-related adverse events (TRAEs) are summarized below.
Table 4: Key Grade ≥3 Treatment-Related Adverse Events (TRAEs)
| Adverse Event | Phase II in r/r FL[7] | Phase Ib in r/r PTCL[6] | Phase II in r/r PTCL[10] |
|---|---|---|---|
| Infectious Pneumonia | 19.0% | 11.6% | 11% (Most frequent SAE) |
| Neutropenia | 15.5% | 21% | Not specified |
| Hypertriglyceridemia | 3.6% | 7% | Not specified |
| Interstitial Lung Disease | 3.6% | Not reported | Not specified |
Experimental Protocols
The clinical trials for this compound generally followed a consistent design and methodology.
Study Design and Patient Population
-
Design: The majority of early-stage studies were single-arm, open-label Phase Ib or Phase II trials conducted at multiple centers.[6][7][10]
-
Patient Population: Eligible patients typically had histologically confirmed relapsed or refractory lymphomas (e.g., Follicular Lymphoma, Peripheral T-Cell Lymphoma) and had received at least one or two prior lines of systemic therapy.[3][5][7]
Treatment Regimen
-
Dosing: The recommended Phase II dose (RP2D) of this compound was established as 80 mg, administered orally once daily (QD).[3][9][10]
-
Treatment Cycle: Treatment was administered in continuous 28-day cycles.[3][7]
-
Duration: Patients continued treatment until disease progression, unacceptable toxicity, or withdrawal of consent.[7][10]
Endpoints and Assessments
-
Primary Endpoint: The primary objective in most Phase II studies was the Objective Response Rate (ORR), assessed by an Independent Review Committee (IRC).[3][4][7]
-
Secondary Endpoints: Secondary outcomes included Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), Disease Control Rate (DCR), and safety.[4][7]
-
Tumor Assessment: Tumor responses were typically evaluated every two treatment cycles (approximately 8 weeks) using imaging (e.g., CT scans).[3][10] Response criteria were based on standards such as the Lugano criteria (2014) or the International Working Group (IWG) criteria (2007).[3][10]
-
Safety Assessment: Adverse events were monitored continuously and graded according to the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE), version 5.0.[3][10]
Mandatory Visualization: Experimental Workflow
The diagram below outlines the typical workflow for the single-arm Phase II clinical trials of this compound.
Conclusion
The early-stage clinical trial data for this compound consistently demonstrate its potential as a valuable therapeutic agent for patients with relapsed or refractory lymphomas. As a highly selective PI3Kδ inhibitor, it has shown compelling clinical efficacy, including high response rates and durable responses in both B-cell and T-cell malignancies.[7][12] The safety profile appears manageable and potentially differentiated from other drugs in its class.[6][14] Ongoing and future studies, including a global Phase III trial in r/r PTCL, will further define its role in the treatment landscape for these challenging diseases.[15]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. ascopubs.org [ascopubs.org]
- 4. ashpublications.org [ashpublications.org]
- 5. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 6. aacrjournals.org [aacrjournals.org]
- 7. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. PB2272: PI3KΔ INHIBITOR this compound FOR PATIENTS WITH RELAPSED OR REFRACTORY FOLLICULAR LYMPHOMA: SUBGROUP ANALYSIS OF A PHASE 2 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Yingli Pharma presents a pivotal Phase 2 study data evaluating this compound in relapsed or refractory peripheral T-cell lymphoma in an oral session at the American Society of Hematology 2023 Annual Meeting [prnewswire.com]
- 10. researchgate.net [researchgate.net]
- 11. ashpublications.org [ashpublications.org]
- 12. A Phase Ib Study of this compound in the Treatment of Patients with Relapsed and/or Refractory Peripheral T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. researchgate.net [researchgate.net]
- 14. firstwordpharma.com [firstwordpharma.com]
- 15. targetedonc.com [targetedonc.com]
Methodological & Application
Application Notes and Protocols for In Vitro Assays of Linperlisib in Lymphoma Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linperlisib (YY-20394) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its aberrant activation is a hallmark of many B-cell malignancies, including various types of lymphoma.[1] By selectively targeting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound offers a targeted therapeutic approach with the potential for enhanced efficacy and a more manageable safety profile compared to pan-PI3K inhibitors.[2][3]
These application notes provide detailed protocols for key in vitro assays to evaluate the efficacy and mechanism of action of this compound in lymphoma cell lines. The provided methodologies for cell viability, apoptosis, and western blot analysis will enable researchers to assess the anti-proliferative and pro-apoptotic effects of this compound and to confirm its on-target activity on the PI3K/Akt/mTOR pathway.
Data Presentation
While a comprehensive, publicly available dataset of this compound's IC50 values across a wide array of lymphoma cell lines is not currently available, preclinical and clinical studies have demonstrated its potent anti-tumor activity.[1][2][4][5] Researchers can generate cell line-specific IC50 values using the cell viability protocol outlined below. The following table serves as a template for presenting such quantitative data.
Table 1: Template for IC50 Values of this compound in Lymphoma Cell Lines
| Lymphoma Subtype | Cell Line | IC50 (nM) |
| Diffuse Large B-cell Lymphoma (DLBCL) | e.g., SU-DHL-4 | User-generated data |
| e.g., OCI-Ly10 | User-generated data | |
| Follicular Lymphoma (FL) | e.g., WSU-FSCCL | User-generated data |
| Mantle Cell Lymphoma (MCL) | e.g., JeKo-1 | User-generated data |
| Burkitt Lymphoma (BL) | e.g., Raji | User-generated data |
| T-cell Lymphoma | e.g., Jurkat | User-generated data |
Signaling Pathway
This compound selectively inhibits PI3Kδ, a key enzyme in the PI3K/Akt/mTOR signaling cascade. This inhibition prevents the phosphorylation of PIP2 to PIP3, leading to reduced activation of downstream effectors such as Akt and mTOR. The ultimate result is the induction of cell cycle arrest and apoptosis in lymphoma cells.
Experimental Protocols
Cell Viability Assay (MTS Assay)
This protocol outlines the use of a colorimetric MTS assay to determine the effect of this compound on the viability of lymphoma cell lines.
Workflow:
Methodology:
-
Cell Seeding: Seed lymphoma cells in a 96-well plate at a density of 1 x 10^5 cells/mL in 100 µL of complete culture medium per well.
-
Drug Treatment: Prepare a serial dilution of this compound in culture medium. Add 100 µL of the this compound dilutions to the respective wells to achieve the final desired concentrations. Include wells with vehicle control (e.g., DMSO) and wells with medium only for background measurement.
-
Incubation: Incubate the plate for 72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTS Reagent Addition: Add 20 µL of MTS reagent to each well.
-
Incubation with Reagent: Incubate the plate for 1-4 hours at 37°C.
-
Absorbance Measurement: Measure the absorbance at 490 nm using a microplate reader.
-
Data Analysis: Subtract the background absorbance from all readings. Calculate the percentage of cell viability for each concentration relative to the vehicle control. Determine the IC50 value by plotting the percentage of viability against the log of this compound concentration and fitting the data to a dose-response curve.
Apoptosis Assay (Annexin V Staining)
This protocol describes the detection of apoptosis in this compound-treated lymphoma cells using Annexin V-FITC and Propidium Iodide (PI) staining followed by flow cytometry.
Workflow:
References
- 1. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 2. targetedonc.com [targetedonc.com]
- 3. Yingli Pharma announce promising topline results of a Phase II registration study for treatment of relapsed/refractory follicular lymphoma with the once daily oral PI3Kδ inhibitor, this compound - PR Newswire APAC [enmobile.prnasia.com]
- 4. A Phase Ib Study of this compound in the Treatment of Patients with Relapsed and/or Refractory Peripheral T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note & Protocol: Determination of Linperlisib IC50 Values using MTT Assay
Audience: Researchers, scientists, and drug development professionals.
Introduction
Linperlisib (also known as YY-20394) is a potent and selective small molecule inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ).[1] The PI3K/Akt/mTOR signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and differentiation.[1][2] Dysregulation of this pathway is a common feature in various cancers, particularly hematological malignancies, making it a key target for therapeutic intervention.[1][2] this compound selectively binds to the ATP-binding site of the PI3Kδ enzyme, preventing the phosphorylation of PIP2 to PIP3 and subsequently inhibiting the activation of downstream effectors like Akt.[2] This action disrupts the signaling cascade, leading to cell cycle arrest and apoptosis in cancer cells.[2]
The MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) assay is a widely used colorimetric method to assess cell viability and proliferation. The assay is based on the ability of mitochondrial dehydrogenases in living cells to reduce the yellow tetrazolium salt MTT into purple formazan crystals.[3] The amount of formazan produced is directly proportional to the number of viable cells.[3] By measuring the absorbance of the solubilized formazan, the cytotoxic effect of a compound, such as this compound, can be quantified and its half-maximal inhibitory concentration (IC50) can be determined. The IC50 value represents the concentration of a drug that is required for 50% inhibition of cell viability in vitro.[4]
This document provides a detailed protocol for determining the IC50 value of this compound in a selected cancer cell line using the MTT assay.
Signaling Pathway of this compound Inhibition
This compound exerts its therapeutic effect by targeting the PI3Kδ isoform, a key component of the PI3K/Akt/mTOR signaling pathway. Inhibition of PI3Kδ disrupts the downstream signaling cascade that promotes cell survival and proliferation.
Caption: PI3K/Akt/mTOR signaling pathway and the inhibitory action of this compound.
Experimental Workflow
The following diagram outlines the major steps involved in the determination of this compound's IC50 value using the MTT assay.
Caption: Experimental workflow for the MTT assay to determine IC50 values.
Materials and Reagents
-
Cell Line: Appropriate cancer cell line (e.g., lymphoma, leukemia, or other PI3Kδ-dependent cancer cell lines).
-
This compound (YY-20394): Stock solution of known concentration (e.g., 10 mM in DMSO).
-
Culture Medium: RPMI-1640 or DMEM, supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
MTT Reagent: 3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide powder.
-
Phosphate-Buffered Saline (PBS): pH 7.4, sterile.
-
Solubilization Solution: Dimethyl sulfoxide (DMSO) or a solution of 10% SDS in 0.01 M HCl.
-
Equipment & Consumables:
-
96-well flat-bottom sterile culture plates.
-
Humidified incubator (37°C, 5% CO2).
-
Microplate reader capable of measuring absorbance at 570 nm.
-
Laminar flow hood.
-
Multichannel pipette.
-
Sterile pipette tips and microcentrifuge tubes.
-
Experimental Protocol
5.1. Reagent Preparation
-
MTT Stock Solution (5 mg/mL): Dissolve MTT powder in sterile PBS to a final concentration of 5 mg/mL.[5] Filter-sterilize the solution using a 0.22 µm filter and store it at 4°C, protected from light.[5]
-
This compound Working Solutions: Prepare a series of dilutions from the stock solution. It is recommended to perform a preliminary range-finding experiment with a broad range of concentrations (e.g., 0.01 µM to 100 µM) to identify the approximate IC50. Based on the pilot experiment, a narrower range of 8-10 concentrations should be prepared for the definitive assay.
5.2. Cell Seeding
-
Harvest cells that are in the logarithmic phase of growth.
-
Perform a cell count and determine cell viability (should be >90%).
-
Dilute the cells in fresh culture medium to the desired seeding density. The optimal density depends on the cell line's growth rate and should be determined empirically to ensure cells are in an exponential growth phase at the end of the incubation period (typically 5,000-10,000 cells/well).
-
Using a multichannel pipette, seed 100 µL of the cell suspension into each well of a 96-well plate.
-
Leave the outer wells filled with 100 µL of sterile PBS to minimize evaporation.
-
Incubate the plate for 24 hours at 37°C in a 5% CO2 humidified incubator to allow cells to attach.[6]
5.3. Drug Treatment
-
After 24 hours, carefully remove the culture medium.
-
Add 100 µL of fresh medium containing the various concentrations of this compound to the designated wells. Include a "vehicle control" (medium with the same concentration of DMSO used for the highest drug concentration) and a "no-cell control" (medium only, for background absorbance). It is recommended to perform each treatment in triplicate.
-
Incubate the plate for an additional 48 to 72 hours. The incubation time should be consistent across experiments.
5.4. MTT Assay
-
Following the treatment period, add 10 µL of the 5 mg/mL MTT stock solution to each well.[7]
-
Incubate the plate for 2 to 4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.[7]
-
After incubation, carefully aspirate the medium without disturbing the formazan crystals.
-
Add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[6]
-
Gently shake the plate on an orbital shaker for 10-15 minutes in the dark to ensure complete solubilization.[5]
5.5. Data Acquisition
-
Measure the absorbance of each well at a wavelength of 570 nm using a microplate reader.[7] A reference wavelength of 630 nm can be used to reduce background noise.[3]
Data Presentation and Analysis
6.1. Data Recording Record the raw absorbance values in a structured table.
| This compound Conc. (µM) | Replicate 1 (Abs 570nm) | Replicate 2 (Abs 570nm) | Replicate 3 (Abs 570nm) | Mean Absorbance | Std. Deviation |
| 0 (Vehicle Control) | |||||
| Concentration 1 | |||||
| Concentration 2 | |||||
| Concentration 3 | |||||
| Concentration 4 | |||||
| Concentration 5 | |||||
| Concentration 6 | |||||
| Concentration 7 | |||||
| Concentration 8 | |||||
| No-Cell Control |
6.2. Calculation of Cell Viability
-
Calculate the mean absorbance for the no-cell control wells and subtract this value from all other absorbance readings to correct for background.
-
Calculate the percentage of cell viability for each concentration using the following formula:
% Cell Viability = (Mean Absorbance of Treated Wells / Mean Absorbance of Vehicle Control Wells) x 100
6.3. IC50 Determination
-
Plot the % Cell Viability (Y-axis) against the log of this compound concentration (X-axis).
-
Use a non-linear regression analysis (e.g., log(inhibitor) vs. response -- variable slope [four parameters]) with a sigmoidal dose-response curve to determine the IC50 value. This can be performed using software such as GraphPad Prism or R.
6.4. Final Data Summary
| Cell Line | Compound | Incubation Time (h) | IC50 (µM) | 95% Confidence Interval |
| [Specify Cell Line] | This compound | 72 |
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. researchgate.net [researchgate.net]
- 3. Assessment of Cell Viability in Drug Therapy: IC50 and Other New Time-Independent Indices for Evaluating Chemotherapy Efficacy - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Evaluation of IC50 levels immediately after treatment with anticancer reagents using a real-time cell monitoring device - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Synthetic lethality of drug-induced polyploidy and BCL-2 inhibition in lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ClinicalTrials.gov [clinicaltrials.gov]
Application Notes: Measuring Linperlisib-Induced Apoptosis using Annexin V Staining
Introduction
Linperlisib (YY-20394) is a potent and highly selective small molecule inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell survival, proliferation, and differentiation.[1] In many B-cell malignancies, this pathway is constitutively active, promoting the survival and proliferation of cancer cells. This compound, by selectively targeting PI3Kδ, disrupts this signaling cascade, leading to the induction of apoptosis (programmed cell death) in malignant B-cells.[1]
This application note provides a detailed protocol for the quantitative assessment of apoptosis induced by this compound in cancer cell lines using Annexin V staining followed by flow cytometry. Annexin V is a cellular protein that binds with high affinity to phosphatidylserine (PS), a phospholipid component of the cell membrane. In healthy cells, PS is exclusively located on the inner leaflet of the plasma membrane. During the early stages of apoptosis, this membrane asymmetry is lost, and PS is translocated to the outer leaflet, where it can be detected by fluorescently labeled Annexin V. Propidium Iodide (PI), a fluorescent nucleic acid intercalator that is impermeant to live and early apoptotic cells, is used as a counterstain to differentiate between early apoptotic, late apoptotic, and necrotic cells.
Data Presentation
Due to the limited availability of published data specifically quantifying this compound-induced apoptosis using Annexin V staining, the following table presents representative data from a study on Idelalisib , another selective PI3Kδ inhibitor, in the TMD8 diffuse large B-cell lymphoma (DLBCL) cell line. This data serves as an illustrative example of the expected outcomes when evaluating apoptosis induction by a selective PI3Kδ inhibitor.
| Treatment Group | Concentration | Incubation Time | Early Apoptotic Cells (%) (Annexin V+/PI-) | Late Apoptotic/Necrotic Cells (%) (Annexin V+/PI+) | Total Apoptotic Cells (%) |
| Vehicle Control (DMSO) | - | 48 hours | 5% | 3% | 8% |
| Idelalisib | 420 nM | 48 hours | 20% | 9% | 29% |
Data is representative and adapted from a study on the PI3Kδ inhibitor Idelalisib in TMD8 cells.[2] Researchers should generate their own data for this compound in their specific cell line of interest.
Experimental Protocols
Materials and Reagents
-
This compound (YY-20394)
-
Cancer cell line of interest (e.g., follicular lymphoma, diffuse large B-cell lymphoma cell line)
-
Complete cell culture medium (e.g., RPMI-1640 with 10% FBS)
-
Phosphate-Buffered Saline (PBS), pH 7.4
-
Annexin V-FITC (or other fluorochrome conjugate) Apoptosis Detection Kit (containing Annexin V, Propidium Iodide, and Binding Buffer)
-
Dimethyl sulfoxide (DMSO) for this compound stock solution
-
Microcentrifuge tubes
-
Flow cytometer
Protocol for Induction of Apoptosis with this compound
-
Cell Seeding: Seed the cancer cells in appropriate culture vessels (e.g., 6-well plates) at a density that will allow for logarithmic growth during the treatment period.
-
This compound Preparation: Prepare a stock solution of this compound in DMSO. Further dilute the stock solution in complete culture medium to achieve the desired final concentrations for treatment. Include a vehicle control (DMSO) at the same final concentration as in the highest this compound treatment group.
-
Cell Treatment: Once the cells have adhered (for adherent cell lines) or are in logarithmic growth (for suspension cell lines), replace the medium with fresh medium containing the various concentrations of this compound or the vehicle control.
-
Incubation: Incubate the cells for a predetermined time course (e.g., 24, 48, 72 hours) at 37°C in a humidified incubator with 5% CO2. The optimal incubation time should be determined empirically for each cell line and this compound concentration.
Protocol for Annexin V and Propidium Iodide Staining
-
Cell Harvesting:
-
Suspension cells: Gently collect the cells by centrifugation.
-
Adherent cells: Carefully detach the cells using a gentle cell scraper or trypsinization. Collect both the detached cells and any floating cells from the culture medium.
-
-
Washing: Wash the cells twice with cold PBS by centrifugation.
-
Resuspension: Resuspend the cell pellet in 1X Annexin V Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Staining:
-
Transfer 100 µL of the cell suspension (1 x 10^5 cells) to a fresh microcentrifuge tube.
-
Add 5 µL of Annexin V-FITC (or other fluorochrome) and 5 µL of Propidium Iodide to the cell suspension.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
-
Analysis:
-
After incubation, add 400 µL of 1X Annexin V Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour of staining.
-
Flow Cytometry Analysis
Acquire the data on a flow cytometer. Use appropriate laser lines and filters for the chosen fluorochromes (e.g., FITC and PI). Gate on the cell population of interest based on forward and side scatter to exclude debris. Analyze the fluorescence data to distinguish between:
-
Viable cells: Annexin V-negative and PI-negative
-
Early apoptotic cells: Annexin V-positive and PI-negative
-
Late apoptotic/necrotic cells: Annexin V-positive and PI-positive
Visualizations
Signaling Pathway of this compound-Induced Apoptosis
Caption: this compound inhibits PI3Kδ, leading to reduced Akt and mTOR activity and subsequent apoptosis.
Experimental Workflow for Annexin V Apoptosis Assay
Caption: Workflow for assessing this compound-induced apoptosis using Annexin V staining.
References
- 1. Idelalisib: a Selective Inhibitor of the Delta Isoform of Phosphatidylinositol 3-Kinase | Value-Based Cancer Care [valuebasedcancer.com]
- 2. PI3Kδ inhibitor idelalisib in combination with BTK inhibitor ONO/GS-4059 in diffuse large B cell lymphoma with acquired resistance to PI3Kδ and BTK inhibitors | PLOS One [journals.plos.org]
Application Notes and Protocols for Flow Cytometry Cell Cycle Analysis with Linperlisib
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linperlisib (also known as YY-20394) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers.[1][2] By selectively targeting PI3Kδ, this compound disrupts this pathway, leading to cell cycle arrest and apoptosis in cancer cells, making it a promising therapeutic agent in oncology.[1][2]
Flow cytometry is a powerful technique for analyzing the cell cycle distribution of a population of cells.[3][4] By staining cells with a fluorescent DNA-intercalating dye, such as propidium iodide (PI), the DNA content of individual cells can be quantified.[5] This allows for the determination of the percentage of cells in each phase of the cell cycle: G0/G1 (diploid DNA content), S (intermediate DNA content), and G2/M (tetraploid DNA content).[1][3]
These application notes provide a detailed protocol for analyzing the effects of this compound on the cell cycle of cancer cells using flow cytometry with PI staining. The protocol is based on established methods for cell cycle analysis and incorporates specific findings related to this compound's activity.[5][6]
Principle of the Assay
This protocol describes the preparation and treatment of cancer cells with this compound, followed by fixation, permeabilization, and staining with propidium iodide. The stained cells are then analyzed by flow cytometry to determine the distribution of cells in the G0/G1, S, and G2/M phases of the cell cycle. An increase in the percentage of cells in a particular phase is indicative of cell cycle arrest at that point.
Signaling Pathway of this compound-Induced Cell Cycle Arrest
Caption: this compound inhibits PI3Kδ, blocking the PI3K/Akt/mTOR pathway and leading to cell cycle arrest.
Experimental Workflow
References
- 1. nanocellect.com [nanocellect.com]
- 2. What is the mechanism of this compound? [synapse.patsnap.com]
- 3. Cell Cycle Assays for Flow Cytometry | Thermo Fisher Scientific - US [thermofisher.com]
- 4. Cell cycle analysis - Wikipedia [en.wikipedia.org]
- 5. tandfonline.com [tandfonline.com]
- 6. cancer.wisc.edu [cancer.wisc.edu]
Application Notes and Protocols: Establishing a Linperlisib-Resistant Cell Line Model
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide for establishing and characterizing a Linperlisib-resistant cancer cell line model. This model can serve as a crucial tool for investigating the molecular mechanisms of drug resistance, identifying potential biomarkers, and evaluating novel therapeutic strategies to overcome resistance to PI3K inhibitors.
Introduction
This compound (YY-20394) is a selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key component of the PI3K/AKT/mTOR signaling pathway.[1][2][3] This pathway is frequently dysregulated in various cancers, playing a critical role in cell growth, proliferation, survival, and differentiation.[1][3][4][5] By targeting PI3Kδ, this compound disrupts these crucial cellular processes, leading to cell cycle arrest and apoptosis in cancer cells.[1][3]
Despite the promising therapeutic potential of PI3K inhibitors like this compound, the development of drug resistance remains a significant clinical challenge.[4][5][6][7] Understanding the mechanisms underlying this resistance is paramount for the development of more effective and durable cancer therapies. This document outlines a detailed protocol for generating a this compound-resistant cell line, which can be a valuable in vitro model for such investigations.
Experimental Workflow for Establishing a this compound-Resistant Cell Line
The overall workflow for generating and validating a this compound-resistant cell line is depicted below. This process involves a stepwise increase in drug concentration over an extended period to select for a resistant cell population.
Caption: Experimental workflow for generating a this compound-resistant cell line.
Detailed Experimental Protocols
Materials and Reagents
-
Cell Line: A cancer cell line known to be initially sensitive to PI3K inhibitors.
-
This compound: Analytical grade.
-
Cell Culture Medium: As recommended for the specific cell line (e.g., RPMI-1640, DMEM).
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin Solution
-
Trypsin-EDTA
-
Phosphate-Buffered Saline (PBS)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) Reagent [8][9][10]
-
Dimethyl Sulfoxide (DMSO)
-
Annexin V-FITC Apoptosis Detection Kit [11]
-
Propidium Iodide (PI) Solution [12]
-
RIPA Lysis Buffer
-
Protease and Phosphatase Inhibitor Cocktails
-
BCA Protein Assay Kit
-
Primary Antibodies: p-AKT (Ser473), AKT, p-PI3K, PI3K, and β-actin.
-
HRP-conjugated Secondary Antibodies
-
Enhanced Chemiluminescence (ECL) Substrate
Protocol for Establishing the this compound-Resistant Cell Line
This protocol is adapted from established methods for generating drug-resistant cell lines.[13][14][15]
-
Initial IC50 Determination:
-
Seed the parental cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well and allow them to adhere overnight.
-
Treat the cells with a series of increasing concentrations of this compound for 48-72 hours.
-
Perform an MTT assay to determine the half-maximal inhibitory concentration (IC50).
-
-
Resistance Induction:
-
Culture the parental cells in a medium containing a low concentration of this compound (e.g., the IC20 or IC30 value determined in the previous step).
-
Initially, a significant portion of the cells may die. Allow the surviving cells to proliferate until they reach 70-80% confluency.
-
Passage the cells and continue to culture them in the presence of the same concentration of this compound.
-
Once the cells show stable growth and recovery, gradually increase the concentration of this compound in the culture medium. A stepwise increase of 1.5 to 2-fold is recommended.[14]
-
Repeat this cycle of treatment, recovery, and dose escalation for several months.
-
At each stage of increased drug concentration, it is advisable to freeze a stock of the cells.[14]
-
-
Establishment of the Stable Resistant Line:
-
A resistant cell line is considered established when it can proliferate steadily in a concentration of this compound that is significantly higher (e.g., >10-fold) than the initial IC50 of the parental line.
-
The resistance should be stable. To confirm this, culture the resistant cells in a drug-free medium for several passages (e.g., 2-4 weeks) and then re-evaluate the IC50.[13]
-
Cell Viability (MTT) Assay Protocol
The MTT assay is a colorimetric assay for assessing cell metabolic activity, which serves as an indicator of cell viability.[8][9][10]
-
Cell Seeding: Seed parental and resistant cells in 96-well plates at a density of 5x10³ to 1x10⁴ cells/well in 100 µL of culture medium.[16] Allow cells to attach overnight.
-
Drug Treatment: Replace the medium with fresh medium containing various concentrations of this compound. Include a vehicle control (DMSO).
-
Incubation: Incubate the plates for 48-72 hours at 37°C in a humidified CO₂ incubator.
-
MTT Addition: Add 10 µL of MTT solution (5 mg/mL in PBS) to each well and incubate for an additional 4 hours at 37°C.[16][17]
-
Formazan Solubilization: Carefully remove the medium and add 100-150 µL of DMSO to each well to dissolve the formazan crystals.[9]
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.[8][16]
Apoptosis Assay (Annexin V/PI Staining) Protocol
This assay distinguishes between viable, early apoptotic, late apoptotic, and necrotic cells.[11][12][18]
-
Cell Seeding and Treatment: Seed parental and resistant cells in 6-well plates. Once they reach 70-80% confluency, treat them with this compound (at their respective IC50 concentrations) for 24-48 hours.
-
Cell Harvesting: Collect both floating and adherent cells. Centrifuge at approximately 500 x g for 5 minutes.
-
Washing: Wash the cells once with cold PBS.
-
Resuspension: Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1x10⁶ cells/mL.[12]
-
Staining: Transfer 100 µL of the cell suspension to a new tube and add 5 µL of Annexin V-FITC and 5 µL of Propidium Iodide (PI) staining solution.[12]
-
Incubation: Gently vortex the cells and incubate for 15-20 minutes at room temperature in the dark.[12]
-
Analysis: Add 400 µL of 1X Binding Buffer to each tube and analyze immediately by flow cytometry.[12]
Western Blot Protocol for PI3K/AKT Pathway Analysis
Western blotting is used to detect changes in the expression and phosphorylation status of key proteins in the PI3K/AKT pathway.[19][20]
-
Protein Extraction: After drug treatment, wash the cells with cold PBS and lyse them with RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA protein assay kit.
-
SDS-PAGE: Separate equal amounts of protein (e.g., 20-30 µg) on an SDS-polyacrylamide gel.[19]
-
Protein Transfer: Transfer the separated proteins to a PVDF or nitrocellulose membrane.
-
Blocking: Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies (e.g., anti-p-AKT, anti-AKT, anti-p-PI3K, anti-PI3K, anti-β-actin) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with the appropriate HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an ECL substrate and an imaging system.
Data Presentation
Quantitative data should be summarized in clear and well-structured tables for easy comparison.
Table 1: IC50 Values of this compound in Parental and Resistant Cell Lines
| Cell Line | IC50 (µM) ± SD | Resistance Index (RI) |
| Parental | 1.5 ± 0.2 | 1.0 |
| Resistant | 18.2 ± 1.5 | 12.1 |
Resistance Index (RI) = IC50 (Resistant) / IC50 (Parental)
Table 2: Apoptosis Analysis of Parental and Resistant Cells Treated with this compound
| Cell Line | Treatment | Viable Cells (%) | Early Apoptotic Cells (%) | Late Apoptotic/Necrotic Cells (%) |
| Parental | Vehicle (DMSO) | 95.2 ± 2.1 | 2.5 ± 0.5 | 2.3 ± 0.4 |
| This compound (1.5 µM) | 48.7 ± 3.5 | 35.1 ± 2.8 | 16.2 ± 1.9 | |
| Resistant | Vehicle (DMSO) | 94.8 ± 2.3 | 2.9 ± 0.6 | 2.3 ± 0.5 |
| This compound (18.2 µM) | 85.3 ± 4.1 | 8.5 ± 1.2 | 6.2 ± 1.0 |
Data are presented as mean ± SD from three independent experiments.
Signaling Pathways and Resistance Mechanisms
The PI3K/AKT Signaling Pathway
This compound targets the PI3Kδ isoform, inhibiting the conversion of PIP2 to PIP3. This prevents the subsequent activation of downstream effectors like AKT, which are crucial for cell survival and proliferation.[1]
Caption: The PI3K/AKT signaling pathway and the inhibitory action of this compound.
Potential Mechanism of Resistance
A common mechanism of resistance to PI3K inhibitors involves the reactivation of the PI3K pathway or the activation of compensatory signaling pathways.[6][7][21] One such mechanism is the upregulation of receptor tyrosine kinases (RTKs) mediated by FOXO transcription factors.[6][7]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. clinicaltrials.eu [clinicaltrials.eu]
- 3. What is this compound used for? [synapse.patsnap.com]
- 4. mdanderson.elsevierpure.com [mdanderson.elsevierpure.com]
- 5. portlandpress.com [portlandpress.com]
- 6. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. MTT assay protocol | Abcam [abcam.com]
- 9. broadpharm.com [broadpharm.com]
- 10. MTT Assay Protocol for Cell Viability and Proliferation [merckmillipore.com]
- 11. Annexin V staining assay protocol for apoptosis | Abcam [abcam.com]
- 12. bio-techne.com [bio-techne.com]
- 13. Establishment of Drug-resistant Cell Lines - Creative Bioarray | Creative Bioarray [creative-bioarray.com]
- 14. Development of Drug-resistant Cell Lines for Experimental Procedures - PMC [pmc.ncbi.nlm.nih.gov]
- 15. researchgate.net [researchgate.net]
- 16. CyQUANT MTT Cell Proliferation Assay Kit Protocol | Thermo Fisher Scientific - JP [thermofisher.com]
- 17. Cell Viability Assays - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 18. Protocol for Apoptosis Assay by Flow Cytometry Using Annexin V Staining Method - PMC [pmc.ncbi.nlm.nih.gov]
- 19. pubcompare.ai [pubcompare.ai]
- 20. pubcompare.ai [pubcompare.ai]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for Linperlisib Efficacy Studies in a Xenograft Mouse Model
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linperlisib (also known as YY-20394) is a potent and highly selective oral inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its dysregulation is a hallmark of many cancers, particularly hematological malignancies.[1] this compound's targeted mechanism of action offers the potential for a more favorable safety profile compared to pan-PI3K inhibitors.[1] Preclinical evaluation of this compound in xenograft mouse models is a crucial step in assessing its in vivo efficacy and informing clinical development.
These application notes provide a comprehensive overview and detailed protocols for conducting efficacy studies of this compound using a xenograft mouse model with the SU-DHL-6 human diffuse large B-cell lymphoma (DLBCL) cell line.
Mechanism of Action
This compound selectively inhibits the PI3Kδ isoform, which is predominantly expressed in leukocytes.[1] This inhibition blocks the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3), a key second messenger. The reduction in PIP3 levels leads to decreased activation of downstream effectors, most notably the serine/threonine kinase Akt. Deactivation of Akt, in turn, disrupts the mTOR pathway, ultimately leading to cell cycle arrest and apoptosis in cancer cells.[1]
Data Presentation
While specific preclinical data on this compound dosage and tumor growth inhibition in the SU-DHL-6 xenograft model is not publicly available, the following tables are structured to present typical data from such a study. Researchers should populate these tables with their experimental findings.
Table 1: In Vivo Efficacy of this compound in SU-DHL-6 Xenograft Model
| Treatment Group | Dosing Schedule | Mean Tumor Volume (mm³) at Day X | Percent Tumor Growth Inhibition (%) |
| Vehicle Control | Daily | N/A | |
| This compound (Dose 1) | Daily | ||
| This compound (Dose 2) | Daily | ||
| Positive Control | Varies |
Table 2: Body Weight Monitoring in Study Animals
| Treatment Group | Mean Body Weight (g) at Day 0 | Mean Body Weight (g) at Day X | Percent Change in Body Weight (%) |
| Vehicle Control | |||
| This compound (Dose 1) | |||
| This compound (Dose 2) | |||
| Positive Control |
Experimental Protocols
The following protocols provide a detailed methodology for conducting an in vivo efficacy study of this compound using a xenograft mouse model.
Cell Culture and Preparation
-
Cell Line: SU-DHL-6 (Human diffuse large B-cell lymphoma)
-
Culture Medium: RPMI-1640 supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin.
-
Culture Conditions: 37°C in a humidified atmosphere with 5% CO₂.
-
Cell Preparation for Injection:
-
Harvest SU-DHL-6 cells during the logarithmic growth phase.
-
Wash the cells twice with sterile phosphate-buffered saline (PBS).
-
Resuspend the cells in a 1:1 mixture of PBS and Matrigel® at a concentration of 1 x 10⁷ cells/100 µL.
-
Keep the cell suspension on ice until injection.
-
Xenograft Model Establishment
-
Animal Strain: Immunocompromised mice (e.g., NOD/SCID or NSG), 6-8 weeks old.
-
Injection Procedure:
-
Anesthetize the mice using an appropriate anesthetic (e.g., isoflurane).
-
Subcutaneously inject 100 µL of the cell suspension (1 x 10⁷ cells) into the right flank of each mouse.
-
Monitor the mice for tumor growth.
-
Experimental Workflow
Drug Preparation and Administration
-
This compound Formulation: Prepare a stock solution of this compound in a suitable vehicle (e.g., 0.5% methylcellulose in sterile water). The final concentration should be determined based on the desired dosage for the mice.
-
Administration Route: Oral gavage is the recommended route of administration for this compound.
-
Dosing Schedule: A once-daily (QD) dosing schedule is often used for oral anticancer agents in mouse models. The recommended Phase 2 dose in humans is 80 mg/day, which can be used as a starting point for dose-range finding studies in mice after appropriate allometric scaling.[2][3][4]
-
Vehicle Control: The vehicle used to formulate this compound should be administered to the control group following the same schedule.
Efficacy Evaluation
-
Tumor Measurement:
-
Measure the tumor dimensions (length and width) using digital calipers 2-3 times per week.
-
Calculate the tumor volume using the formula: Tumor Volume (mm³) = (Length x Width²) / 2 .
-
-
Body Weight: Monitor and record the body weight of each mouse 2-3 times per week as an indicator of general health and treatment-related toxicity.
-
Study Endpoint: The study should be terminated when the tumors in the control group reach a predetermined size (e.g., 1500-2000 mm³) or if the mice show signs of excessive toxicity (e.g., >20% body weight loss, ulceration of tumors).
-
Data Analysis:
-
Calculate the mean tumor volume ± SEM for each treatment group at each measurement time point.
-
Calculate the Tumor Growth Inhibition (TGI) using the formula: TGI (%) = [1 - (Mean tumor volume of treated group / Mean tumor volume of control group)] x 100 .
-
Generate tumor growth curves and survival plots (if applicable).
-
Perform statistical analysis (e.g., t-test or ANOVA) to determine the significance of the observed differences between treatment groups.
-
Conclusion
The SU-DHL-6 xenograft mouse model provides a valuable in vivo platform for evaluating the antitumor efficacy of this compound. Adherence to these detailed protocols will enable researchers to generate robust and reproducible data to support the continued development of this promising targeted therapy for hematological malignancies.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. PI3Kδ inhibitor this compound combined with gemcitabine and oxaliplatin for relapsed or refractory diffuse large B-cell lymphoma: a multicenter, single-arm phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 3. targetedonc.com [targetedonc.com]
- 4. researchgate.net [researchgate.net]
Application Notes and Protocols for In Vivo Pharmacodynamic Biomarker Assays of Linperlisib
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive guide to performing pharmacodynamic (PD) biomarker assays for Linperlisib (YY-20394), a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform. The protocols outlined below are intended to facilitate the in vivo assessment of this compound's mechanism of action and its effects on the PI3K/AKT/mTOR signaling pathway.
Introduction to this compound and its Mechanism of Action
This compound is a potent and selective small molecule inhibitor of the PI3Kδ isoform, a key component of the PI3K/AKT/mTOR signaling pathway.[1] This pathway is crucial for regulating cell growth, proliferation, survival, and differentiation.[1] In many hematological malignancies, the PI3Kδ pathway is aberrantly activated, contributing to tumor development and progression. This compound competitively binds to the ATP-binding site of the PI3Kδ enzyme, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the downstream activation of AKT and its subsequent effectors, such as the mammalian target of rapamycin (mTOR) and ribosomal protein S6 (S6).[1] By inhibiting this pathway, this compound induces cell cycle arrest and apoptosis in cancer cells.[1]
Pharmacodynamic Biomarkers for this compound
The most relevant pharmacodynamic biomarkers for assessing this compound's in vivo activity are the phosphorylated forms of key downstream proteins in the PI3K/AKT/mTOR pathway. These include:
-
Phospho-AKT (p-AKT): As the direct downstream target of PI3K, the level of phosphorylated AKT (at Ser473 or Thr308) is a primary indicator of PI3K pathway inhibition. Preclinical data have indicated that this compound reduces the phosphorylation level of the Akt protein.[2]
-
Phospho-S6 Ribosomal Protein (p-S6): S6 is a downstream effector of the mTOR pathway, which is in turn regulated by AKT. Measuring the phosphorylation of S6 (at Ser235/236) provides a readout of the downstream consequences of PI3K inhibition.
Data Presentation: In Vivo Pharmacodynamic Effects of PI3Kδ Inhibitors
While specific quantitative in vivo pharmacodynamic data for this compound is not yet widely published, data from other selective PI3Kδ inhibitors, such as Idelalisib and Duvelisib, can provide a reference for expected outcomes.
Table 1: Summary of In Vivo Pharmacodynamic Effects of Selective PI3Kδ Inhibitors on p-AKT
| Compound | Model System | Tissue/Cell Type | Dose and Schedule | Time Point | p-AKT Inhibition | Reference |
| Idelalisib | Patients with Chronic Lymphocytic Leukemia (CLL) | CLL cells | 100 mg BID or ≥150 mg BID | Within 7 days | Reduction to levels similar to normal B cells | [3] |
| Duvelisib | Patients with CLL | CLL tumor cells | Single dose | 1 and 24 hours post-dose | Inhibition of phospho-AKT (S473) observed | [4] |
Table 2: Expected In Vivo Pharmacodynamic Effects of this compound on p-S6 (Hypothetical)
| Model System | Tissue/Cell Type | Dose and Schedule | Time Point | p-S6 Inhibition |
| Mouse Xenograft Model | Tumor Tissue | [Specify Dose] mg/kg, QD | 2, 8, 24 hours post-dose | [Expected % Inhibition] |
| Mouse Splenocytes | Splenocytes | [Specify Dose] mg/kg, QD | 2, 8, 24 hours post-dose | [Expected % Inhibition] |
Signaling Pathway and Experimental Workflow Diagrams
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. Phase Ib study of the oral PI3Kδ inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Idelalisib, an inhibitor of phosphatidylinositol 3-kinase p110δ, for relapsed/refractory chronic lymphocytic leukemia - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Duvelisib, a novel oral dual inhibitor of PI3K-δ,γ, is clinically active in advanced hematologic malignancies - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: Screening Linperlisib in Combination Therapy with Other Cancer Drugs
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linperlisib is an orally administered, potent, and highly selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2][3][4] The PI3K/Akt/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation, and its aberrant activation is a frequent event in various cancers, particularly hematological malignancies.[1][3][5] this compound specifically targets PI3Kδ, which is predominantly expressed in leukocytes, thereby offering a targeted therapeutic approach with potentially fewer off-target effects compared to pan-PI3K inhibitors.[1][3] By inhibiting PI3Kδ, this compound disrupts downstream signaling, leading to cell cycle arrest and apoptosis in cancer cells.[1][4]
The targeted nature of this compound and its role in modulating the tumor microenvironment make it a promising candidate for combination therapies.[5] Combining this compound with other anticancer agents that have complementary mechanisms of action can potentially lead to synergistic effects, overcome drug resistance, and improve therapeutic outcomes. These application notes provide a framework for screening this compound in combination with other cancer drugs, offering detailed protocols for key in vitro experiments to assess synergistic cytotoxicity and apoptosis.
Mechanism of Action and Signaling Pathway
This compound exerts its anticancer effects by selectively inhibiting the PI3Kδ isoform, a key component of the PI3K/Akt/mTOR signaling cascade. This pathway is often constitutively active in cancer cells, promoting their survival and proliferation.
-
PI3K Activation: The pathway is typically activated by receptor tyrosine kinases (RTKs) or G protein-coupled receptors (GPCRs) on the cell surface.
-
PIP3 Production: Activated PI3K phosphorylates phosphatidylinositol 4,5-bisphosphate (PIP2) to generate phosphatidylinositol 3,4,5-trisphosphate (PIP3).
-
Akt Activation: PIP3 acts as a second messenger, recruiting and activating Akt (also known as protein kinase B).
-
Downstream Effects: Activated Akt phosphorylates a multitude of downstream targets, including mTOR, which in turn promotes protein synthesis, cell growth, and proliferation while inhibiting apoptosis.
By inhibiting PI3Kδ, this compound blocks the production of PIP3, leading to the inactivation of Akt and its downstream effectors. This ultimately results in decreased cancer cell survival and increased apoptosis.
Caption: PI3K/Akt/mTOR Signaling Pathway Inhibition by this compound.
Rationale for Combination Therapy Screening
Preclinical and clinical studies have highlighted several classes of drugs that are rational candidates for combination therapy with this compound. The goal is to achieve synergistic or additive effects, where the combined therapeutic outcome is greater than the sum of the individual drug effects.
| Drug Class | Rationale for Combination with this compound | Potential Cancer Indications |
| Chemotherapy (e.g., Gemcitabine, Oxaliplatin, CHOP) | This compound may sensitize cancer cells to the cytotoxic effects of chemotherapy by inhibiting pro-survival signaling pathways. | Diffuse Large B-cell Lymphoma (DLBCL), Peripheral T-cell Lymphoma (PTCL) |
| BCL-2 Inhibitors (e.g., Venetoclax) | Concurrent inhibition of the PI3K pathway (pro-survival) and BCL-2 (anti-apoptotic) can lead to enhanced apoptosis in cancer cells. | Mantle Cell Lymphoma (MCL), Chronic Lymphocytic Leukemia (CLL) |
| BTK Inhibitors (e.g., Ibrutinib) | Dual blockade of the B-cell receptor (BCR) signaling pathway at different nodes (PI3Kδ and BTK) can result in a more profound and durable response. | B-cell malignancies |
| Immunomodulatory Drugs (e.g., Camrelizumab - a PD-1 inhibitor) | This compound can modulate the tumor immune microenvironment, potentially enhancing the efficacy of checkpoint inhibitors. | NK/T-cell Lymphoma |
| EZH2 Inhibitors | Targeting both epigenetic regulation (EZH2) and key survival signaling (PI3Kδ) may offer a synergistic approach to overcoming resistance. | Peripheral T-cell Lymphoma (PTCL) |
Experimental Protocols
The following protocols provide detailed methodologies for assessing the synergistic effects of this compound in combination with other anticancer drugs in vitro.
Experimental Workflow for Combination Screening
Caption: In Vitro Combination Therapy Screening Workflow.
Protocol 1: Cell Viability Assessment using MTT Assay
This protocol is for determining the cytotoxic effects of this compound as a single agent and in combination with another drug using a colorimetric MTT assay.
Materials:
-
Cancer cell lines of interest
-
Complete cell culture medium
-
96-well flat-bottom plates
-
This compound and combination drug(s)
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
DMSO (Dimethyl sulfoxide)
-
Phosphate-buffered saline (PBS)
-
Multi-well spectrophotometer (plate reader)
Procedure:
-
Cell Seeding:
-
Trypsinize and count cells.
-
Seed cells in a 96-well plate at a density of 5,000-10,000 cells per well in 100 µL of complete medium.
-
Incubate overnight at 37°C in a humidified 5% CO2 incubator.
-
-
Drug Treatment:
-
Prepare serial dilutions of this compound and the combination drug in culture medium.
-
For single-agent treatments, add 100 µL of the drug dilutions to the respective wells.
-
For combination treatments, add 50 µL of each drug at the desired concentrations.
-
Include vehicle control wells (medium with DMSO).
-
Incubate for 72 hours at 37°C.
-
-
MTT Assay:
-
Add 20 µL of MTT solution to each well.
-
Incubate for 4 hours at 37°C.
-
Carefully aspirate the medium.
-
Add 150 µL of DMSO to each well to dissolve the formazan crystals.
-
Shake the plate gently for 10 minutes.
-
-
Data Acquisition:
-
Measure the absorbance at 570 nm using a microplate reader.
-
Data Analysis:
-
Calculate the percentage of cell viability relative to the vehicle control.
-
Determine the IC50 (half-maximal inhibitory concentration) for each drug alone and in combination.
-
Use software such as CompuSyn to calculate the Combination Index (CI), where CI < 1 indicates synergy, CI = 1 indicates an additive effect, and CI > 1 indicates antagonism.
Protocol 2: Apoptosis Assessment using Annexin V/PI Staining
This protocol details the detection and quantification of apoptosis induced by this compound, alone and in combination, using flow cytometry.
Materials:
-
Cancer cell lines
-
6-well plates
-
This compound and combination drug(s)
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Cell Treatment:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat cells with this compound, the combination drug, or both at predetermined concentrations (e.g., IC50 values) for 48 hours.
-
Include a vehicle-treated control group.
-
-
Cell Harvesting and Staining:
-
Collect both adherent and floating cells.
-
Wash the cells twice with cold PBS.
-
Resuspend the cells in 100 µL of 1X Binding Buffer.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
-
Flow Cytometry Analysis:
-
Analyze the cells immediately using a flow cytometer.
-
Distinguish between viable (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), late apoptotic/necrotic (Annexin V+/PI+), and necrotic (Annexin V-/PI+) cells.
-
Data Analysis:
-
Quantify the percentage of cells in each quadrant.
-
Compare the percentage of apoptotic cells in the combination treatment group to the single-agent and control groups to determine if the combination enhances apoptosis.
Data Presentation
Quantitative data from combination screening experiments should be summarized in a clear and structured format to facilitate comparison and interpretation.
Table 1: In Vitro Cytotoxicity of this compound in Combination with Drug X in ABC-DLBCL Cells
| Treatment | IC50 (nM) | Combination Index (CI) at ED50 | Interpretation |
| This compound | [Insert Value] | - | - |
| Drug X | [Insert Value] | - | - |
| This compound + Drug X | [Insert Value] | [Insert Value, e.g., < 1] | Synergistic |
Table 2: Apoptosis Induction by this compound and Drug X in ABC-DLBCL Cells
| Treatment | % Early Apoptosis (Annexin V+/PI-) | % Late Apoptosis/Necrosis (Annexin V+/PI+) | Total % Apoptosis |
| Vehicle Control | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound | [Insert Value] | [Insert Value] | [Insert Value] |
| Drug X | [Insert Value] | [Insert Value] | [Insert Value] |
| This compound + Drug X | [Insert Value] | [Insert Value] | [Insert Value] |
Conclusion
These application notes provide a comprehensive guide for the preclinical evaluation of this compound in combination with other anticancer agents. The detailed protocols for assessing cell viability and apoptosis, along with a structured approach to data analysis and presentation, will enable researchers to effectively screen for synergistic combinations. The identification of potent and well-tolerated this compound-based combination therapies holds the potential to improve treatment outcomes for patients with various malignancies. Further in vivo studies are warranted to validate promising in vitro findings.
References
- 1. Is There a Role for Dual PI3K/mTOR Inhibitors for Patients Affected with Lymphoma? - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Combination of the MEK inhibitor pimasertib with BTK or PI3K-delta inhibitors is active in preclinical models of aggressive lymphomas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. Synergistic efficacy of the dual PI3K-δ/γ inhibitor duvelisib with the Bcl-2 inhibitor venetoclax in Richter syndrome PDX models - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. PI3K inhibitor idelalisib enhances the anti-tumor effects of CDK4/6 inhibitor palbociclib via PLK1 in B-cell lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Copanlisib synergizes with conventional and targeted agents including venetoclax in B- and T-cell lymphoma models - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Linperlisib Solubility and Stability Assessment in DMSO
For Researchers, Scientists, and Drug Development Professionals
Introduction
Linperlisib is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a key component of the PI3K/Akt/mTOR signaling pathway.[1] Dysregulation of this pathway is implicated in various malignancies, making PI3Kδ an attractive target for cancer therapy. As a small molecule inhibitor, understanding the solubility and stability of this compound in common laboratory solvents like dimethyl sulfoxide (DMSO) is critical for accurate in vitro and in vivo studies, as well as for formulation development.
This document provides detailed protocols for assessing the kinetic solubility and chemical stability of this compound in DMSO. The solubility protocol utilizes nephelometry for rapid, high-throughput assessment. The stability protocol employs a stability-indicating high-performance liquid chromatography (HPLC) method coupled with forced degradation studies to identify potential degradation products and establish the intrinsic stability of the molecule.
This compound: Chemical Properties
| Property | Value | Reference |
| Molecular Formula | C₂₈H₃₇FN₆O₅S | --INVALID-LINK-- |
| Molecular Weight | 588.7 g/mol | --INVALID-LINK-- |
| Known Solubility in DMSO | 100 mg/mL (169.86 mM) | Selleck Chemicals Datasheet |
This compound and the PI3K/Akt Signaling Pathway
This compound selectively inhibits PI3Kδ, which is a critical enzyme in the PI3K/Akt signaling cascade. This pathway plays a central role in cell proliferation, survival, and metabolism. The diagram below illustrates the mechanism of action of this compound within this pathway.
References
Troubleshooting & Optimization
Linperlisib Technical Support Center: Troubleshooting Precipitation in Cell Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on troubleshooting and preventing the precipitation of Linperlisib in cell culture media. The following information is curated to ensure the successful application of this compound in in vitro experiments.
Frequently Asked Questions (FAQs)
Q1: Why is my this compound precipitating after being added to the cell culture medium?
A1: this compound is a hydrophobic molecule with poor aqueous solubility.[1] Precipitation in aqueous solutions like cell culture media is a common issue for such compounds. The primary reason for precipitation is the sharp decrease in solvent polarity when a concentrated this compound stock solution (typically in 100% DMSO) is diluted into the aqueous environment of the cell culture medium. Other contributing factors can include:
-
High Final Concentration: Exceeding the solubility limit of this compound in the final culture medium.
-
Rapid Dilution: Adding the DMSO stock directly and quickly to the medium without proper mixing can cause localized high concentrations, leading to immediate precipitation.
-
Low Temperature: Preparing or storing the final working solution at a low temperature can decrease solubility.
-
pH of the Medium: While most culture media are buffered, slight variations in pH can affect the solubility of pH-sensitive compounds.
-
Interaction with Media Components: Components in the media, such as salts and proteins (if serum is used), can sometimes interact with the compound and reduce its solubility.
Q2: How should I prepare my this compound stock and working solutions to avoid precipitation?
A2: Proper solution preparation is critical. Follow these steps for optimal results:
-
Stock Solution Preparation:
-
Dissolve this compound powder in 100% anhydrous DMSO to prepare a high-concentration stock solution (e.g., 10-50 mM). Based on available data, this compound has a high solubility in DMSO (100 mg/mL, which is approximately 170 mM).[1]
-
Ensure the powder is completely dissolved. Gentle warming (up to 37°C) or brief sonication can aid dissolution.
-
Store the stock solution in small aliquots at -20°C or -80°C to minimize freeze-thaw cycles.
-
-
Working Solution Preparation:
-
Thaw a single aliquot of the stock solution at room temperature.
-
Perform a serial dilution of the high-concentration stock solution with 100% DMSO to get an intermediate stock that is closer to the final desired concentration.
-
To prepare the final working solution, slowly add the intermediate DMSO stock to your pre-warmed (37°C) cell culture medium while gently vortexing or swirling the medium. This ensures rapid and even distribution of the compound, preventing localized high concentrations.
-
The final concentration of DMSO in the cell culture medium should be kept as low as possible, ideally below 0.5%, to avoid solvent-induced cytotoxicity. Always include a vehicle control (medium with the same final concentration of DMSO) in your experiments.
-
Q3: What should I do if I observe precipitation in my cell culture medium after adding this compound?
A3: If you observe a cloudy appearance or visible precipitates, consider the following troubleshooting steps:
-
Visual Confirmation: First, confirm the presence of precipitates under a microscope.
-
Sonication: Briefly sonicate the medium containing this compound in a water bath sonicator. This can sometimes help to redissolve small precipitates.
-
Warming: Gently warm the medium to 37°C, as this can increase the solubility of the compound.
-
Reduce Final Concentration: The most likely cause is that the final concentration of this compound is too high for the aqueous medium. Try using a lower final concentration in your experiment.
-
Increase Final DMSO Concentration: If your cell line can tolerate it, slightly increasing the final DMSO concentration (e.g., from 0.1% to 0.5%) might help to keep the compound in solution. However, be mindful of potential solvent effects on your cells.
-
Serum Presence: If you are using a serum-free medium, consider if adding a small percentage of Fetal Bovine Serum (FBS) is permissible for your experiment. Serum proteins like albumin can sometimes help to solubilize hydrophobic compounds.[1]
Q4: What is the recommended maximum final concentration of this compound in cell culture media?
A4: The maximum achievable concentration of this compound in cell culture media without precipitation can vary depending on the specific medium formulation (e.g., RPMI-1640 vs. DMEM) and the presence of serum. Since specific solubility data in these media is not readily published, it is highly recommended to perform a solubility assessment in your specific experimental conditions. A general starting point for many small molecule inhibitors is in the range of 1-10 µM. For higher concentrations, a solubility test is crucial.
Data Presentation
Table 1: Physicochemical Properties of this compound
| Property | Value | Source |
| Molecular Formula | C₂₈H₃₇FN₆O₅S | [2] |
| Molecular Weight | 588.69 g/mol | [1] |
| Solubility | ||
| - Water | Insoluble | [1] |
| - DMSO | 100 mg/mL (~170 mM) | [1] |
| - Ethanol | 6 mg/mL (~10.2 mM) | [1] |
Table 2: Recommended this compound Concentration Ranges for In Vitro Studies
| Application | Recommended Starting Concentration Range | Notes |
| Cell-based Assays (e.g., proliferation, apoptosis) | 10 nM - 10 µM | The IC₅₀ of this compound for PI3Kδ is 6.4 nM.[3] Effective concentrations in cellular assays are typically higher. |
| Western Blotting (Signaling Pathway Inhibition) | 100 nM - 5 µM | A concentration range around the cellular IC₅₀ for pathway inhibition should be used. |
| High-Concentration Studies | > 10 µM | Requires empirical determination of solubility in the specific cell culture medium to avoid precipitation. |
Experimental Protocols
Protocol: Determination of this compound Solubility in Cell Culture Media
This protocol outlines a method to determine the practical solubility limit of this compound in your specific cell culture medium.
Materials:
-
This compound powder
-
Anhydrous DMSO
-
Your chosen cell culture medium (e.g., RPMI-1640, DMEM), with or without serum, as required for your experiment
-
Sterile microcentrifuge tubes
-
Microscope
-
Nephelometer or spectrophotometer (optional, for more quantitative analysis)
Methodology:
-
Prepare a High-Concentration Stock Solution: Prepare a 50 mM stock solution of this compound in 100% anhydrous DMSO.
-
Prepare Serial Dilutions: In separate sterile microcentrifuge tubes, prepare a series of this compound concentrations in your pre-warmed (37°C) cell culture medium. For example, prepare final concentrations of 1 µM, 5 µM, 10 µM, 25 µM, 50 µM, and 100 µM. To do this, add the appropriate small volume of the DMSO stock to the medium and immediately vortex gently to mix. Ensure the final DMSO concentration is consistent across all samples and is at a level tolerated by your cells (e.g., 0.5%).
-
Equilibration: Incubate the tubes at 37°C in a cell culture incubator for 1-2 hours to allow the solution to equilibrate.
-
Visual Inspection: After incubation, visually inspect each tube for any signs of precipitation (cloudiness, visible particles).
-
Microscopic Examination: Place a small drop from each tube onto a microscope slide and examine for the presence of crystalline structures or amorphous precipitates. The highest concentration that remains clear under the microscope can be considered the practical solubility limit for your experimental conditions.
-
(Optional) Quantitative Analysis: For a more precise determination, centrifuge the tubes at high speed (e.g., 14,000 x g) for 15 minutes to pellet any precipitate. Carefully collect the supernatant and measure the concentration of dissolved this compound using a suitable analytical method such as HPLC-UV or LC-MS. Alternatively, the turbidity of the solutions can be measured using a nephelometer before centrifugation.
Mandatory Visualizations
This compound Mechanism of Action: PI3K/Akt/mTOR Signaling Pathway
Caption: this compound inhibits PI3Kδ, blocking the PI3K/Akt/mTOR pathway.
Troubleshooting Workflow for this compound Precipitation
Caption: A logical workflow to troubleshoot this compound precipitation issues.
References
Optimizing Linperlisib Concentration for In Vitro Experiments: A Technical Support Resource
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive guide to optimizing the use of Linperlisib in in vitro experiments. The information is presented in a question-and-answer format to directly address common challenges and provide practical solutions.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound, also known as YY-20394, is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1][2] By binding to the ATP-binding site of PI3Kδ, this compound prevents the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the activation of the downstream PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancer cells, particularly those of hematological origin.[3] Inhibition of this pathway can lead to cell cycle arrest and apoptosis (programmed cell death).[3]
Q2: What is a good starting concentration range for this compound in cell-based assays?
A2: A good starting point for determining the optimal concentration of this compound is to perform a dose-response curve. Based on available data, a broad range from low nanomolar (nM) to low micromolar (µM) is recommended for initial screening. For instance, while the biochemical IC50 for PI3Kδ is 6.4 nM, the cellular IC50 in U937 acute myeloid leukemia (AML) cells has been reported to be 14.2 µM.[4][5][6] This highlights the importance of empirical determination in your specific cell line. A typical starting range for a dose-response experiment could be from 1 nM to 50 µM.
Q3: How should I prepare a stock solution of this compound?
A3: this compound is readily soluble in dimethyl sulfoxide (DMSO) and ethanol, but it is insoluble in water.[1] Therefore, it is recommended to prepare a high-concentration stock solution in 100% DMSO. For example, a 10 mM stock solution can be prepared and stored at -20°C or -80°C for long-term stability. When preparing working concentrations for your experiments, dilute the DMSO stock solution in your cell culture medium. It is crucial to ensure that the final concentration of DMSO in the culture medium is low (typically ≤ 0.1%) to avoid solvent-induced cytotoxicity.
Troubleshooting Guide
Q1: I am not observing any effect of this compound on my cells, even at high concentrations. What could be the reason?
A1: There are several potential reasons for a lack of response to this compound:
-
Cell Line Insensitivity: The PI3Kδ pathway may not be a primary driver of proliferation or survival in your chosen cell line. Consider using a positive control cell line known to be sensitive to PI3Kδ inhibition.
-
Drug Inactivation: Ensure the proper storage of your this compound stock solution (aliquoted and stored at -20°C or -80°C, protected from light and repeated freeze-thaw cycles).
-
Experimental Duration: The effects of PI3K inhibitors on cell viability can be time-dependent. Consider extending the incubation time of your experiment (e.g., 48, 72, or even 96 hours).
-
Drug Efflux: Some cancer cell lines can develop resistance through the expression of drug efflux pumps that actively remove the compound from the cell.
-
Compensatory Signaling: Inhibition of the PI3K pathway can sometimes lead to the activation of alternative survival pathways.
Q2: I am observing high variability in my results between experiments. How can I improve reproducibility?
A2: High variability can be caused by several factors:
-
Inconsistent Cell Seeding: Ensure you have a consistent cell seeding density across all wells and plates.
-
Inconsistent Drug Dilution: Prepare fresh dilutions of this compound from your stock solution for each experiment to avoid degradation. Use precise pipetting techniques.
-
DMSO Concentration: Ensure the final DMSO concentration is consistent across all treatment groups, including the vehicle control.
-
Edge Effects in Plates: To minimize "edge effects" in multi-well plates, avoid using the outer wells or fill them with media without cells.
-
Cell Health: Use cells that are in the logarithmic growth phase and have a high viability before starting the experiment.
Q3: this compound is precipitating in my cell culture medium. What should I do?
A3: Precipitation of this compound in the culture medium can occur if its solubility limit is exceeded.[1]
-
Check Final DMSO Concentration: Ensure the final DMSO concentration is sufficient to keep the drug in solution at the desired working concentration. If you need to use a higher concentration of this compound, you may need to slightly increase the final DMSO percentage, but be mindful of its potential toxicity to your cells.
-
Serial Dilutions: Prepare your working concentrations by performing serial dilutions of the DMSO stock in the cell culture medium, ensuring thorough mixing at each step.
-
Pre-warm Medium: Pre-warming the cell culture medium to 37°C before adding the this compound stock solution can sometimes help improve solubility.
Data Presentation
| Parameter | Value | Cell Line/System | Reference |
| Biochemical IC50 (PI3Kδ) | 6.4 nM | Recombinant Human PI3Kδ | [2][4] |
| Cellular IC50 | 14.2 µM | U937 (Acute Myeloid Leukemia) | [5][6] |
| Solubility in DMSO | 100 mg/mL (169.86 mM) | N/A | [1] |
| Solubility in Ethanol | 6 mg/mL (10.19 mM) | N/A | [1] |
| Solubility in Water | Insoluble | N/A | [1] |
Note: IC50 values can vary significantly between different cell lines and experimental conditions (e.g., incubation time, assay method). The provided data should be used as a reference, and it is highly recommended to determine the IC50 in your specific experimental setup.
Experimental Protocols
Cell Viability Assay (MTT Assay)
This protocol provides a general guideline for assessing the effect of this compound on cell viability.
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line
-
Complete cell culture medium
-
96-well plates
-
MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution (5 mg/mL in PBS)
-
Solubilization solution (e.g., 10% SDS in 0.01 M HCl)
-
Microplate reader
Procedure:
-
Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
-
Prepare serial dilutions of this compound in complete cell culture medium from a DMSO stock. Ensure the final DMSO concentration is consistent across all wells (e.g., 0.1%). Include a vehicle control (medium with the same concentration of DMSO).
-
Remove the old medium from the cells and add 100 µL of the prepared this compound dilutions or vehicle control to the respective wells.
-
Incubate the plate for the desired time period (e.g., 24, 48, or 72 hours) at 37°C in a humidified incubator with 5% CO2.
-
Add 20 µL of MTT solution to each well and incubate for 3-4 hours at 37°C, allowing viable cells to metabolize the MTT into formazan crystals.
-
Carefully remove the medium and add 150 µL of the solubilization solution to each well to dissolve the formazan crystals.
-
Read the absorbance at 570 nm using a microplate reader.
-
Calculate the percentage of cell viability relative to the vehicle control and plot a dose-response curve to determine the IC50 value.
Apoptosis Assay (Annexin V-FITC/PI Staining)
This protocol outlines a method to quantify apoptosis induced by this compound using flow cytometry.
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line
-
6-well plates
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer)
-
Flow cytometer
Procedure:
-
Seed cells in 6-well plates and allow them to adhere overnight.
-
Treat the cells with various concentrations of this compound (including a vehicle control) for the desired time period.
-
Harvest the cells by trypsinization (for adherent cells) or by gentle scraping/pipetting (for suspension cells). Collect any floating cells from the supernatant.
-
Wash the cells twice with cold PBS and resuspend them in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
Add 5 µL of Annexin V-FITC and 5 µL of PI to 100 µL of the cell suspension.
-
Incubate the cells for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the cells by flow cytometry within one hour.
-
Annexin V-FITC positive, PI negative cells are in early apoptosis.
-
Annexin V-FITC positive, PI positive cells are in late apoptosis or necrosis.
-
Annexin V-FITC negative, PI negative cells are viable.
-
Western Blot for Akt Phosphorylation
This protocol describes how to assess the inhibitory effect of this compound on the PI3K/Akt signaling pathway.
Materials:
-
This compound
-
DMSO
-
Appropriate cancer cell line
-
6-well plates
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer buffer
-
PVDF or nitrocellulose membrane
-
Blocking buffer (e.g., 5% non-fat milk or BSA in TBST)
-
Primary antibodies (anti-phospho-Akt (Ser473), anti-total-Akt, and a loading control like anti-β-actin)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
-
Imaging system
Procedure:
-
Seed cells in 6-well plates and grow to 70-80% confluency.
-
Treat the cells with different concentrations of this compound for a short period (e.g., 1-4 hours) to observe direct effects on signaling.
-
Wash the cells with cold PBS and lyse them with lysis buffer.
-
Determine the protein concentration of the lysates using a BCA assay.
-
Denature equal amounts of protein from each sample by boiling in Laemmli buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane with blocking buffer for 1 hour at room temperature.
-
Incubate the membrane with the primary antibody against phospho-Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Detect the signal using a chemiluminescent substrate and an imaging system.
-
Strip the membrane and re-probe for total Akt and the loading control to ensure equal protein loading.
Visualizations
Caption: this compound inhibits PI3Kδ, blocking the PI3K/Akt/mTOR signaling pathway.
Caption: General experimental workflow for in vitro testing of this compound.
Caption: A logical troubleshooting guide for experiments with no observed effect.
References
- 1. selleckchem.com [selleckchem.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. What is the mechanism of this compound? [synapse.patsnap.com]
- 4. In vitro antitumor effects of PI3K inhibitor this compound (YY-20394) on acute myeloid leukemia cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. tandfonline.com [tandfonline.com]
- 6. researchgate.net [researchgate.net]
Linperlisib Technical Support Center: Overcoming Off-Target Effects in Cellular Assays
This technical support center provides researchers, scientists, and drug development professionals with a comprehensive resource for troubleshooting and mitigating potential off-target effects of Linperlisib in cellular assays. The information is presented in a question-and-answer format to directly address common challenges encountered during experiments.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of action of this compound?
This compound is a highly selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2][3] It functions by binding to the ATP-binding site of PI3Kδ, thereby preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3).[1] This action blocks the activation of the downstream PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival in many cancer cells, particularly those of hematological origin.[1][3]
Q2: How selective is this compound for PI3Kδ compared to other PI3K isoforms?
Q3: What are the potential off-target effects of this compound in cellular assays?
While this compound is highly selective, at high concentrations, the possibility of off-target kinase inhibition exists, a common characteristic of kinase inhibitors. Potential off-target effects could manifest as:
-
Inhibition of other kinases: Although designed to be PI3Kδ-selective, very high concentrations might lead to the inhibition of other structurally related kinases. Identifying these potential off-targets would ideally require a comprehensive kinase panel screening (kinome scan).
-
Modulation of non-kinase proteins: Some kinase inhibitors have been shown to interact with proteins other than kinases.
-
Effects on non-malignant cell types: In a mixed cell culture, this compound may have effects on immune cells present in the microenvironment, such as T-cells, due to the role of PI3Kδ in immune cell signaling.[5]
Q4: I am observing unexpected results in my cell viability assay. Could this be an off-target effect of this compound?
Unexpected results in cell viability assays can stem from several factors, including potential off-target effects. Here are some troubleshooting steps:
-
Confirm On-Target Effect: First, verify that this compound is inhibiting the PI3K/Akt pathway in your cell line at the concentrations used. This can be done via Western blot by checking the phosphorylation status of Akt and its downstream targets.
-
Titrate the Concentration: Use the lowest effective concentration of this compound to achieve PI3Kδ inhibition. Higher concentrations are more likely to induce off-target effects.
-
Use a Control Inhibitor: Compare the effects of this compound with a structurally different PI3Kδ inhibitor or a pan-PI3K inhibitor to see if the observed phenotype is specific to this compound.
-
Consider the Assay Principle: Some viability assays, like the MTT assay, rely on cellular metabolic activity. If an off-target effect alters cellular metabolism without affecting viability, it could lead to misleading results. Consider using a complementary assay that measures a different aspect of cell health, such as membrane integrity (e.g., trypan blue exclusion) or apoptosis (e.g., caspase activity assay).
Q5: My Western blot results show incomplete inhibition of Akt phosphorylation, even at high concentrations of this compound. What could be the reason?
Several factors could contribute to this observation:
-
Feedback Loops: Inhibition of the PI3K pathway can sometimes trigger compensatory feedback loops that reactivate the pathway.[6][7][8] For example, inhibition of mTORC1, a downstream effector of Akt, can lead to the activation of upstream receptor tyrosine kinases (RTKs), which in turn can reactivate PI3K signaling.
-
Cell Line Specific Resistance: The specific genetic background of your cell line might confer resistance to PI3Kδ inhibition. This could be due to mutations in other signaling pathways that bypass the need for PI3Kδ signaling.
-
Experimental Conditions: Ensure optimal antibody performance and appropriate sample preparation. Refer to the detailed Western blot protocol and troubleshooting guide below.
Troubleshooting Guides
Troubleshooting Unexpected Cell Viability Assay Results
| Observed Issue | Potential Cause | Recommended Action |
| Higher than expected IC50 value | 1. Cell line is not dependent on PI3Kδ signaling. 2. Feedback activation of survival pathways. 3. Suboptimal assay conditions. | 1. Confirm PI3Kδ expression and pathway activity in your cell line. 2. Analyze other survival pathways (e.g., MAPK/ERK) for upregulation. 3. Optimize cell seeding density, drug incubation time, and assay reagents. |
| Discrepancy between different viability assays (e.g., MTT vs. Apoptosis) | 1. Off-target metabolic effects of this compound. 2. Assay artifacts. | 1. Use an orthogonal assay that measures a different cellular parameter (e.g., membrane integrity, caspase activation). 2. Review the principles and limitations of each assay. |
| Increased cell death at low concentrations, but not at high concentrations (non-monotonic dose-response) | 1. Complex off-target pharmacology. 2. Activation of pro-survival pathways at higher concentrations. | 1. Perform a detailed dose-response curve with more data points. 2. Investigate the activation state of other signaling pathways at different concentrations via Western blot. |
Troubleshooting Western Blot for PI3K/Akt Pathway Analysis
| Observed Issue | Potential Cause | Recommended Action |
| High background | 1. Insufficient blocking. 2. Antibody concentration too high. 3. Inadequate washing. | 1. Increase blocking time or try a different blocking agent (e.g., BSA instead of milk for phospho-antibodies). 2. Titrate primary and secondary antibody concentrations. 3. Increase the number and duration of wash steps. |
| No or weak signal for phospho-proteins | 1. Inactive pathway in the cell line. 2. Phosphatase activity during sample preparation. 3. Poor antibody quality. | 1. Stimulate the pathway with a growth factor (e.g., IGF-1) as a positive control. 2. Always use phosphatase inhibitors in your lysis buffer. 3. Use a validated antibody and include a positive control lysate. |
| Inconsistent band intensities for loading control | 1. Uneven protein loading. 2. Inefficient protein transfer. | 1. Perform a protein quantification assay (e.g., BCA) before loading. 2. Optimize transfer conditions (time, voltage) and ensure good contact between the gel and membrane. |
| Unexpected changes in non-target proteins | 1. Potential off-target effect of this compound. | 1. If a specific off-target is suspected from kinome scan data (if available), probe for the phosphorylation status of its known substrates. 2. Use a lower concentration of this compound. |
Experimental Protocols
Protocol 1: Western Blot Analysis of PI3K/Akt Pathway Inhibition
This protocol outlines the steps to assess the on-target activity of this compound by measuring the phosphorylation status of Akt.
1. Cell Lysis and Protein Quantification:
- Culture cells to 70-80% confluency and treat with desired concentrations of this compound for the specified time. Include a vehicle control (e.g., DMSO).
- Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
- Centrifuge the lysate to pellet cell debris and collect the supernatant.
- Determine the protein concentration of each sample using a BCA assay.
2. SDS-PAGE and Western Blotting:
- Normalize protein concentrations and prepare samples with Laemmli buffer.
- Load equal amounts of protein per lane on an SDS-PAGE gel.
- Separate proteins by electrophoresis.
- Transfer proteins to a PVDF or nitrocellulose membrane.
- Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature.
- Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH or β-actin) overnight at 4°C.
- Wash the membrane three times with TBST.
- Incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
- Wash the membrane three times with TBST.
- Detect the signal using an enhanced chemiluminescence (ECL) substrate and image the blot.
3. Data Analysis:
- Quantify band intensities using image analysis software.
- Normalize the phospho-Akt signal to total Akt and then to the loading control.
- Compare the normalized phospho-Akt levels in this compound-treated samples to the vehicle control to determine the extent of pathway inhibition.
Protocol 2: Cell Viability (MTT) Assay
This protocol provides a method to assess the effect of this compound on cell viability.
1. Cell Seeding:
- Seed cells in a 96-well plate at a predetermined optimal density and allow them to adhere overnight.
2. Drug Treatment:
- Prepare a serial dilution of this compound in culture medium.
- Remove the old medium from the wells and add the medium containing different concentrations of this compound. Include a vehicle control and a no-cell control (medium only).
- Incubate the plate for the desired treatment duration (e.g., 24, 48, or 72 hours).
3. MTT Assay:
- Add MTT reagent to each well and incubate for 2-4 hours at 37°C, allowing viable cells to form formazan crystals.
- Add solubilization solution (e.g., DMSO or a specialized detergent-based solution) to each well to dissolve the formazan crystals.
- Measure the absorbance at the appropriate wavelength (typically 570 nm) using a microplate reader.
4. Data Analysis:
- Subtract the absorbance of the no-cell control from all other readings.
- Calculate the percentage of cell viability for each concentration relative to the vehicle control.
- Plot the percentage of viability against the drug concentration to generate a dose-response curve and determine the IC50 value.
Visualizations
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. crossfire-oncology.com [crossfire-oncology.com]
- 3. clinicaltrials.eu [clinicaltrials.eu]
- 4. targetedonc.com [targetedonc.com]
- 5. targetedonc.com [targetedonc.com]
- 6. Challenges for the clinical development of PI3K inhibitors: Strategies to improve their impact in solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3K Inhibitors in Cancer: Clinical Implications and Adverse Effects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Mechanisms of Resistance to PI3K Inhibitors in Cancer: Adaptive Responses, Drug Tolerance and Cellular Plasticity - PMC [pmc.ncbi.nlm.nih.gov]
Interpreting unexpected results in Linperlisib western blots
Welcome to the technical support center for interpreting Western blot results with Linperlisib. This resource is designed for researchers, scientists, and drug development professionals to troubleshoot and understand unexpected findings in their experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound and how is it expected to affect the PI3K/AKT/mTOR pathway?
A1: this compound (also known as YY-20394) is a potent and selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ).[1] The PI3K/AKT/mTOR signaling pathway is crucial for cell growth, proliferation, and survival.[1] this compound works by binding to the ATP-binding site of PI3Kδ, preventing the phosphorylation of PIP2 to PIP3. This action is expected to lead to a reduction in the phosphorylation and activation of downstream targets, most notably AKT.[1] Consequently, a decrease in the phosphorylation of downstream effectors of AKT, such as mTOR, S6 ribosomal protein (S6), and eukaryotic translation initiation factor 4E-binding protein 1 (4E-BP1), is anticipated.
dot
Caption: this compound inhibits PI3Kδ, blocking downstream signaling.
Q2: I treated my cells with this compound but see no change in p-AKT levels. What could be the reason?
A2: There are several potential explanations for this observation:
-
Cell Line Specificity: The PI3Kδ isoform is predominantly expressed in hematopoietic cells. If you are using a non-hematopoietic cell line, it may have low or no PI3Kδ expression, and the PI3K signaling in these cells might be driven by other isoforms (e.g., PI3Kα or PI3Kβ) that are not targeted by this compound.
-
Inactive Pathway: The PI3K/AKT pathway may not be constitutively active in your cell line under your specific culture conditions. To confirm pathway activity, consider using a positive control, such as stimulating the cells with a growth factor (e.g., IGF-I) or using a cell line with a known activating mutation in the pathway (e.g., PTEN-null cells).
-
Experimental Issues: The lack of change could be due to technical issues with your Western blot. This could include problems with the primary antibody, insufficient protein loading, or issues with the transfer or detection steps. Refer to the detailed troubleshooting guide below for a comprehensive checklist.
-
Alternative Signaling: In some contexts, other signaling pathways can compensate for the inhibition of PI3Kδ, maintaining AKT phosphorylation.
-
Study in AML cells: One in vitro study on acute myeloid leukemia (AML) cells (U937) reported that this compound (YY-20394) did not significantly modulate the PI3K/Akt/mTOR signaling pathway, suggesting that in some cancer types, its anti-leukemic effects might be mediated by alternative molecular mechanisms.[2][3]
Q3: I am observing an increase in p-AKT after this compound treatment. Is this a known phenomenon?
A3: While counterintuitive, a paradoxical increase in p-AKT can occur with inhibitors of the PI3K/AKT/mTOR pathway. This is often due to the inhibition of negative feedback loops. For instance, mTORC1 inhibition can suppress S6K activity, which normally phosphorylates and leads to the degradation of insulin receptor substrate-1 (IRS-1). Inhibition of this negative feedback can lead to the stabilization of IRS-1, enhancing its ability to activate PI3K and subsequently AKT. While this is more commonly reported with mTOR inhibitors, the complexity of the PI3K signaling network, with its various feedback mechanisms and crosstalk with other pathways, means that unexpected activation events can occur.
Q4: How should I normalize my phospho-protein data?
A4: For phosphorylated proteins, it is best practice to normalize the signal of the phospho-protein to the signal of the total protein. This accounts for any variations in the total amount of the protein of interest between samples. It is not recommended to normalize phospho-protein levels to a housekeeping gene alone, as the total protein levels might also change with treatment.
Troubleshooting Guide for Unexpected Western Blot Results
This guide is structured to help you identify and resolve common issues encountered during Western blotting experiments with this compound.
dot
Caption: Troubleshooting flowchart for unexpected Western blot results.
| Problem | Potential Cause | Recommended Solution |
| No or Weak Signal for Phospho-Proteins | Inactive PI3K/AKT pathway in the cell line. | - Use a positive control cell line known to have an active PI3K pathway. - Stimulate cells with growth factors (e.g., insulin, IGF-1) to activate the pathway. |
| Ineffective primary antibody. | - Check the antibody datasheet for recommended applications and dilutions. - Run a positive control lysate recommended by the antibody manufacturer. - Use a fresh aliquot of the antibody. | |
| Insufficient protein loading. | - Load at least 20-30 µg of total protein per lane. - Confirm protein concentration with a reliable assay (e.g., BCA). | |
| Problems with protein transfer. | - Verify transfer efficiency with Ponceau S staining. - Optimize transfer time and voltage, especially for high molecular weight proteins. | |
| Inappropriate blocking buffer. | - For phospho-antibodies, BSA is generally preferred over milk, as milk contains phosphoproteins that can cause high background. | |
| Issues with detection reagents. | - Use fresh ECL substrates. - Ensure the secondary antibody is compatible with the primary antibody and is not expired. | |
| No Change in Phosphorylation (Decrease Expected) | Low or no PI3Kδ expression in the cell line. | - Verify the expression of PI3Kδ in your cell line using RT-PCR or a validated antibody. - Consider using a hematopoietic cell line where PI3Kδ is more abundant. |
| Insufficient drug concentration or incubation time. | - Perform a dose-response and time-course experiment to determine the optimal concentration and duration of this compound treatment for your specific cell line. | |
| Compensatory signaling. | - Investigate the activation of other PI3K isoforms or parallel signaling pathways (e.g., MAPK/ERK) that might be compensating for PI3Kδ inhibition. | |
| Unexpected Increase in Phosphorylation | Activation of feedback loops. | - Inhibition of downstream targets like mTORC1/S6K can relieve negative feedback on upstream components of the PI3K pathway, leading to increased AKT phosphorylation. - Consider co-treatment with other inhibitors to block compensatory pathways. |
| Off-target effects (less likely with a selective inhibitor). | - Consult the literature for any known off-target effects of this compound. | |
| Crosstalk with other signaling pathways. | - Inhibition of the PI3K pathway can sometimes lead to the activation of other pro-survival pathways, such as the MEK/ERK pathway. |
Quantitative Data
Currently, there is limited publicly available preclinical data detailing the specific dose-response of this compound on the phosphorylation of AKT, S6, and 4E-BP1 in various cell lines. One study in the U937 AML cell line reported the following:
| Cell Line | This compound (YY-20394) Concentration | Duration | Effect on p-AKT and p-mTOR |
| U937 (AML) | 5 µM and 10 µM | 48 hours | No statistically significant change observed via Western blot.[2][3] |
Researchers should perform their own dose-response and time-course experiments to determine the optimal conditions for their specific experimental system.
Experimental Protocols
Western Blot Protocol for p-AKT, p-S6, and p-4E-BP1
This protocol is a general guideline and may require optimization for your specific cell type and antibodies.
dot
Caption: A typical workflow for Western blot analysis.
1. Sample Preparation:
-
Culture cells to the desired confluency and treat with various concentrations of this compound for the desired amount of time.
-
Wash cells with ice-cold PBS and lyse with RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Quantify protein concentration using a BCA assay.
-
Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer for 5 minutes.
2. Gel Electrophoresis:
-
Load samples onto a 4-12% Bis-Tris polyacrylamide gel.
-
Run the gel at a constant voltage until the dye front reaches the bottom.
3. Protein Transfer:
-
Transfer proteins to a PVDF or nitrocellulose membrane using a wet or semi-dry transfer system.
-
Confirm transfer efficiency by staining the membrane with Ponceau S.
4. Immunoblotting:
-
Block the membrane with 5% BSA in Tris-buffered saline with 0.1% Tween 20 (TBST) for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against p-AKT (Ser473), p-S6 (Ser235/236), p-4E-BP1 (Thr37/46), and their total protein counterparts, diluted in 5% BSA in TBST, overnight at 4°C with gentle agitation.
-
Wash the membrane three times for 5-10 minutes each with TBST.
-
Incubate the membrane with HRP-conjugated secondary antibody diluted in 5% BSA in TBST for 1 hour at room temperature.
-
Wash the membrane three times for 5-10 minutes each with TBST.
5. Detection:
-
Incubate the membrane with an enhanced chemiluminescence (ECL) substrate.
-
Capture the signal using a chemiluminescence imaging system.
6. Stripping and Re-probing (for total protein):
-
After imaging for the phospho-protein, the membrane can be stripped using a mild stripping buffer.
-
Wash the membrane thoroughly and re-block before incubating with the primary antibody for the total protein.
-
Repeat the subsequent immunoblotting and detection steps.
References
Technical Support Center: Enhancing Linperlisib Bioavailability
This technical support center provides researchers, scientists, and drug development professionals with troubleshooting guides and frequently asked questions (FAQs) for strategies to enhance the in vivo bioavailability of Linperlisib.
FAQs & Troubleshooting Guides
This section addresses common questions and challenges encountered during the formulation and in vivo testing of this compound.
Question 1: What are the potential reasons for the low oral bioavailability of this compound?
This compound, also known as YY-20394, is an orally bioavailable selective inhibitor of PI3Kδ.[1][2][3][4][5] However, like many kinase inhibitors, its bioavailability may be limited by poor aqueous solubility. The Biopharmaceutics Classification System (BCS) categorizes drugs based on their solubility and permeability.[6][7] While the specific BCS class of this compound is not publicly available, its complex chemical structure suggests it may be a BCS Class II (low solubility, high permeability) or Class IV (low solubility, low permeability) compound.[8][9] For such compounds, the dissolution rate is often the limiting step for oral absorption.[10]
Question 2: Which formulation strategies are most promising for enhancing this compound's bioavailability?
For poorly soluble drugs like this compound, several formulation strategies can be employed to improve oral bioavailability. The most common and effective approaches include:
-
Lipid-Based Formulations (e.g., SEDDS): Self-emulsifying drug delivery systems (SEDDS) are isotropic mixtures of oils, surfactants, and co-solvents that form fine oil-in-water emulsions upon gentle agitation in the gastrointestinal fluids.[11][12][13] This increases the drug's solubility and absorption.[12]
-
Particle Size Reduction (e.g., Nanosuspensions): Reducing the particle size of the drug to the nanometer range increases the surface area-to-volume ratio, leading to a higher dissolution velocity.[14][15][16] Nanosuspensions are colloidal dispersions of pure drug particles stabilized by surfactants.[14]
Question 3: How do I select the appropriate excipients for a this compound SEDDS formulation?
The selection of excipients is critical for a successful SEDDS formulation.[12] The process involves:
-
Solubility Studies: Determine the solubility of this compound in various oils (e.g., Capryol 90, Labrafac™ lipophile WL 1349), surfactants (e.g., Cremophor EL, Tween 80), and co-surfactants (e.g., Transcutol P, PEG 400).
-
Excipient Compatibility: Ensure the chosen excipients are chemically compatible with this compound and with each other.
-
Phase Diagram Construction: Construct ternary or pseudo-ternary phase diagrams to identify the self-emulsifying regions for different combinations of oil, surfactant, and co-surfactant.
Troubleshooting Common Issues in SEDDS Formulation:
| Issue | Possible Cause | Troubleshooting Steps |
| Drug Precipitation upon Dilution | The drug is not sufficiently solubilized in the emulsion droplets. | Increase the concentration of the surfactant and/or co-surfactant. Re-evaluate the oil phase for better drug solubility. |
| Poor Self-Emulsification | Incorrect ratio of oil, surfactant, and co-surfactant. | Optimize the formulation using phase diagrams to find a more robust self-emulsifying region. |
| Large Droplet Size | Inefficient emulsification. | Increase the surfactant-to-oil ratio. Consider using a co-surfactant to improve emulsion stability. |
Question 4: What are the key considerations when developing a nanosuspension of this compound?
The successful formulation of a this compound nanosuspension depends on:
-
Preparation Method: Top-down methods like media milling or high-pressure homogenization are common for producing nanosuspensions.[15][17]
-
Stabilizer Selection: The choice of stabilizer (surfactant or polymer) is crucial to prevent particle aggregation. Commonly used stabilizers include poloxamers, polysorbates, and cellulosic polymers.
-
Particle Size and Polydispersity Index (PDI): The goal is to achieve a small particle size (typically < 500 nm) with a narrow PDI (< 0.3) for optimal dissolution and stability.
Troubleshooting Common Issues in Nanosuspension Formulation:
| Issue | Possible Cause | Troubleshooting Steps |
| Particle Aggregation/Settling | Insufficient stabilization. | Increase the concentration of the stabilizer. Use a combination of stabilizers (e.g., a surfactant and a polymer). |
| Crystal Growth (Ostwald Ripening) | The amorphous form of the drug is converting to a more stable crystalline form. | Select a stabilizer that effectively inhibits crystal growth. Optimize the drying process if preparing a solid dosage form. |
| Inconsistent Particle Size | Suboptimal processing parameters. | Adjust the milling speed/time or homogenization pressure/cycles. |
Quantitative Data Summary
While specific preclinical data on enhancing this compound's bioavailability is not publicly available, the following table summarizes the pharmacokinetic parameters of the approved oral formulation of this compound (YY-20394) from a Phase 1 clinical trial in patients with B-cell hematological malignancies.[18] This data can serve as a baseline for comparison when evaluating novel formulations.
Table 1: Pharmacokinetic Parameters of this compound (YY-20394) After Single Oral Administration [18]
| Dose | Cmax (ng/mL) | AUC0-t (ng·h/mL) | AUC0-∞ (ng·h/mL) |
| 20 mg | 135 ± 38 | 1530 ± 420 | 1560 ± 430 |
| 40 mg | 289 ± 116 | 3280 ± 1170 | 3350 ± 1200 |
| 80 mg | 589 ± 213 | 6890 ± 2450 | 7030 ± 2510 |
| 140 mg | 998 ± 357 | 11800 ± 4200 | 12000 ± 4300 |
Experimental Protocols
The following are detailed methodologies for key experiments to develop and evaluate bioavailability-enhanced formulations of this compound.
Protocol 1: Development of a this compound Self-Emulsifying Drug Delivery System (SEDDS)
-
Screening of Excipients:
-
Determine the solubility of this compound in various oils, surfactants, and co-surfactants by adding an excess amount of the drug to 2 mL of each excipient and shaking for 48 hours at 25°C.
-
Centrifuge the samples and analyze the supernatant for this compound concentration using a validated HPLC method.
-
-
Construction of Ternary Phase Diagrams:
-
Select the oil, surfactant, and co-surfactant with the highest solubility for this compound.
-
Prepare mixtures of the selected excipients at various ratios.
-
Titrate each mixture with water and observe for the formation of a clear or slightly bluish emulsion.
-
Plot the results on a ternary phase diagram to identify the self-emulsifying region.
-
-
Preparation of this compound-Loaded SEDDS:
-
Select a formulation from the self-emulsifying region.
-
Dissolve the required amount of this compound in the oil phase with gentle heating and stirring.
-
Add the surfactant and co-surfactant to the oily mixture and vortex until a clear solution is obtained.
-
-
Characterization of the SEDDS Formulation:
-
Droplet Size Analysis: Dilute the SEDDS formulation with water (1:100) and measure the droplet size and PDI using a dynamic light scattering instrument.
-
Self-Emulsification Time: Add 1 mL of the SEDDS formulation to 500 mL of 0.1 N HCl at 37°C with gentle agitation (50 rpm) and record the time taken for the formation of a clear emulsion.
-
In Vitro Dissolution: Perform dissolution studies using a USP Type II apparatus in simulated gastric and intestinal fluids.
-
Protocol 2: Preparation of a this compound Nanosuspension
-
Formulation:
-
Disperse this compound powder in an aqueous solution containing a suitable stabilizer (e.g., 1% w/v Poloxamer 188).
-
-
Particle Size Reduction (High-Pressure Homogenization):
-
Subject the dispersion to high-pressure homogenization at 1500 bar for 20-30 cycles.
-
Monitor the particle size and PDI at regular intervals using dynamic light scattering.
-
-
Characterization of the Nanosuspension:
-
Particle Size and Zeta Potential: Measure the average particle size, PDI, and zeta potential of the nanosuspension.
-
Scanning Electron Microscopy (SEM): Lyophilize the nanosuspension and examine the morphology of the nanoparticles using SEM.
-
In Vitro Dissolution: Compare the dissolution rate of the nanosuspension to that of the unprocessed this compound powder.
-
Protocol 3: In Vivo Pharmacokinetic Study in a Rodent Model
-
Animal Dosing:
-
Use male Sprague-Dawley rats (200-250 g).
-
Fast the animals overnight before dosing.
-
Administer the this compound formulation (e.g., SEDDS, nanosuspension, or a simple suspension as a control) orally via gavage at a dose of 10 mg/kg.
-
-
Blood Sampling:
-
Collect blood samples (approximately 0.2 mL) from the tail vein at predetermined time points (e.g., 0, 0.5, 1, 2, 4, 6, 8, 12, and 24 hours) into heparinized tubes.
-
-
Plasma Analysis:
-
Centrifuge the blood samples to separate the plasma.
-
Extract this compound from the plasma using a suitable organic solvent.
-
Quantify the concentration of this compound in the plasma samples using a validated LC-MS/MS method.
-
-
Pharmacokinetic Analysis:
-
Calculate the key pharmacokinetic parameters (Cmax, Tmax, AUC) using non-compartmental analysis.
-
Determine the relative bioavailability of the test formulations compared to the control.
-
Visualizations
Diagram 1: PI3K/Akt Signaling Pathway
Caption: PI3K/Akt signaling pathway inhibited by this compound.
Diagram 2: Experimental Workflow for SEDDS Development
Caption: Workflow for SEDDS formulation and evaluation.
Diagram 3: Nanosuspension Preparation and Testing Logic
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. firstwordpharma.com [firstwordpharma.com]
- 3. selleckchem.com [selleckchem.com]
- 4. abmole.com [abmole.com]
- 5. What is the mechanism of this compound? [synapse.patsnap.com]
- 6. Applying Biopharmaceutical Classification System (BCS) Criteria to Predict Oral Absorption of Drugs in Dogs: Challenges and Pitfalls - PMC [pmc.ncbi.nlm.nih.gov]
- 7. scispace.com [scispace.com]
- 8. This compound | C28H37FN6O5S | CID 91754520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 9. accessdata.fda.gov [accessdata.fda.gov]
- 10. Bioavailability Enhancement Techniques for Poorly Aqueous Soluble Drugs and Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]
- 11. scispace.com [scispace.com]
- 12. mdpi.com [mdpi.com]
- 13. Self Emulsifying Drug Delivery System (SEDDS) | PPTX [slideshare.net]
- 14. course.cutm.ac.in [course.cutm.ac.in]
- 15. Nanosuspension: An approach to enhance solubility of drugs - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 17. Updates on the conversion of nanosuspensions to solid oral dosage forms - PMC [pmc.ncbi.nlm.nih.gov]
- 18. Phase 1 clinical trial of the PI3Kδ inhibitor YY-20394 in patients with B-cell hematological malignancies - PMC [pmc.ncbi.nlm.nih.gov]
How to control for Linperlisib's effect on cell cycle in apoptosis assays
This technical support center provides guidance for researchers, scientists, and drug development professionals on how to control for the cell cycle effects of Linperlisib when conducting apoptosis assays.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound and how does it affect the cell cycle and apoptosis?
This compound is a selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ). By inhibiting PI3Kδ, this compound blocks the PI3K/Akt/mTOR signaling pathway, which is crucial for cell growth, proliferation, and survival.[1] This inhibition leads to two key cellular outcomes:
-
Cell Cycle Arrest: this compound can cause cells to arrest in specific phases of the cell cycle. Studies have shown that it can induce arrest in the G1 or G2 phase, depending on the concentration and cell type.[2][3]
-
Apoptosis Induction: By disrupting pro-survival signaling, this compound promotes programmed cell death, or apoptosis.[1][2]
Q2: Why is it important to control for this compound's effect on the cell cycle when measuring apoptosis?
This compound-induced cell cycle arrest can confound the results of apoptosis assays. A large population of cells accumulating in one phase of the cell cycle can alter the baseline characteristics of the cell population, potentially leading to misinterpretation of apoptosis data. For example, changes in cell size or metabolic activity due to cell cycle arrest might be incorrectly attributed to apoptosis. Therefore, it is crucial to employ methods that can distinguish true apoptosis from the effects of cell cycle arrest.
Q3: How can I simultaneously assess cell cycle and apoptosis in this compound-treated cells?
Multiparameter flow cytometry is the most effective method for the simultaneous analysis of cell cycle and apoptosis. This technique involves co-staining cells with a DNA content dye (e.g., Propidium Iodide - PI, or DAPI) to determine the cell cycle phase, and an apoptosis marker (e.g., Annexin V or an antibody against cleaved caspases). This allows you to quantify apoptosis specifically within the G1, S, and G2/M populations of your cell sample.
Troubleshooting Guides
Scenario 1: High Annexin V positive population, but low sub-G1 peak after this compound treatment.
-
Possible Cause: This scenario suggests that a significant portion of the cells are in the early stages of apoptosis (Annexin V positive, PI negative) but have not yet undergone significant DNA fragmentation, which is characteristic of the sub-G1 population. This compound-induced cell cycle arrest may also hold cells in a state where early apoptotic markers are present, but the progression to late-stage apoptosis and DNA fragmentation is delayed.
-
Troubleshooting Steps:
-
Time-Course Experiment: Perform a time-course experiment to track the progression of apoptosis over a longer period. You may observe an increase in the sub-G1 peak at later time points.
-
Alternative Apoptosis Markers: Use a mid-stage apoptosis marker, such as an antibody against cleaved PARP or a caspase-3/7 activity assay, to confirm the apoptotic phenotype.
-
Multiparameter Flow Cytometry: Combine Annexin V staining with a DNA content dye (e.g., PI) to analyze the cell cycle profile of the Annexin V positive cells. This will reveal if the early apoptotic cells are accumulating in a specific phase of the cell cycle.
-
Scenario 2: Difficulty distinguishing between late apoptotic cells and necrotic cells in the Annexin V/PI assay.
-
Possible Cause: Both late apoptotic and necrotic cells will stain positive for both Annexin V and PI, making them difficult to distinguish in a standard Annexin V/PI plot. High concentrations of this compound or prolonged treatment times may lead to secondary necrosis.
-
Troubleshooting Steps:
-
Morphological Analysis: Examine the cells under a microscope. Apoptotic cells typically exhibit membrane blebbing and formation of apoptotic bodies, while necrotic cells show cell swelling and membrane rupture.
-
Caspase Assays: Measure the activity of executioner caspases (caspase-3/7). Caspase activation is a hallmark of apoptosis and is generally absent in primary necrosis.
-
Titrate this compound Concentration: Use a lower concentration of this compound to minimize the induction of necrosis.
-
Scenario 3: High background in caspase activity assays.
-
Possible Cause: Some caspases have been shown to have non-apoptotic roles in cell cycle progression.[4][5] this compound-induced cell cycle arrest might lead to a baseline level of caspase activity that is not directly related to apoptosis.
-
Troubleshooting Steps:
-
Use a Pan-Caspase Inhibitor: Treat a control set of cells with a pan-caspase inhibitor (e.g., Z-VAD-FMK) alongside this compound. A significant reduction in the signal in the presence of the inhibitor will confirm that the measured activity is caspase-dependent.
-
Combine with another Apoptosis Marker: Corroborate your caspase assay results with another apoptosis marker, such as Annexin V staining or TUNEL assay, to ensure you are observing true apoptosis.
-
Experimental Protocols
Protocol 1: Multiparameter Flow Cytometry for Simultaneous Analysis of Cell Cycle and Apoptosis (Annexin V and PI Staining)
This protocol allows for the quantification of apoptotic cells within each phase of the cell cycle.
Materials:
-
Cells treated with this compound and appropriate controls.
-
Annexin V-FITC Apoptosis Detection Kit (containing Annexin V-FITC, Propidium Iodide (PI), and Binding Buffer).
-
Phosphate-Buffered Saline (PBS).
-
Flow cytometer.
Procedure:
-
Induce apoptosis in your cell line by treating with the desired concentrations of this compound for the appropriate duration. Include an untreated control and a vehicle control.
-
Harvest the cells, including any floating cells from the supernatant, by centrifugation.
-
Wash the cells twice with cold PBS.
-
Resuspend the cell pellet in 1X Binding Buffer at a concentration of 1 x 10^6 cells/mL.
-
To 100 µL of the cell suspension, add 5 µL of Annexin V-FITC and 5 µL of PI.
-
Gently vortex the cells and incubate for 15 minutes at room temperature in the dark.
-
Add 400 µL of 1X Binding Buffer to each tube.
-
Analyze the samples by flow cytometry within one hour.
-
Data Analysis:
-
Gate on the single-cell population using forward and side scatter.
-
Create a dot plot of Annexin V-FITC vs. PI to identify live (Annexin V-/PI-), early apoptotic (Annexin V+/PI-), and late apoptotic/necrotic (Annexin V+/PI+) populations.
-
Create a histogram of the PI signal for the total cell population to visualize the cell cycle distribution (G1, S, G2/M phases).
-
Gate on each cell cycle phase (G1, S, G2/M) and then analyze the Annexin V and PI staining within each of these subpopulations to determine the percentage of apoptotic cells in each phase.
-
Protocol 2: Cell Synchronization followed by Apoptosis Induction
This protocol helps to determine if this compound induces apoptosis in a specific phase of the cell cycle.
Materials:
-
Cell synchronization agent (e.g., Thymidine for G1/S block, Nocodazole for G2/M block).
-
This compound.
-
Reagents for your chosen apoptosis assay (e.g., Annexin V/PI kit).
Procedure:
-
Cell Synchronization:
-
G1/S Block (Double Thymidine Block):
-
Treat cells with 2 mM Thymidine for 16-18 hours.
-
Wash the cells with fresh medium and incubate for 9-10 hours.
-
Add 2 mM Thymidine again and incubate for another 15-17 hours.
-
-
G2/M Block (Nocodazole):
-
Treat cells with 50-100 ng/mL Nocodazole for 12-18 hours.
-
-
-
Confirm Synchronization: Harvest a small aliquot of cells and analyze their cell cycle profile by flow cytometry after PI staining to confirm that the majority of cells are arrested in the desired phase.
-
Apoptosis Induction: Wash the synchronized cells to release them from the block (optional, depending on the experimental question) and then treat with this compound for the desired time.
-
Apoptosis Assay: Perform your chosen apoptosis assay (e.g., Annexin V/PI, Caspase activity) to measure the level of apoptosis in the synchronized cell population.
Data Presentation
Table 1: Example of Multiparameter Flow Cytometry Data
| Treatment | Cell Cycle Phase | % Annexin V Positive |
| Untreated | G1 | 2.5 |
| S | 3.1 | |
| G2/M | 2.8 | |
| Vehicle Control | G1 | 2.8 |
| S | 3.5 | |
| G2/M | 3.0 | |
| This compound (X µM) | G1 | 25.4 |
| S | 15.2 | |
| G2/M | 8.7 |
Visualizations
Caption: this compound's mechanism of action.
Caption: Workflow for analyzing phase-specific apoptosis.
Caption: Troubleshooting high Annexin V, low sub-G1.
References
- 1. researchgate.net [researchgate.net]
- 2. researchgate.net [researchgate.net]
- 3. m.youtube.com [m.youtube.com]
- 4. Flow Cytometry Troubleshooting Guide | Cell Signaling Technology [cellsignal.com]
- 5. G1 Cell Cycle Arrest and Extrinsic Apoptotic Mechanisms Underlying the Anti-Leukemic Activity of CDK7 Inhibitor BS-181 - PMC [pmc.ncbi.nlm.nih.gov]
Mitigating batch-to-batch variability of Linperlisib
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in mitigating potential batch-to-batch variability of Linperlisib and ensuring consistent experimental outcomes.
Introduction
This compound is a potent and selective inhibitor of the phosphoinositide 3-kinase delta (PI3Kδ) isoform.[1][2] As with any highly active small molecule, ensuring the consistency and reproducibility of experimental results is paramount. While specific data on the batch-to-batch variability of this compound is not publicly available, this guide provides best practices and troubleshooting strategies based on general principles of pharmaceutical quality control and the known mechanism of action of this compound.
Frequently Asked Questions (FAQs)
Q1: What is the mechanism of action of this compound?
A1: this compound is a selective inhibitor of the PI3Kδ enzyme. It competitively binds to the ATP-binding site of PI3Kδ, preventing the phosphorylation of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This action blocks the activation of downstream signaling pathways, most notably the Akt/mTOR pathway, which is crucial for cell growth, proliferation, and survival.[1]
Q2: How can I confirm the identity and purity of a new batch of this compound?
A2: It is crucial to perform in-house quality control on each new batch of this compound. We recommend the following analytical methods:
-
High-Performance Liquid Chromatography (HPLC): To determine the purity of the compound.
-
Mass Spectrometry (MS): To confirm the molecular weight and identity of the compound.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy: To verify the chemical structure.
Q3: My in vitro experiments show inconsistent IC50 values between different batches of this compound. What are the potential causes?
A3: Inconsistent IC50 values can arise from several factors:
-
Compound Purity and Integrity: The most likely cause is a difference in the purity or integrity of the this compound batches.
-
Solvent and Stock Solution Preparation: Variability in the solvent used, the concentration of the stock solution, and the storage conditions can all impact the effective concentration of the compound.
-
Cell Culture Conditions: Changes in cell line passage number, cell density, and media components can affect the cellular response to the inhibitor.
-
Assay Conditions: Variations in incubation times, reagent concentrations, and detection methods can lead to inconsistent results.
Q4: I am observing unexpected off-target effects in my experiments. Could this be related to batch variability?
A4: While this compound is a highly selective PI3Kδ inhibitor, unexpected off-target effects could be due to impurities in a particular batch.[1] It is important to rule out other potential causes, such as cellular context or experimental artifacts. If off-target effects persist with a specific batch, it is advisable to characterize the impurity profile of that batch.
Troubleshooting Guides
Inconsistent In Vitro Potency (IC50 Values)
If you are observing significant variations in the IC50 values of this compound between batches, follow this troubleshooting workflow:
Caption: Troubleshooting workflow for inconsistent IC50 values.
Variable Downstream Signaling Effects
If you observe inconsistent inhibition of the PI3K/Akt/mTOR pathway, consider the following:
Caption: Troubleshooting workflow for variable signaling effects.
Data Presentation
The following table provides a hypothetical example of how to present quality control data for different batches of this compound.
| Batch ID | Purity (HPLC, %) | Identity (MS) | Potency (IC50, nM) in SU-DHL-6 cells |
| LP-2023-001 | 99.8 | Confirmed | 15.2 |
| LP-2023-002 | 98.5 | Confirmed | 25.8 |
| LP-2024-001 | 99.9 | Confirmed | 14.9 |
Experimental Protocols
Protocol 1: Determination of this compound Purity by HPLC
-
Mobile Phase Preparation: Prepare a suitable mobile phase, for example, a gradient of acetonitrile and water with 0.1% formic acid.
-
Standard Preparation: Accurately weigh and dissolve this compound reference standard in a suitable solvent (e.g., DMSO) to prepare a stock solution. Prepare a series of dilutions for the calibration curve.
-
Sample Preparation: Dissolve the this compound batch to be tested in the same solvent as the standard to a known concentration.
-
Chromatographic Conditions:
-
Column: C18 reverse-phase column (e.g., 4.6 x 150 mm, 5 µm).
-
Flow Rate: 1.0 mL/min.
-
Injection Volume: 10 µL.
-
Detection: UV at a specified wavelength (e.g., 254 nm).
-
-
Analysis: Inject the standards and the sample. Calculate the purity of the sample by comparing the peak area of the main peak to the total peak area.
Protocol 2: Western Blot for Phospho-Akt Inhibition
-
Cell Culture and Treatment: Plate cells at a suitable density and allow them to adhere overnight. Treat the cells with various concentrations of this compound for a predetermined time.
-
Cell Lysis: Wash the cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of each lysate using a BCA assay.
-
SDS-PAGE and Transfer: Separate equal amounts of protein on an SDS-PAGE gel and transfer to a PVDF membrane.
-
Immunoblotting:
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473), total Akt, and a loading control (e.g., GAPDH) overnight at 4°C.
-
Wash the membrane with TBST and incubate with HRP-conjugated secondary antibodies for 1 hour at room temperature.
-
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) substrate and an imaging system.
Mandatory Visualization
This compound Signaling Pathway
References
Validation & Comparative
A Preclinical Head-to-Head: Linperlisib vs. Idelalisib in Lymphoma Models
For Researchers, Scientists, and Drug Development Professionals
The landscape of targeted therapies for B-cell malignancies has been significantly shaped by the development of phosphatidylinositol 3-kinase delta (PI3Kδ) inhibitors. Among these, idelalisib was a first-in-class agent, while linperlisib represents a next-generation inhibitor. This guide provides a comparative analysis of their preclinical performance in lymphoma models, offering insights into their efficacy, selectivity, and underlying mechanisms based on available experimental data.
At a Glance: Key Preclinical Attributes
| Feature | This compound | Idelalisib |
| Target | PI3Kδ | PI3Kδ |
| Potency (IC50 for PI3Kδ) | 6.4 nM[1] | 2.5 nM[2] |
| Selectivity | Highly selective for PI3Kδ. Greater selectivity over PI3Kγ compared to idelalisib has been noted in vitro.[3] | Highly selective for PI3Kδ over other Class I PI3K isoforms (p110α, p110β, p110γ).[4][5][6] |
| In Vitro Efficacy | Inhibits proliferation of PI3Kδ-positive tumor cells.[7] | Induces apoptosis and inhibits proliferation in various B-cell malignancy cell lines. |
| In Vivo Efficacy | Demonstrated tumor growth inhibition in a SU-DHL-6 human lymphatic cancer cell xenograft mouse model.[7] | Shown to decrease leukemia burden and inhibit homing of leukemia cells to the bone marrow in mouse models of B-cell acute lymphoblastic leukemia (B ALL).[8] |
Mechanism of Action: Targeting the PI3Kδ Signaling Pathway
Both this compound and idelalisib are potent and selective inhibitors of the delta isoform of PI3K (PI3Kδ).[1][6] This enzyme is a critical component of the B-cell receptor (BCR) signaling pathway, which is frequently hyperactivated in B-cell lymphomas and is crucial for the proliferation, survival, and trafficking of malignant B-cells.[4] By inhibiting PI3Kδ, these drugs block the conversion of phosphatidylinositol-4,5-bisphosphate (PIP2) to phosphatidylinositol-3,4,5-trisphosphate (PIP3). This, in turn, prevents the activation of downstream signaling molecules such as Akt and mammalian target of rapamycin (mTOR), ultimately leading to decreased cell proliferation and survival, and induction of apoptosis in lymphoma cells.[4]
Preclinical Efficacy: A Comparative Overview
Direct head-to-head preclinical studies comparing this compound and idelalisib are limited in the public domain. However, by collating data from independent studies, we can draw a comparative picture of their potency and efficacy.
In Vitro Potency and Selectivity
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency. Lower IC50 values indicate greater potency.
| Inhibitor | Target | IC50 | Other PI3K Isoform IC50s | Reference |
| This compound | PI3Kδ | 6.4 nM | Data not specified | [1] |
| Idelalisib | PI3Kδ | 2.5 nM | p110α: >40-fold higherp110β: >100-fold higherp110γ: >300-fold higher | |
| 19 nM | p110α: 8600 nMp110β: 4000 nMp110γ: 2100 nM | [5] |
Note: IC50 values can vary depending on the assay conditions.
One study has suggested that this compound possesses greater selectivity for PI3Kδ over the PI3Kγ isoform compared to idelalisib, which may have implications for its safety profile, particularly concerning off-target effects on T-cells.[3]
In Vitro Cellular Activity
| Drug | Cell Lines | Effect | Reference |
| This compound | PI3Kδ-positive tumor cells | Inhibition of proliferation | [7] |
| Idelalisib | Mantle Cell Lymphoma (JeKo-1, Mino, Granta 519) | Moderate induction of apoptosis, inhibition of protein synthesis, reduction in cell size and growth | [9] |
| B-ALL cell lines | Inhibition of p-Akt, inhibition of migration towards SDF-1α | [8] | |
| Primary CLL cells | Induction of apoptosis | [4] |
In Vivo Efficacy in Xenograft Models
Preclinical in vivo studies in animal models provide crucial information about a drug's anti-tumor activity in a more complex biological system.
| Drug | Animal Model | Key Findings | Reference |
| This compound | Subcutaneous xenograft mouse tumor model of SU-DHL-6 human lymphatic cancer cells | Exhibited an inhibitory effect on the growth of subcutaneous xenograft tumors. | [7] |
| Idelalisib | Mouse xenograft model of B ALL | Decreased leukemia burden and inhibited homing of ALL cells to the bone marrow. | [8] |
| Patient-derived xenograft (PDX) models of B-cell lymphoma | In combination with ibrutinib, significantly inhibited the growth of ibrutinib-resistant tumors. | [10] |
Experimental Protocols
Detailed methodologies are essential for the replication and validation of preclinical findings. Below are summaries of typical experimental protocols employed in the evaluation of PI3Kδ inhibitors.
In Vitro Assays
Cell Viability and Apoptosis Assays:
-
Cell Lines: A panel of lymphoma cell lines (e.g., SU-DHL-6, JeKo-1, Mino, Granta 519) are cultured under standard conditions.
-
Drug Treatment: Cells are treated with a range of concentrations of this compound or idelalisib for specified durations (e.g., 24, 48, 72 hours).
-
Viability Measurement: Cell viability is assessed using assays such as MTT or CellTiter-Glo, which measure metabolic activity.
-
Apoptosis Measurement: Apoptosis is quantified by flow cytometry using Annexin V and propidium iodide (PI) staining.[9]
Western Blot Analysis for Signaling Pathway Inhibition:
-
Protein Extraction: Following drug treatment, cells are lysed to extract total protein.
-
Electrophoresis and Transfer: Proteins are separated by SDS-PAGE and transferred to a membrane.
-
Antibody Incubation: Membranes are probed with primary antibodies against key signaling proteins (e.g., phospho-Akt, total Akt, phospho-mTOR) and a loading control (e.g., GAPDH).
-
Detection: Secondary antibodies conjugated to a detectable marker are used for visualization and quantification of protein bands.[8]
Cell Migration/Homing Assays:
-
Transwell System: A transwell chamber with a porous membrane is used. The lower chamber contains a chemoattractant like SDF-1α.
-
Cell Seeding: Lymphoma cells, pre-treated with the inhibitor or vehicle, are seeded in the upper chamber.
-
Incubation: The setup is incubated to allow cell migration towards the chemoattractant.
-
Quantification: The number of cells that have migrated to the lower chamber is counted.[8]
In Vivo Xenograft Studies
-
Animal Models: Immunocompromised mice (e.g., NOD/SCID or NSG) are typically used to prevent rejection of human tumor cells.
-
Tumor Cell Implantation: Human lymphoma cell lines (e.g., SU-DHL-6) or patient-derived xenograft (PDX) tissues are implanted subcutaneously or orthotopically into the mice.[7][10]
-
Drug Administration: Once tumors reach a palpable size, mice are randomized into treatment and control groups. This compound or idelalisib is administered orally at specified doses and schedules.
-
Efficacy Evaluation: Tumor volume is measured regularly using calipers. At the end of the study, tumors are excised and weighed. Tumor growth inhibition (TGI) is calculated.
-
Toxicity Assessment: Animal body weight, general health, and any signs of toxicity are monitored throughout the study.
Summary and Future Directions
Both this compound and idelalisib demonstrate potent and selective inhibition of PI3Kδ, leading to anti-tumor effects in preclinical lymphoma models. While idelalisib has a more extensive body of published preclinical data, this compound shows promise as a next-generation inhibitor, with suggestions of an improved selectivity profile.
For drug development professionals, the key takeaway is the critical role of the PI3Kδ pathway in lymphoma and the potential for targeted inhibitors to provide therapeutic benefit. Future preclinical studies should focus on direct, head-to-head comparisons of these and other emerging PI3Kδ inhibitors in a wider range of lymphoma subtypes, including both cell line-derived and patient-derived xenograft models. Such studies will be invaluable for elucidating subtle but clinically relevant differences in efficacy, safety, and mechanisms of resistance, ultimately guiding the development of more effective and better-tolerated therapies for lymphoma patients.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Idelalisib in the management of lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Idelalisib: First-in-Class PI3K Delta Inhibitor for the Treatment of Chronic Lymphocytic Leukemia, Small Lymphocytic Leukemia, and Follicular Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Idelalisib for the treatment of non-Hodgkin lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. PI3Kδ inhibitor this compound combined with gemcitabine and oxaliplatin for relapsed or refractory diffuse large B-cell lymphoma: a multicenter, single-arm phase Ib/II trial - PMC [pmc.ncbi.nlm.nih.gov]
- 8. The PI3Kδ Inhibitor Idelalisib Inhibits Homing in an in Vitro and in Vivo Model of B ALL [mdpi.com]
- 9. aacrjournals.org [aacrjournals.org]
- 10. aacrjournals.org [aacrjournals.org]
A Head-to-Head Showdown: Profiling PI3K Delta Inhibitors in Follicular Lymphoma Cells
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of phosphoinositide 3-kinase delta (PI3Kδ) inhibitors in the context of follicular lymphoma (FL) cells. We delve into available preclinical data, outlining their effects on cell viability, apoptosis, and intracellular signaling, supplemented with detailed experimental protocols.
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of cell growth, proliferation, and survival, and its delta (δ) isoform is preferentially expressed in hematopoietic cells, making it a prime therapeutic target in B-cell malignancies like follicular lymphoma.[1] A new generation of PI3Kδ inhibitors has emerged, each with distinct biochemical profiles and cellular activities. This guide focuses on a comparative analysis of six prominent PI3Kδ inhibitors: idelalisib, copanlisib, duvelisib, umbralisib, zandelisib, and parsaclisib, based on available in vitro studies.
Comparative Efficacy in Follicular Lymphoma Cell Lines
Inhibition of Cell Viability and Proliferation
PI3Kδ inhibitors are designed to curtail the proliferation of malignant B-cells. The half-maximal inhibitory concentration (IC50) is a key metric of a drug's potency. While a unified dataset is lacking, individual studies provide valuable insights. For instance, copanlisib has demonstrated potent cytotoxicity in various B-cell lymphoma cell lines at nanomolar concentrations.[2] Similarly, parsaclisib has been shown to potently inhibit the proliferation of malignant human B-cells with mean IC50 values below 1 nM.[3]
Table 1: Comparative Inhibition of Cell Viability (IC50) in B-Cell Malignancy Cells
| Inhibitor | Cell Line | IC50 (nM) | Reference |
| Copanlisib | Primary CLL Cells | ~450 | [2] |
| Idelalisib | Primary CLL Cells | >10,000 | [2] |
| Parsaclisib | Malignant B-cells | <1 | [3] |
Note: Data is derived from different studies and cell types (CLL - Chronic Lymphocytic Leukemia), highlighting the need for direct comparative studies in follicular lymphoma cell lines.
Induction of Apoptosis
A crucial mechanism of action for anti-cancer therapeutics is the induction of programmed cell death, or apoptosis. PI3Kδ inhibitors have been shown to induce apoptosis in malignant B-cells.[1] For example, copanlisib treatment can lead to a significant reduction in cell number and the rapid induction of apoptosis, as evidenced by the cleavage of caspase-3, caspase-7, and PARP within 30 minutes of exposure in certain cancer cell lines.
Impact on PI3K Signaling Pathway
The efficacy of these inhibitors is rooted in their ability to block the PI3K/AKT signaling cascade. A direct comparison of zandelisib, idelalisib, parsaclisib, and duvelisib in the SU-DHL-6 B-cell lymphoma cell line revealed that zandelisib had a more sustained inhibitory effect on AKT phosphorylation after drug washout compared to the other inhibitors. This suggests a longer duration of action at the cellular level.
Table 2: Comparative Inhibition of AKT Phosphorylation in SU-DHL-6 Cells
| Inhibitor | Sustained pAKT Inhibition after Washout | Reference |
| Zandelisib | Yes | |
| Idelalisib | No | |
| Parsaclisib | No | |
| Duvelisib | No |
This data highlights potential pharmacodynamic differences between the inhibitors that may influence their clinical dosing schedules and efficacy.
Visualizing the Molecular and Experimental Landscape
To better understand the context of this comparison, the following diagrams illustrate the targeted signaling pathway, a typical experimental workflow, and the logic of a head-to-head study.
Caption: PI3Kδ Signaling Pathway in B-Cells.
References
- 1. Non-Hodgkin Lymphoma (NHL) Medication: Cytotoxic agents, Antineoplastic Agents, Histone Deacetylase Inhibitors, Antineoplastics, PI3K Inhibitors, Monoclonal Antibodies, Antineoplastic Agents, Proteasome Inhibitors, Antineoplastic Agents, mTOR Kinase Inhibitors, Antineoplastics, Angiogenesis Inhibitor, PD-1/PD-L1 Inhibitors, CAR T-cell Therapy, Antineoplastics, Anti-CD19 Monoclonal Antibodies, Colony-Stimulating Factor Growth Factors, Immunomodulators, Corticosteroids, Antineoplastics, Other, Antineoplastics, Anti-CD30 Monoclonal Antibodies [emedicine.medscape.com]
- 2. PI3Kδ-Selective and PI3Kα/δ-Combinatorial Inhibitors in Clinical Development for B-Cell Non-Hodgkin Lymphoma - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PI3k Inhibitors in NHL and CLL: An Unfulfilled Promise - PMC [pmc.ncbi.nlm.nih.gov]
Comparative Efficacy of Linperlisib Across Cancer Cell Lines: A Head-to-Head Analysis with Other PI3Kδ Inhibitors
For Immediate Release
A comprehensive analysis of preclinical data reveals the in vitro efficacy of Linperlisib (YY-20394), a potent and selective PI3Kδ inhibitor, across various cancer cell lines. This guide provides a comparative overview of this compound's performance against other selective PI3Kδ inhibitors—Idelalisib, Duvelisib, and Umbralisib—supported by experimental data to inform researchers, scientists, and drug development professionals.
Introduction to this compound and the PI3Kδ Target
This compound is an orally bioavailable small molecule that selectively targets the delta isoform of phosphoinositide 3-kinase (PI3Kδ). The PI3K/AKT/mTOR signaling pathway is a critical regulator of cell growth, proliferation, survival, and differentiation. Dysregulation of this pathway is a common feature in many cancers, particularly hematological malignancies, making PI3Kδ an attractive therapeutic target.[1] By selectively inhibiting PI3Kδ, which is predominantly expressed in hematopoietic cells, this compound aims to exert a potent anti-tumor effect while minimizing off-target toxicities associated with broader PI3K inhibition.
In Vitro Efficacy: A Comparative Look
The half-maximal inhibitory concentration (IC50) is a key measure of a drug's potency in inhibiting a specific biological or biochemical function. The following tables summarize the available IC50 data for this compound and its alternatives in various cancer cell lines.
Table 1: this compound (YY-20394) IC50 Values in Cancer Cell Lines
| Cell Line | Cancer Type | IC50 (µM) |
| U937 | Acute Myeloid Leukemia | 14.2[2] |
Table 2: Comparative IC50 Values of PI3Kδ Inhibitors in Hematological Malignancy Cell Lines
| Cell Line | Cancer Type | Idelalisib IC50 (µM) | Duvelisib IC50 (µM) | Umbralisib IC50 (nM) |
| SU-DHL-6 | Diffuse Large B-cell Lymphoma | 0.037 | - | - |
| NU-DUL-1 | Diffuse Large B-cell Lymphoma | 0.086 | - | - |
| TMD8 | Diffuse Large B-cell Lymphoma (ABC subtype) | 0.024 | - | - |
| OCI-LY10 | Diffuse Large B-cell Lymphoma (ABC subtype) | - | - | - |
| Ri-1 | Diffuse Large B-cell Lymphoma (ABC subtype) | - | - | - |
| Jurkat | T-cell Leukemia | - | 1.9 | - |
| MOLT-4 | T-cell Leukemia | - | 2.3 | - |
| MV4-11 | Acute Myeloid Leukemia | - | 4.4 | - |
| MM-1S | Multiple Myeloma (sensitive) | - | - | - |
| MM-1R | Multiple Myeloma (resistant) | - | - | - |
Note: A dash (-) indicates that data was not found for that specific drug-cell line combination in the reviewed sources. Umbralisib data is presented in nM as reported in the source.
Table 3: Idelalisib IC50 Values in a Broader Range of Cancer Cell Lines
| Cell Line | Cancer Type | Tissue | IC50 (µM) |
| HAL-01 | Acute Lymphoblastic Leukemia | Blood | 0.213 |
| RPMI-6666 | Hodgkin Lymphoma | Blood | 0.306 |
| EB2 | Burkitt Lymphoma | Blood | 0.388 |
| YT | T-cell Leukemia | Blood | 0.591 |
| KU812 | Chronic Myeloid Leukemia | Blood | 0.719 |
| HH | T-cell Leukemia | Blood | 1.218 |
| Farage | Diffuse Large B-cell Lymphoma | Blood | 1.225 |
| QIMR-WIL | Acute Myeloid Leukemia | Blood | 1.386 |
| NCI-H1755 | Lung Adenocarcinoma | Lung | 1.597 |
| ES7 | Ewing's Sarcoma | Bone | 1.642 |
| P30-OHK | Acute Lymphoblastic Leukemia | Blood | 2.177 |
| SU-DHL-10 | Diffuse Large B-cell Lymphoma | Blood | 2.236 |
| NKM-1 | Acute Myeloid Leukemia | Blood | 2.348 |
| NALM-6 | B-cell Leukemia | Blood | 2.406 |
| Hs-746T | Stomach Adenocarcinoma | Digestive System | 2.585 |
| HC-1 | Hairy Cell Leukemia | Blood | 2.689 |
| KE-37 | T-cell Leukemia | Blood | 2.827 |
| KASUMI-1 | Acute Myeloid Leukemia | Blood | 2.863 |
| MOLM-13 | Acute Myeloid Leukemia | Blood | 2.868 |
| SW1463 | Colorectal Adenocarcinoma | Digestive System | 2.931 |
| RPMI-8402 | T-cell Leukemia | Blood | 3.501 |
| KARPAS-45 | Acute Lymphoblastic Leukemia | Blood | 3.686 |
| MLMA | Hairy Cell Leukemia | Blood | 3.783 |
Source: Genomics of Drug Sensitivity in Cancer project.
Signaling Pathway and Experimental Workflow
The efficacy of this compound and other PI3Kδ inhibitors stems from their ability to block the PI3K/AKT/mTOR signaling cascade, which ultimately leads to decreased cancer cell proliferation and survival.
Caption: PI3K/AKT/mTOR Signaling Pathway Inhibition by this compound.
The following diagram illustrates a typical workflow for evaluating the in vitro efficacy of a PI3K inhibitor like this compound.
Caption: General Experimental Workflow for In Vitro Efficacy Testing.
A logical comparison of this compound with its alternatives highlights its position as a next-generation PI3Kδ inhibitor.
Caption: Logical Comparison of this compound and Alternatives.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of experimental findings. Below are generalized protocols for key assays used to determine the efficacy of PI3K inhibitors.
Cell Viability Assay (MTT Assay)
-
Cell Seeding: Seed cancer cells in a 96-well plate at a density of 5,000-10,000 cells per well and incubate for 24 hours to allow for cell attachment.
-
Drug Treatment: Treat the cells with serial dilutions of the PI3K inhibitor (e.g., this compound) and a vehicle control (e.g., DMSO).
-
Incubation: Incubate the plate for 48-72 hours at 37°C in a humidified atmosphere with 5% CO2.
-
MTT Addition: Add MTT (3-(4,5-dimethylthiazol-2-yl)-2,5-diphenyltetrazolium bromide) solution to each well and incubate for 4 hours.
-
Formazan Solubilization: Remove the MTT solution and add a solubilizing agent (e.g., DMSO) to dissolve the formazan crystals.
-
Absorbance Measurement: Measure the absorbance at 570 nm using a microplate reader.
-
IC50 Calculation: Calculate the IC50 value by plotting the percentage of cell viability against the logarithm of the drug concentration and fitting the data to a sigmoidal dose-response curve.
Western Blot Analysis for PI3K Pathway Inhibition
-
Cell Lysis: Treat cancer cells with the PI3K inhibitor at various concentrations for a specified time. Lyse the cells in RIPA buffer containing protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the cell lysates using a BCA protein assay.
-
SDS-PAGE: Separate equal amounts of protein (20-30 µg) on a 10% or 12% SDS-polyacrylamide gel.
-
Protein Transfer: Transfer the separated proteins to a polyvinylidene difluoride (PVDF) membrane.
-
Blocking: Block the membrane with 5% non-fat milk or bovine serum albumin (BSA) in Tris-buffered saline with Tween 20 (TBST) for 1 hour at room temperature.
-
Primary Antibody Incubation: Incubate the membrane with primary antibodies against total and phosphorylated forms of PI3K pathway proteins (e.g., p-AKT, total AKT, p-mTOR, total mTOR) overnight at 4°C.
-
Secondary Antibody Incubation: Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Detection: Visualize the protein bands using an enhanced chemiluminescence (ECL) detection system.
-
Analysis: Quantify the band intensities and normalize to a loading control (e.g., β-actin or GAPDH) to determine the relative protein expression levels.
Conclusion
The available preclinical data, although limited for this compound in a wide array of cell lines, suggests its potential as a potent anti-cancer agent, particularly in hematological malignancies. The provided IC50 values for alternative PI3Kδ inhibitors offer a valuable benchmark for future comparative studies. Further in vitro research across a broader panel of cancer cell lines is warranted to fully elucidate the therapeutic potential of this compound and guide its clinical development. The detailed experimental protocols provided herein serve as a foundation for such investigations.
References
Navigating the Safety Landscape of PI3K Inhibition: A Comparative Analysis of Linperlisib
The class of phosphatidylinositol 3-kinase (PI3K) inhibitors has emerged as a cornerstone in the treatment of various hematological malignancies and solid tumors. However, their clinical utility is often tempered by a spectrum of on- and off-target toxicities. Linperlisib, a novel and highly selective PI3Kδ inhibitor, has demonstrated a promising efficacy and a manageable safety profile in clinical trials. This guide provides a comparative analysis of this compound's safety profile with other PI3K inhibitors, supported by experimental data, to inform researchers, scientists, and drug development professionals.
The therapeutic targeting of the PI3K/Akt/mTOR signaling pathway has proven to be a successful strategy in oncology.[1][2] Different isoforms of PI3K have distinct physiological functions, and the isoform selectivity of inhibitors plays a crucial role in their safety and tolerability.[3] While pan-PI3K inhibitors have demonstrated broad activity, they are often associated with a wider range of toxicities.[3][4] Isoform-specific inhibitors, such as the PI3Kδ inhibitors, aim to minimize off-target effects and improve the therapeutic window.[1][5]
Comparative Safety Profile of PI3K Inhibitors
The safety profiles of PI3K inhibitors are intrinsically linked to the specific isoforms they target. This section provides a comparative overview of the adverse events associated with this compound and other notable PI3K inhibitors.
This compound (PI3Kδ inhibitor)
This compound, a selective PI3Kδ inhibitor, has shown a generally manageable safety profile in clinical trials for relapsed/refractory follicular lymphoma and peripheral T-cell lymphoma.[6][7][8] Its targeted action on the delta isoform, which is predominantly expressed in leukocytes, is designed to reduce the impact on normal cells and minimize severe side effects.[2][5]
Key safety findings for this compound include:
-
Most Common Treatment-Related Adverse Events (TRAEs): Hematologic toxicities such as neutropenia, as well as non-hematologic events like infectious pneumonia and hypertriglyceridemia, are among the most frequently reported grade ≥3 TRAEs.[6][7][9]
-
Immune-Mediated Toxicities: Studies have indicated low levels of immune-mediated toxicities, such as gastrointestinal and liver toxicities, which are common with other PI3K inhibitors.[7][10][11]
-
Discontinuation Rates: The discontinuation rate due to adverse events in some studies has been reported to be relatively low.[10]
Other PI3K Inhibitors
The following table summarizes the key adverse events associated with other PI3K inhibitors, highlighting the differences in their safety profiles which are largely dictated by their isoform selectivity.
| Drug (Target) | Common Adverse Events (All Grades) | Serious Adverse Events (Grade ≥3) | Black Box Warnings |
| This compound (PI3Kδ) | Neutropenia, pneumonia, hypertriglyceridemia, rash, decreased leukocyte count.[6][7][10][12] | Neutropenia, infectious pneumonia, decreased lymphocyte count, decreased leukocyte count, hypertriglyceridemia, interstitial lung disease.[6][7][9] | Not specified. |
| Idelalisib (PI3Kδ) | Diarrhea/colitis, hepatotoxicity, pneumonitis, rash, pyrexia, fatigue, nausea, cough.[13][14][15] | Diarrhea/colitis, hepatotoxicity (elevated ALT/AST), pneumonitis, intestinal perforation, neutropenia, pneumonia.[13][15][16] | Fatal and/or serious hepatotoxicity, diarrhea or colitis, pneumonitis, and intestinal perforation.[13] |
| Duvelisib (PI3Kδ, PI3Kγ) | Diarrhea/colitis, neutropenia, anemia, rash, fatigue, nausea, hepatotoxicity.[17][18] | Neutropenia, infections, diarrhea/colitis, cutaneous reactions, pneumonitis, hepatotoxicity.[17][18] | Fatal and/or serious infections, diarrhea or colitis, cutaneous reactions, and pneumonitis.[18] An increased risk of death has also been noted.[19][20] |
| Copanlisib (PI3Kα, PI3Kδ) | Hyperglycemia, hypertension, diarrhea, neutropenia, fatigue, nausea.[21][22][23][24] | Transient hyperglycemia, transient hypertension, neutropenia, pneumonia, pneumonitis.[21][23][24][25] | No black box warnings.[21][24] |
| Alpelisib (PI3Kα) | Hyperglycemia, rash, diarrhea, nausea, fatigue, decreased appetite, stomatitis.[26][27][28] | Hyperglycemia, rash, diarrhea, Stevens-Johnson syndrome.[26][27][29][30][31] | Not specified. |
Experimental Protocols for Safety Assessment
The safety data for PI3K inhibitors are primarily derived from rigorously conducted clinical trials. The general methodology for assessing the safety profile in these trials involves several key components:
-
Patient Population: Enrollment of patients with specific types of cancer who have often received prior therapies.[6][10][24][32]
-
Dosing and Administration: Administration of the drug at a specified dose and schedule, with provisions for dose modifications or interruptions to manage toxicities.[15][27][33]
-
Adverse Event Monitoring: Continuous monitoring and recording of all adverse events (AEs) experienced by the patients. AEs are graded for severity, typically using the National Cancer Institute's Common Terminology Criteria for Adverse Events (CTCAE).
-
Laboratory Assessments: Regular monitoring of hematology and blood chemistry panels to detect abnormalities in blood counts, liver function (ALT, AST), and metabolic parameters (glucose, triglycerides).[12][16]
-
Imaging: Use of imaging techniques, such as chest X-rays or CT scans, to monitor for specific toxicities like pneumonitis.[18]
-
Data Analysis: The incidence, severity, and causality of AEs are analyzed to characterize the safety profile of the drug.
Visualizing the Landscape
To better understand the context of PI3K inhibition and the assessment of its safety, the following diagrams are provided.
Caption: PI3K signaling pathway and points of inhibition by various drugs.
Caption: General workflow for safety assessment in a clinical trial.
Conclusion
The landscape of PI3K inhibitors is evolving, with a clear trend towards developing more selective agents to improve safety and tolerability. This compound, with its high selectivity for the PI3Kδ isoform, appears to offer a favorable safety profile compared to pan-PI3K inhibitors and even other PI3Kδ inhibitors, particularly concerning the incidence of severe immune-mediated toxicities.[7][10][11] The manageable nature of its adverse event profile suggests a potentially wider therapeutic index. As with all PI3K inhibitors, careful patient monitoring and proactive management of side effects are crucial for optimizing clinical outcomes. Further long-term data and real-world evidence will continue to refine our understanding of this compound's place in the therapeutic armamentarium.
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. What is this compound used for? [synapse.patsnap.com]
- 3. mdpi.com [mdpi.com]
- 4. aacrjournals.org [aacrjournals.org]
- 5. Facebook [cancer.gov]
- 6. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. aacrjournals.org [aacrjournals.org]
- 8. targetedonc.com [targetedonc.com]
- 9. A Phase Ib Study of this compound in the Treatment of Patients with Relapsed and/or Refractory Peripheral T-cell Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 10. ashpublications.org [ashpublications.org]
- 11. researchgate.net [researchgate.net]
- 12. What are the side effects of this compound? [synapse.patsnap.com]
- 13. Management of adverse events associated with idelalisib treatment: expert panel opinion - PMC [pmc.ncbi.nlm.nih.gov]
- 14. ashpublications.org [ashpublications.org]
- 15. Efficacy and safety of idelalisib in patients with relapsed, rituximab- and alkylating agent-refractory follicular lymphoma: a subgroup analysis of a phase 2 study - PMC [pmc.ncbi.nlm.nih.gov]
- 16. Idelalisib: Side Effects, Uses, Dosage, Interactions, Warnings [rxlist.com]
- 17. Frontiers | Safety and efficacy of dual PI3K-δ, γ inhibitor, duvelisib in patients with relapsed or refractory lymphoid neoplasms: A systematic review and meta-analysis of prospective clinical trials [frontiersin.org]
- 18. Safety Profile - COPIKTRA® (duvelisib) - HCP Site [copiktrahcp.com]
- 19. FDA Panel Finds Duvelisib Risks Outweigh Benefits in CLL/SLL [medscape.com]
- 20. targetedonc.com [targetedonc.com]
- 21. Optimal Management of Adverse Events From Copanlisib in the Treatment of Patients With Non-Hodgkin Lymphomas - PMC [pmc.ncbi.nlm.nih.gov]
- 22. Safety and antitumor activity of copanlisib in Japanese patients with relapsed/refractory indolent non-Hodgkin lymphoma: a phase Ib/II study - PMC [pmc.ncbi.nlm.nih.gov]
- 23. Aliqopa (Copanlisib), an Intravenous PI3K Inhibitor, Approved for Patients with Relapsed Follicular Lymphoma [ahdbonline.com]
- 24. Long-term safety and efficacy of the PI3K inhibitor copanlisib in patients with relapsed or refractory indolent lymphoma: 2-year follow-up of the CHRONOS-1 study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 25. ashpublications.org [ashpublications.org]
- 26. Management of toxicity to isoform α-specific PI3K inhibitors - PMC [pmc.ncbi.nlm.nih.gov]
- 27. Clinical Review - Alpelisib (Piqray) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 28. aacrjournals.org [aacrjournals.org]
- 29. tandfonline.com [tandfonline.com]
- 30. Alpelisib-related adverse events: The FDA Adverse Event Reporting System Database (FAERS) pharmacovigilance study - PMC [pmc.ncbi.nlm.nih.gov]
- 31. ascopubs.org [ascopubs.org]
- 32. ascopubs.org [ascopubs.org]
- 33. clinicaltrials.eu [clinicaltrials.eu]
Independent Validation of Linperlisib: A Comparative Analysis in Relapsed/Refractory Lymphomas
A detailed examination of clinical trial data for the novel PI3Kδ inhibitor, Linperlisib, reveals promising efficacy and a manageable safety profile in patients with relapsed or refractory follicular lymphoma and peripheral T-cell lymphoma. This guide provides an objective comparison of this compound with other approved targeted therapies for these indications, supported by a comprehensive review of pivotal clinical trial data and experimental protocols.
This compound is an orally administered, selective inhibitor of the delta isoform of phosphoinositide 3-kinase (PI3Kδ), a critical component of the B-cell receptor signaling pathway that is often dysregulated in B-cell malignancies.[1][2] By targeting PI3Kδ, this compound aims to induce apoptosis and inhibit the proliferation of malignant B-cells.[1][3] This targeted mechanism of action has demonstrated significant clinical activity in heavily pretreated patient populations.
This compound in Relapsed/Refractory Follicular Lymphoma (FL)
In a pivotal Phase II clinical trial (NCT04370405), this compound demonstrated a compelling overall response rate (ORR) of 79.8% in 84 patients with relapsed or refractory follicular lymphoma who had received at least two prior systemic therapies.[4][5][6] Of these patients, 15.5% achieved a complete response (CR).[4][6] The median progression-free survival (PFS) was 13.4 months.[4][6]
Comparative Efficacy of PI3K Inhibitors in Follicular Lymphoma
The following table summarizes the key efficacy data from pivotal trials of this compound and other PI3K inhibitors approved for the treatment of relapsed/refractory follicular lymphoma.
| Drug (Pivotal Trial) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| This compound (NCT04370405) | 79.8%[4][6] | 15.5%[4][6] | 13.4 months[4][6] |
| Idelalisib | 57%[4] | 6% | 11 months |
| Copanlisib (CHRONOS-1) | 58.7%[7][8] | 14.4%[7] | 11.2 months[8][9] |
| Duvelisib (DYNAMO) | 42.2%[10][11][12][13] | 1%[10] | 9.5 months[10][12] |
| Umbralisib (UNITY-NHL) | 43%[14] | 3%[14] | 10.6 months |
Comparative Safety of PI3K Inhibitors in Follicular Lymphoma
A critical aspect of evaluating PI3K inhibitors is their safety profile. The table below outlines the incidence of common grade ≥3 adverse events observed in the respective clinical trials.
| Adverse Event | This compound | Idelalisib | Copanlisib | Duvelisib | Umbralisib |
| Diarrhea/Colitis | - | 14% | 5% | 15% | 10% |
| Pneumonitis | 3.6% (ILD)[4][6] | 4% | - | - | - |
| Neutropenia | 15.5%[4][6] | 27% | 24% | 25% | 12% |
| Elevated ALT/AST | - | 13-19% | 1.4% | 15% | 7% |
| Infections | 19.0% (pneumonia)[4][6] | - | - | - | - |
Data for Idelalisib, Duvelisib, and Umbralisib are compiled from various sources and may not be directly comparable due to differences in trial design and reporting.
This compound in Relapsed/Refractory Peripheral T-Cell Lymphoma (PTCL)
This compound has also shown significant activity in the treatment of relapsed or refractory peripheral T-cell lymphoma. In a Phase Ib study, this compound demonstrated an ORR of 70.4% in 27 evaluable patients, with a CR rate of 25.9%.[15] A subsequent pivotal Phase II study in 88 evaluable patients showed an ORR of 48%, with a CR rate of 30%.[16][17] The median PFS in this larger study was 5.5 months.[16][17]
Comparative Efficacy of Approved Agents in Peripheral T-Cell Lymphoma
The following table compares the efficacy of this compound with other agents approved for relapsed/refractory PTCL.
| Drug (Pivotal Trial) | Overall Response Rate (ORR) | Complete Response (CR) Rate | Median Progression-Free Survival (PFS) |
| This compound (Phase II) | 48%[16][17] | 30%[16][17] | 5.5 months[16][17] |
| Belinostat (BELIEF) | 25.8%[18][19] | 10.8%[18][19] | 1.6 months[19] |
| Romidepsin (Pivotal Study) | 25%[20][21] | 15%[20][21] | Not Reported |
| Pralatrexate (PROPEL) | 29%[22][23] | 11%[22][23] | 3.5 months[22][23] |
Comparative Safety of Approved Agents in Peripheral T-Cell Lymphoma
The safety profiles of these agents are a key consideration in treatment selection. The table below summarizes notable grade ≥3 adverse events.
| Adverse Event | This compound | Belinostat | Romidepsin | Pralatrexate |
| Neutropenia | 21%[24] | 13%[25] | 20%[20] | 22%[22][23] |
| Thrombocytopenia | - | 13%[25] | 24%[20] | 32%[22][23] |
| Anemia | - | 10%[25] | - | 18%[22][23] |
| Mucositis | - | - | - | 22%[22][23] |
| Infections | 11.6% (pneumonia)[24] | 6% (pneumonia)[25] | 19%[20] | - |
Signaling Pathway and Experimental Workflow
The following diagrams illustrate the mechanism of action of this compound and a generalized workflow for the clinical trials discussed in this guide.
Caption: Mechanism of action of this compound in the PI3K/AKT/mTOR signaling pathway.
Caption: Generalized workflow of the single-arm Phase II clinical trials.
Experimental Protocols
This compound Phase II Study in Follicular Lymphoma (NCT04370405)
-
Study Design: A single-arm, open-label, multicenter Phase II trial.[4][6]
-
Patient Population: Patients with histologically confirmed relapsed or refractory follicular lymphoma who had received at least two prior systemic therapies.[4][6]
-
Intervention: this compound was administered orally at a dose of 80 mg once daily in 28-day cycles until disease progression or unacceptable toxicity.[4][6]
-
Primary Endpoint: Overall Response Rate (ORR) as assessed by an Independent Review Committee.[4][6]
-
Secondary Endpoints: Duration of Response (DOR), Progression-Free Survival (PFS), Overall Survival (OS), and safety.[4][6]
This compound Phase II Study in Peripheral T-Cell Lymphoma
-
Study Design: An open-label, single-arm, multicenter Phase II registration trial.[26][27]
-
Patient Population: Patients with relapsed or refractory peripheral T/NK cell lymphomas.[26][27]
-
Intervention: this compound was administered orally at a dose of 80 mg once daily continuously until disease progression or unacceptable toxicity.[26][27]
-
Primary Endpoint: Overall Response Rate (ORR) assessed by an Independent Review Committee using Lugano 2014 criteria.[28]
-
Tumor Assessment: Performed every two 28-day treatment cycles.[26][27]
Belinostat BELIEF Study in Peripheral T-Cell Lymphoma
-
Study Design: A pivotal, single-arm, open-label study.[25][29]
-
Patient Population: Patients with relapsed or refractory PTCL who had failed at least one prior systemic therapy.[25]
-
Intervention: Belinostat 1000 mg/m² administered as a 30-minute intravenous infusion on days 1-5 of a 21-day cycle.[19][29]
-
Primary Endpoint: Overall Response Rate (ORR).[25]
Romidepsin Pivotal Study in Peripheral T-Cell Lymphoma
-
Study Design: An international, pivotal, single-arm, Phase II trial.[20]
-
Patient Population: Patients with relapsed or refractory PTCL who were refractory to or had failed at least one prior systemic therapy.[20]
-
Intervention: Romidepsin 14 mg/m² as a 4-hour intravenous infusion on days 1, 8, and 15 of a 28-day cycle.[20]
-
Primary Endpoint: Rate of complete response/unconfirmed complete response (CR/CRu) assessed by an independent review committee.[20]
Pralatrexate PROPEL Study in Peripheral T-Cell Lymphoma
-
Study Design: A Phase II, single-arm, open-label, international multicenter study.[23]
-
Patient Population: Patients with independently confirmed PTCL who progressed following ≥ 1 line of prior therapy.[22][23]
-
Intervention: Pralatrexate 30 mg/m² intravenously weekly for 6 weeks in 7-week cycles.[22][23]
-
Primary Endpoint: Overall Response Rate (ORR) determined by independent central review.[22][23]
References
- 1. What is the mechanism of this compound? [synapse.patsnap.com]
- 2. This compound | C28H37FN6O5S | CID 91754520 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. Phase Ib study of the oral PI3Kδ inhibitor this compound in patients with advanced solid tumors - PMC [pmc.ncbi.nlm.nih.gov]
- 4. The Oral PI3Kδ Inhibitor this compound for the Treatment of Relapsed and/or Refractory Follicular Lymphoma: A Phase II, Single-Arm, Open-Label Clinical Trial - PMC [pmc.ncbi.nlm.nih.gov]
- 5. PB2272: PI3KΔ INHIBITOR this compound FOR PATIENTS WITH RELAPSED OR REFRACTORY FOLLICULAR LYMPHOMA: SUBGROUP ANALYSIS OF A PHASE 2 TRIAL - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. ashpublications.org [ashpublications.org]
- 8. onclive.com [onclive.com]
- 9. Spotlight on copanlisib and its potential in the treatment of relapsed/refractory follicular lymphoma: evidence to date - PMC [pmc.ncbi.nlm.nih.gov]
- 10. DYNAMO: A Phase II Study of Duvelisib (IPI-145) in Patients With Refractory Indolent Non-Hodgkin Lymphoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. onclive.com [onclive.com]
- 12. pure.johnshopkins.edu [pure.johnshopkins.edu]
- 13. ascopubs.org [ascopubs.org]
- 14. UKONIQ to Treat Marginal Zone Lymphoma and Follicular Lymphoma [clinicaltrialsarena.com]
- 15. ascopubs.org [ascopubs.org]
- 16. biospace.com [biospace.com]
- 17. ashpublications.org [ashpublications.org]
- 18. researchgate.net [researchgate.net]
- 19. Belinostat in Patients With Relapsed or Refractory Peripheral T-Cell Lymphoma: Results of the Pivotal Phase II BELIEF (CLN-19) Study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 20. Results from a pivotal, open-label, phase II study of romidepsin in relapsed or refractory peripheral T-cell lymphoma after prior systemic therapy - PubMed [pubmed.ncbi.nlm.nih.gov]
- 21. Romidepsin for the treatment of relapsed/refractory peripheral T-cell lymphoma: pivotal study update demonstrates durable responses - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. Pralatrexate in patients with relapsed or refractory peripheral T-cell lymphoma: results from the pivotal PROPEL study - PubMed [pubmed.ncbi.nlm.nih.gov]
- 23. ascopubs.org [ascopubs.org]
- 24. aacrjournals.org [aacrjournals.org]
- 25. ascopubs.org [ascopubs.org]
- 26. researchgate.net [researchgate.net]
- 27. Paper: A Multicenter Phase2 Trial of this compound in Relapsed or Refractory Peripheral T/NK Cell Lymphomas [ash.confex.com]
- 28. ashpublications.org [ashpublications.org]
- 29. Belinostat in patients with refractory or relapsed peripheral T-cell lymphoma: a perspective review - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Navigating the Final Step: A Guide to the Proper Disposal of Linperlisib
For researchers and drug development professionals, the lifecycle of an investigational drug like Linperlisib extends beyond its experimental application. Adherence to stringent disposal protocols is not merely a regulatory formality but a critical component of laboratory safety and environmental responsibility. This guide provides essential, step-by-step instructions for the proper disposal of this compound, ensuring the safety of personnel and compliance with federal and local regulations.
As an investigational drug, likely classified as a hazardous drug (HD), this compound waste must be managed following guidelines from the Environmental Protection Agency (EPA), the National Institute for Occupational Safety and Health (NIOSH), and United States Pharmacopeia (USP) Chapter <800>.[1][2][3][4][5]
Immediate Safety and Handling Precautions
All personnel handling this compound waste must be trained on the potential hazards and the proper use of personal protective equipment (PPE).[2][6] Standard PPE includes double chemotherapy gloves, a disposable gown, and eye protection. All handling of non-encapsulated this compound waste should occur within a containment primary engineering control (C-PEC), such as a biological safety cabinet or containment isolator.
Step-by-Step Disposal Protocol for this compound
The disposal of investigational drugs requires meticulous documentation and adherence to institutional and sponsor-specific procedures.[7][8][9][10] The following protocol outlines the general steps for the proper disposal of this compound waste.
-
Waste Identification and Segregation:
-
Trace Waste: Items contaminated with small amounts of this compound, such as empty vials, syringes with no visible drug, used gloves, gowns, and bench liners. These should be placed in a designated yellow "trace chemotherapy" waste container.
-
Bulk Waste: Unused or partially used vials of this compound, expired drug product, and materials from spill cleanups. These are considered "RCRA-regulated" hazardous waste and must be disposed of in a designated black hazardous waste container.[11] Do not mix bulk waste with trace waste.
-
Sharps: Needles and syringes used for administration must be placed in a puncture-resistant sharps container designated for chemotherapy waste.
-
-
Container Management:
-
Documentation and Record-Keeping:
-
Final Disposal:
-
Contact your institution's Environmental Health and Safety (EHS) department to arrange for the pickup and disposal of the hazardous waste containers.[7][8]
-
The EHS department will coordinate with a licensed hazardous waste vendor for the ultimate destruction of the material, typically through incineration.[7][8]
-
A certificate of destruction should be obtained and kept on file.[7]
-
Prohibited Disposal Methods:
-
DO NOT dispose of this compound or its containers in the regular trash or biohazard bags.
-
DO NOT flush this compound down the sink or toilet. This practice, known as "sewering," is prohibited for hazardous pharmaceuticals.[1][13]
Quantitative Data Summary
For clarity and quick reference, the following table summarizes the key quantitative aspects of this compound waste management.
| Waste Type | Container Type | Container Color | Key Handling Instructions |
| Trace Waste | Puncture-resistant, leak-proof | Yellow | Items with minimal residual drug (e.g., empty vials, used PPE) |
| Bulk Waste | Leak-proof, rigid container | Black | Unused/partially used drug, expired stock, spill cleanup materials |
| Sharps | Puncture-resistant sharps container | Red or Yellow (Chemo-rated) | Used needles and syringes |
Experimental Protocols
This document provides operational guidance for disposal and does not cite specific experimental protocols. Researchers should refer to their institution-specific Standard Operating Procedures (SOPs) for hazardous drug handling and disposal, which should align with federal and state regulations.[10]
Visualizing the Disposal Workflow
The following diagram illustrates the logical flow for the proper disposal of this compound waste.
References
- 1. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 2. ph.health.mil [ph.health.mil]
- 3. Hazardous Drug Exposures in Healthcare | Healthcare Workers | CDC [cdc.gov]
- 4. USP 800 & Hazardous Drug Disposal | Stericycle [stericycle.com]
- 5. Federal Register :: Hazardous Drugs: Procedures for Developing the NIOSH List of Hazardous Drugs in Healthcare Settings and Managing Hazardous Drug Exposures: Information for Healthcare Settings [federalregister.gov]
- 6. cdc.gov [cdc.gov]
- 7. Guidance for Disposal of Drugs Used in Clinical Research | Research | WashU [research.washu.edu]
- 8. medicalcenter.virginia.edu [medicalcenter.virginia.edu]
- 9. ashp.org [ashp.org]
- 10. spectrummed.com [spectrummed.com]
- 11. web.uri.edu [web.uri.edu]
- 12. EPA: Hazardous Pharmaceutical Waste Management | Stericycle [stericycle.com]
- 13. New EPA Rule on Pharmaceutical Waste Disposal [leadingage.org]
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
